CY5.5-COOH chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H42N2O2 |
|---|---|
Molecular Weight |
582.8 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 |
InChI Key |
MQFHWNVLHOOSOL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Spectral Fingerprint of CY5.5-COOH Chloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the core spectral characteristics of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye. Tailored for researchers, scientists, and professionals in drug development, this document details the dye's spectral properties, outlines comprehensive experimental protocols for their characterization, and illustrates relevant applications and workflows.
Cyanine5.5 (Cy5.5) dyes are instrumental in various bioimaging and diagnostic applications due to their fluorescence emission in the near-infrared window (700-900 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological samples. The carboxylic acid derivative, CY5.5-COOH, offers a versatile platform for bioconjugation, enabling the labeling of proteins, antibodies, and other biomolecules.
Core Spectral Characteristics
The spectral properties of this compound are paramount for its effective application. These characteristics, including absorption and emission maxima, molar extinction coefficient, and quantum yield, are summarized below. It is important to note that these values can exhibit slight variations depending on the solvent and local chemical environment.
| Spectral Characteristic | Reported Value | Solvent/Conditions |
| Absorption Maximum (λabs) | ~673-684 nm | Varies (e.g., DMSO, DMF, DCM)[1] |
| 650 nm | Not specified[2][3] | |
| Emission Maximum (λem) | ~707-710 nm | Varies (e.g., DMSO, DMF, DCM)[1][2][3] |
| Molar Extinction Coefficient (ε) | 209,000 cm-1M-1 | Not specified[1] |
| 198,000 L⋅mol⁻¹·cm⁻¹ | Not specified[4] | |
| Fluorescence Quantum Yield (Φ) | 0.20 | Not specified[1] |
Experimental Protocols
Accurate characterization of this compound's spectral properties is crucial for quantitative applications. The following protocols provide a framework for these measurements.
Measurement of Absorbance and Emission Spectra
This protocol outlines the procedure for determining the wavelengths of maximum absorbance and fluorescence emission.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution to a concentration that yields an absorbance maximum between 0.5 and 0.8 to ensure linearity.
-
Absorbance Spectrum Acquisition:
-
Use the pure solvent to blank the spectrophotometer.
-
Record the absorbance spectrum of the working solution across a relevant wavelength range (e.g., 500-800 nm).
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum Acquisition:
-
Using the same working solution, excite the sample at its λabs in a spectrofluorometer.
-
Record the emission spectrum, scanning a wavelength range that is longer than the excitation wavelength (e.g., 680-850 nm).
-
Identify the wavelength of maximum emission (λem).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is determined using the Beer-Lambert law (A = εlc).
Procedure:
-
Prepare a dilution series: From the stock solution, prepare a series of at least five dilutions of known concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the λabs determined previously.
-
Plot data: Plot the absorbance values against their corresponding molar concentrations.
-
Calculate ε: The slope of the resulting linear regression is the molar extinction coefficient (in M-1cm-1), assuming a 1 cm path length.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard with a known quantum yield.
Procedure:
-
Select a standard: Choose a fluorescent standard with absorption and emission properties in a similar spectral region to this compound (e.g., Cresyl Violet).
-
Prepare solutions: Prepare a series of dilutions for both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance and fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve).
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate quantum yield: The quantum yield of the this compound (Φx) can be calculated using the following equation: Φx = Φstd * (Gradx / Gradstd) * (nx2 / nstd2) where Φstd is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Visualizing Workflows and Applications
Diagrams created using the DOT language provide clear visual representations of experimental processes and potential applications in signaling pathway analysis.
Caption: Experimental workflow for characterizing the spectral properties of this compound.
Caption: Example signaling pathway visualization using a CY5.5-labeled ligand.
References
CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family, renowned for its applications in bio-imaging and diagnostics.[1] Its carboxylic acid functional group allows for covalent conjugation to various biomolecules, such as proteins, peptides, and antibodies, enabling their visualization and tracking in biological systems. This guide provides an in-depth overview of the spectral characteristics of this compound, detailed experimental protocols for its use, and workflows for common applications.
Core Properties of this compound
This compound exhibits a narrow absorption spectrum and high sensitivity, making it a stable and reliable fluorescent probe.[1][2] The key quantitative spectral and physical properties are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which the dye is conjugated.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 - 684 nm | [2][3][4] |
| Emission Maximum (λem) | ~694 - 710 nm | [2][4][5] |
| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹ | [3][4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [3][4] |
| Molecular Weight | 619.23 g/mol | [4] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [3][5] |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the general procedure for measuring the fluorescence spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., methanol (B129727) or DMSO)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired solvent to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 710 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 700 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Bioconjugation of CY5.5-COOH to a Protein
This protocol describes the labeling of a protein with this compound via the formation of an amide bond. This requires the activation of the carboxylic acid group.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)
-
Purification column (e.g., spin column or size-exclusion chromatography column)
Procedure:
-
Dye Activation:
-
Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (Dye:NHS:EDC).
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.
-
-
Protein Labeling:
-
Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5-10 fold molar excess of the dye is common.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a purification column.
-
For spin columns, follow the manufacturer's protocol. Briefly, equilibrate the column with the desired storage buffer, load the sample, and centrifuge to collect the labeled protein.[6]
-
For size-exclusion chromatography, elute the labeled protein with a suitable buffer, collecting fractions and monitoring the absorbance at both 280 nm (for protein) and the excitation maximum of the dye (e.g., 675 nm).
-
Purification of CY5.5-Labeled Peptides by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying labeled peptides.[7]
Materials:
-
Crude CY5.5-labeled peptide
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude labeled peptide in a small volume of Solvent A.
-
HPLC Separation:
-
Equilibrate the C18 column with Solvent A.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and the absorption maximum of CY5.5 (e.g., 675 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak that absorbs at both wavelengths. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified CY5.5-labeled peptide as a powder.
Cellular Imaging with CY5.5-Labeled Biomolecules
This protocol provides a general workflow for imaging cells labeled with a CY5.5-conjugated probe.
Materials:
-
Cells of interest cultured on a suitable imaging dish or slide
-
CY5.5-labeled biomolecule (e.g., antibody, peptide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for CY5.5 (e.g., excitation filter ~640 nm, emission filter ~680 nm).[8]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Labeling:
-
Dilute the CY5.5-labeled biomolecule to the desired concentration in cell culture medium.
-
Remove the existing medium from the cells and add the labeling solution.
-
Incubate the cells for a sufficient time to allow for binding of the probe (this will vary depending on the specific biomolecule and target).
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with PBS to remove unbound probe and reduce background fluorescence.
-
Imaging:
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Place the sample on the fluorescence microscope.
-
Excite the sample using a light source appropriate for CY5.5 and collect the emitted fluorescence through the corresponding emission filter.
-
Acquire images using a sensitive camera. To minimize phototoxicity, use the lowest possible excitation power and exposure time that provides a good signal-to-noise ratio.[9]
-
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. omichem.com [omichem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
A Technical Guide to the Photophysical Properties and Applications of CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of the near-infrared (NIR) fluorescent dye, CY5.5-COOH chloride. It includes a compilation of its quantum yield and extinction coefficient, detailed experimental protocols for their determination, and a representative experimental workflow for its application in in vivo cancer imaging.
Core Photophysical Data
The photophysical properties of cyanine (B1664457) dyes, including this compound, can vary based on their chemical environment, such as the solvent used, and their specific chemical structure (e.g., presence of sulfonate groups). The data presented below is a summary of values reported by various suppliers and literature sources.
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | 198,000 - 250,000 M⁻¹cm⁻¹ | Varies depending on the specific analog and measurement conditions. |
| Fluorescence Quantum Yield (Φ) | 0.09 - 0.28 | Dependent on the solvent and specific chemical form (e.g., free acid, NHS ester). |
| Excitation Maximum (λex) | ~673 - 675 nm | |
| Emission Maximum (λem) | ~694 - 710 nm |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
This compound
-
High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Phosphate-Buffered Saline (PBS))
-
Spectrophotometer
-
Calibrated cuvettes with a 1 cm path length
-
Analytical balance
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution.
-
Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 675 nm for CY5.5.[1] A solvent-only sample should be used as a blank. Ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
Plot and Calculate: Plot the absorbance at λmax against the molar concentration of the dye. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length is 1 cm.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Materials:
-
This compound solution of known absorbance
-
A suitable quantum yield standard with a known quantum yield (e.g., Indocyanine Green in DMSO)
-
Fluorometer
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Sample and Standard: Prepare dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
If the same solvent is used for both sample and standard, the refractive index term cancels out.
-
Application in Cancer Imaging: An Experimental Workflow
CY5.5-COOH is frequently used as a fluorescent label for in vivo imaging studies due to its emission in the near-infrared window, which allows for deep tissue penetration and reduced autofluorescence.[2][3] A common application is the labeling of antibodies or other targeting moieties to visualize tumors.
The following diagram illustrates a typical experimental workflow for using a CY5.5-labeled antibody for in vivo tumor imaging.
References
- 1. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
Navigating the Solubility of CY5.5-COOH Chloride: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of the non-sulfonated cyanine (B1664457) dye, CY5.5-COOH chloride, in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. This guide provides researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols for solubility determination, and a practical workflow to ensure successful dissolution for bioconjugation and other applications.
This compound is a near-infrared (NIR) fluorescent dye widely utilized in bioimaging and labeling studies. As a non-sulfonated cyanine dye, its solubility profile is a critical factor for successful experimental outcomes. Proper dissolution is paramount to prevent dye aggregation, which can lead to fluorescence quenching and inaccurate results. This guide offers a comprehensive overview of its solubility in a common organic solvent and aqueous systems.
Core Solubility Profile
This compound, in line with other non-sulfonated cyanine dyes, exhibits high solubility in polar aprotic organic solvents and limited solubility in aqueous solutions. The primary approach for its use in biological applications involves initial dissolution in an organic solvent, such as DMSO, to create a concentrated stock solution, which is then diluted into the desired aqueous buffer for labeling reactions.
Quantitative Solubility Data
The following table summarizes the known solubility values for this compound in DMSO and water.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 213 mg/mL | ≥ 344 mM | Data from product technical sheet. |
| Water | < 1 mg/L (< 0.001 mg/mL) | < 1 µM | Practically insoluble in aqueous solutions. |
Molecular Weight of this compound: 619.23 g/mol
Experimental Protocols for Solubility Determination
For researchers needing to determine the solubility of this compound in specific aqueous buffers not listed, the following "shake-flask" method coupled with UV-Vis spectrophotometry is a reliable approach.
I. Preparation of a Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform a series of dilutions of the stock solution using the desired aqueous buffer to prepare a set of standards with known concentrations.
-
Spectrophotometric Measurement: Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of this compound (approximately 673-684 nm) using a UV-Vis spectrophotometer.
-
Plot the Curve: Plot the absorbance values against the corresponding concentrations to generate a calibration curve. The relationship should be linear, following the Beer-Lambert law.
II. Determination of Saturated Solubility
-
Prepare a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. An orbital shaker or rotator is recommended.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved dye. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm syringe filter can also be used.
-
Quantification: Measure the absorbance of the clear supernatant using the UV-Vis spectrophotometer at the λmax.
-
Calculate Solubility: Use the equation from the linear regression of the calibration curve to determine the concentration of the dissolved dye in the supernatant. This concentration represents the saturated solubility of this compound in that specific buffer.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for determining the solubility of this compound.
A Technical Guide to CY5.5-COOH Chloride in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications and methodologies surrounding CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye integral to advanced biological research. This document provides a comprehensive overview of its properties, core applications, and detailed experimental protocols, designed to empower researchers in leveraging this powerful tool for their studies in diagnostics and drug development.
Core Principles of this compound
This compound is the carboxylic acid form of the cyanine (B1664457) dye, CY5.5. In this state, it is considered non-activated and can serve as a high-quality control or for instrument calibration in fluorescence-based experiments.[1] Its primary utility in research, however, lies in its potential for covalent labeling of biomolecules. The carboxylic acid group provides a handle for chemical activation, most commonly through conversion to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[2][3][4]
The significance of CY5.5 dyes in biomedical research stems from their spectral properties. Emitting in the near-infrared spectrum, they are ideal for applications requiring deep tissue penetration and minimal background autofluorescence from biological samples.[5][6] This makes CY5.5-labeled molecules particularly valuable for in vivo imaging and other sensitive detection methods.[2][7]
Quantitative Data Summary
The spectral and physical properties of CY5.5 are critical for experimental design and data interpretation. The following table summarizes key quantitative data for CY5.5 dyes.
| Property | Value | References |
| Excitation Maximum (λex) | 675 - 684 nm | [8][9] |
| Emission Maximum (λem) | 694 - 710 nm | [8][10][11] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [3][12] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [7][8] |
| Molecular Weight (CY5.5-COOH) | ~619.2 g/mol | |
| Solubility | Good in organic solvents (DMSO, DMF) | [1] |
Key Research Applications
The versatility of CY5.5-COOH, once activated, allows for its use in a wide array of research applications.
-
Bioconjugation: The primary application is the covalent labeling of biomolecules. This includes:
-
In Vivo Imaging: CY5.5's NIR fluorescence is ideal for non-invasive imaging in small animal models.[2][6] This is extensively used in:
-
Oncology Research: To visualize tumor growth, metastasis, and response to therapy by labeling tumor-targeting antibodies or molecules.[13][15][16]
-
Drug Development: To study the biodistribution and pharmacokinetics of novel therapeutics.[2]
-
Neuroscience: For imaging and tracking neural processes and disease models.[12][17][18]
-
-
Flow Cytometry: CY5.5-labeled antibodies are used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments involving this compound.
Activation of CY5.5-COOH to CY5.5-NHS Ester
This protocol describes the conversion of the inactive carboxylic acid to an amine-reactive NHS ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[19]
-
Reaction vials
-
Stir plate and stir bars
Procedure:
-
Prepare CY5.5-COOH Solution: Dissolve CY5.5-COOH in a minimal amount of anhydrous DMF or DMSO.
-
Prepare EDC and NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer. It is crucial to use fresh solutions as EDC is susceptible to hydrolysis.[5]
-
Activation Reaction: a. In a reaction vial, add the CY5.5-COOH solution. b. Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the CY5.5-COOH solution.[20] c. Incubate the reaction mixture for 15-60 minutes at room temperature with continuous stirring.[20][21]
-
Use Immediately: The resulting CY5.5-NHS ester solution is now ready for conjugation to amine-containing biomolecules. It is recommended to use the activated dye immediately for the best results, as the NHS ester is susceptible to hydrolysis.
Labeling of Antibodies with CY5.5-NHS Ester
This protocol details the conjugation of the activated CY5.5-NHS ester to an antibody.
Materials:
-
CY5.5-NHS ester solution (from protocol 3.1)
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[2]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine
-
Purification column (e.g., Sephadex G-25)
-
Stir plate and stir bars
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[2] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the NHS ester.
-
Conjugation Reaction: a. Slowly add the CY5.5-NHS ester solution to the antibody solution while stirring. A common starting molar ratio of dye to antibody is 10:1.[22] b. Incubate the reaction for 1-2 hours at room temperature with continuous stirring, protected from light.[21]
-
Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester.[19] Incubate for 15-30 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (around 675 nm).
Intracellular Staining for Flow Cytometry with a CY5.5-Labeled Antibody
This protocol outlines the steps for staining intracellular antigens for analysis by flow cytometry.
Materials:
-
Cells in suspension
-
CY5.5-labeled antibody
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 1-4% paraformaldehyde in PBS
-
Permeabilization Buffer: PBS with 0.1-0.5% Saponin or Triton X-100
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Cell Preparation: Harvest cells and wash them with PBS. Adjust the cell concentration to 1-5 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
Fixation: Add 100 µL of the cell suspension to a flow cytometry tube. Add 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash: Add 1-2 mL of PBS, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant.
-
Permeabilization: Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Staining: Add the predetermined optimal concentration of the CY5.5-labeled antibody to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.[8]
-
Wash: Add 1-2 mL of Permeabilization Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for CY5.5 (e.g., 633 nm or 640 nm laser for excitation and a ~700 nm emission filter).
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for the activation of CY5.5-COOH and conjugation to a biomolecule.
Caption: A typical workflow for in vivo imaging using a CY5.5-labeled probe.
Caption: Example of a signaling pathway that can be studied with a CY5.5-labeled ligand.
References
- 1. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. acebiolab.com [acebiolab.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. lifetein.com [lifetein.com]
- 7. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Flow Cytometry Protocol | Abcam [abcam.com]
An In-depth Technical Guide to CY5.5 Carboxylic Acid for Researchers and Drug Development Professionals
An introduction to the core properties and applications of the near-infrared fluorescent dye, CY5.5 carboxylic acid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structure, characteristics, and utility in biological imaging and targeted therapies.
CY5.5 carboxylic acid is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of synthetic polymethine dyes.[1] Its fluorescence in the NIR spectrum (typically with excitation around 675 nm and emission around 694-710 nm) makes it an invaluable tool for in vivo and in vitro imaging applications, as light in this region experiences reduced absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[2][3][4] The carboxylic acid functional group provides a reactive handle for covalent attachment to a wide array of biomolecules, including proteins, antibodies, peptides, and nanoparticles, enabling the creation of targeted fluorescent probes.[5]
Core Properties and Chemical Structure
CY5.5 carboxylic acid is characterized by a polymethine chain connecting two indolenine rings. This extended conjugated system is responsible for its near-infrared absorption and emission properties. The presence of a carboxylic acid group allows for its conjugation to primary amines on biomolecules through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS).[2] While the free acid form is available, it is often converted to a more reactive N-hydroxysuccinimide (NHS) ester for more efficient labeling of amine-containing molecules.[6][7]
The non-sulfonated version of CY5.5 carboxylic acid exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), but has limited aqueous solubility.[8] For reactions in aqueous buffers, the use of a co-solvent is often necessary.[2]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of CY5.5 carboxylic acid and its NHS ester derivative are summarized in the table below. These values are representative and can vary slightly between different suppliers.
| Property | CY5.5 Carboxylic Acid | CY5.5 NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~673 - 684 nm | ~673 - 684 nm | [8][9] |
| Emission Maximum (λem) | ~707 - 710 nm | ~707 - 710 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | ~198,000 - 209,000 M⁻¹cm⁻¹ | [8][9][10] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | ~0.2 | [8][9] |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | C₄₄H₄₆N₃O₄ (representative) | [8][10] |
| Molecular Weight | ~619.23 g/mol | ~716.85 g/mol (representative) | [8][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of CY5.5 carboxylic acid in research. Below are protocols for the activation of the carboxylic acid and its subsequent conjugation to a protein, as well as a general workflow for in vivo imaging.
Activation of CY5.5 Carboxylic Acid with EDC/NHS
This protocol describes the two-step process of activating CY5.5 carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Materials:
-
CY5.5 carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction vessel protected from light
Procedure:
-
Dissolve CY5.5 Carboxylic Acid: Prepare a stock solution of CY5.5 carboxylic acid in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.
-
Prepare EDC and NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Activation Reaction: a. In a light-protected reaction vessel, add the CY5.5 carboxylic acid solution. b. Add the EDC solution to the reaction vessel, followed by the NHS solution. A typical molar ratio is a slight excess of EDC and NHS relative to the carboxylic acid (e.g., 1.2 equivalents of EDC and 1.5 equivalents of NHS). c. Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This reaction forms the CY5.5-NHS ester.
Conjugation of Activated CY5.5 to a Protein
This protocol outlines the labeling of a protein with the freshly prepared CY5.5-NHS ester.
Materials:
-
Activated CY5.5-NHS ester solution (from the previous protocol)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).
-
Conjugation Reaction: a. Slowly add the activated CY5.5-NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point is often a 10-20 fold molar excess of the dye. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the CY5.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
In Vivo Imaging Workflow
The following is a generalized workflow for an in vivo imaging experiment using a CY5.5-labeled targeting molecule, such as an antibody or peptide.
Visualization of Biological Pathways and Processes
The unique properties of CY5.5 carboxylic acid and its derivatives make them powerful tools for visualizing and tracking dynamic biological processes.
Experimental Workflow: Targeted Cancer Cell Imaging
CY5.5 can be conjugated to antibodies or other targeting ligands to specifically label and visualize cancer cells that overexpress a particular surface receptor. This allows for the investigation of drug delivery mechanisms and the efficacy of targeted therapies.
References
- 1. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging GPCR internalization using near-infrared Nebraska red-based reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive imaging and quantification of EGFR kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nanoparticle-Based Combination Chemotherapy Delivery System for Enhanced Tumor Killing by Dynamic Rewiring of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of the post-Golgi vesicle-mediated transportation of TGF-β receptor II by quasi-TIRFM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Biological Landscape of CY5.5-COOH Chloride: An In-Depth Technical Guide to Biocompatibility and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye, is a valuable tool in biomedical imaging and diagnostics. Its utility in preclinical and potentially clinical applications hinges on a thorough understanding of its biocompatibility and toxicity profile. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the biological safety of this compound and related cyanine dyes. While direct and extensive toxicological data for this compound is limited, this guide extrapolates from studies on closely related compounds and the broader class of cyanine dyes to offer insights into its potential biological interactions. This document is intended to inform researchers and drug development professionals on the current state of knowledge, highlight data gaps, and provide standardized protocols for further investigation.
Introduction to this compound
This compound is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong light absorption and fluorescence in the near-infrared spectrum (approximately 675 nm excitation and 694 nm emission), a region where biological tissues have minimal autofluorescence and light scattering, allowing for deep tissue imaging. The carboxylic acid (-COOH) group provides a reactive handle for conjugation to various biomolecules, such as peptides, antibodies, and nanoparticles, enabling targeted imaging applications.
General Biocompatibility and Toxicity of Cyanine Dyes
The biocompatibility of cyanine dyes is a subject of ongoing research, with the general consensus being that they are relatively well-tolerated at the low concentrations typically used for in vivo imaging. Several review articles suggest that NIR cyanine dyes, when administered in appropriate doses for imaging, do not typically cause systemic toxicity in animal models.[1][2] They are often characterized as having low biological toxicity.[3][4]
However, it is crucial to recognize that the toxicity profile can be influenced by several factors:
-
Chemical Structure: Minor modifications to the dye's structure can significantly impact its biological activity and toxicity. For instance, some heptamethine cyanines like IR-780 and MHI-148 have been noted to exhibit toxic effects, although they are tolerated in mice.[2][5]
-
Dose and Concentration: As with any chemical compound, the dose determines the poison. While low concentrations for imaging may be safe, higher concentrations used for therapeutic applications, such as photodynamic therapy, are designed to be cytotoxic.
-
Conjugation: The molecule to which the cyanine dye is conjugated can alter its biodistribution, clearance, and toxicity profile.
-
Light Exposure: Some cyanine dyes exhibit phototoxicity, where their toxicity is enhanced upon exposure to light. This property is exploited in photodynamic therapy but needs to be considered in imaging applications.
The FDA-approved cyanine dye, Indocyanine Green (ICG), serves as a benchmark for the clinical safety of this class of compounds. ICG has a well-established safety profile, with side effects being rare, though possible.[6][7]
In Vitro Biocompatibility and Toxicity Data
Direct in vitro cytotoxicity data for unconjugated this compound is not extensively reported in the peer-reviewed literature. However, studies on related compounds and formulations provide some insights.
A study utilizing a cyanine dye-based assay to assess the biocompatibility of magnesium alloys observed a 25% reduction in cell viability when cells were exposed to the corrosion products of the alloy.[8] Another study on photoswitchable fluorescent probes (not this compound) reported significant cytotoxicity in HeLa and HepG2 cells at concentrations of 5 µM and above.[9]
Table 1: Summary of In Vitro Cytotoxicity Data for Cyanine Dyes and Related Compounds
| Compound/Formulation | Cell Line | Assay | Concentration | Observed Effect | Citation |
| Magnesium Alloy Corrosion Products | Not Specified | Cyanine Dye-Based Viability Assay | Not Specified | 25% decrease in cell viability | [8] |
| Photoswitchable Fluorophores (IndHPIs) | HeLa, HepG2 | Viability Assay | ≥ 5 µM | Significant cytotoxicity | [9] |
In Vivo Biocompatibility and Toxicity Data
Similar to the in vitro data, specific in vivo toxicity studies for this compound are scarce. Most available information comes from studies where Cy5.5 is used as a labeling agent for other molecules. In these cases, the focus is typically on the efficacy of the labeled molecule for imaging or therapy, with biocompatibility often being a secondary endpoint reported with limited detail.
For example, a study on a different cyanine dye, 3,3′-Di-(4-sulfobutyl)-1,1,1′,1′-tetramethyl-di-1H-benz[e]indocarbocyanine (DSS), for intraocular use in a rat model demonstrated good biocompatibility. While a temporary reduction in retinal function was observed, it was reversible.[10] Studies involving Cy5.5-conjugated molecules generally report good biocompatibility and low toxicity, but often lack detailed quantitative data.[11][12][13] One study on Cy5.5-conjugated superparamagnetic iron oxide nanoparticles noted slight pulmonary inflammation upon intratracheal instillation, but no toxicity was observed at concentrations below 1.8 mg/kg.
Table 2: Summary of In Vivo Toxicity Data for Cyanine Dyes and Conjugates
| Compound/Formulation | Animal Model | Route of Administration | Dose/Concentration | Observed Effect | Citation |
| DSS (Cyanine Dye) | Rat | Intravitreal Injection | 0.5% | Temporary, reversible reduction in retinal function | [10] |
| Cy5.5-conjugated SPIONs | Not Specified | Intratracheal Instillation | < 1.8 mg/kg | No toxicity observed; slight pulmonary inflammation |
Material Safety Data Sheet (MSDS) Information
A Material Safety Data Sheet for a structurally related compound, "Sulfo-cyanine-5-carboxylic acid," classifies it as not being a hazardous substance.[14] While an MSDS for this compound is available from commercial suppliers, publicly accessible, detailed toxicological data such as LD50 values are not readily found in the provided search results.[15][16] Researchers are strongly encouraged to obtain and review the specific MSDS from their supplier before handling this compound.
Experimental Protocols for Biocompatibility and Toxicity Assessment
The following are generalized, detailed protocols for key in vitro and in vivo assays that can be adapted to evaluate the biocompatibility and toxicity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a cell line relevant to the intended application)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a biocompatible solvent like DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
In Vivo Acute Systemic Toxicity Study
Objective: To evaluate the short-term systemic toxicity of this compound in a rodent model.
Materials:
-
Healthy, young adult mice or rats of a single strain
-
This compound formulation for injection (e.g., dissolved in sterile saline)
-
Appropriate caging and environmental controls
-
Calibrated scale for body weight measurement
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Groups: Divide animals into several dose groups, including a vehicle control group. At least three dose levels of this compound should be tested.
-
Administration: Administer a single dose of the this compound formulation or vehicle control to each animal via the intended clinical route (e.g., intravenous injection).
-
Clinical Observations: Observe the animals for mortality, signs of toxicity (e.g., changes in behavior, appearance, respiration), and body weight changes at regular intervals (e.g., daily) for 14 days.
-
Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study). Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Data Analysis: Analyze data for mortality rates, changes in body weight, and any macroscopic or microscopic pathological findings.
Visualizations of Experimental Workflows and Pathways
To aid in the conceptual understanding of the evaluation process, the following diagrams illustrate key experimental workflows.
Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.
Caption: Workflow for In Vivo Acute Systemic Toxicity Study.
Conclusions and Future Directions
This compound is a promising agent for a variety of biomedical imaging applications. Based on the available literature for the broader class of cyanine dyes, it is generally considered to have a favorable biocompatibility profile at the low concentrations used for imaging. However, there is a clear and significant gap in the publicly available, direct toxicological data for this specific compound.
For researchers and drug development professionals, this necessitates a cautious approach. It is imperative to:
-
Conduct thorough, compound-specific biocompatibility and toxicity studies following standardized protocols, such as those outlined in this guide.
-
Not rely solely on the general safety profile of the cyanine dye class.
-
Carefully consider the dose, route of administration, and potential for phototoxicity in the context of the intended application.
Future research should focus on generating comprehensive in vitro and in vivo toxicity data for this compound to establish a clear safety profile and facilitate its translation into clinical applications. Studies investigating its potential for hemolysis, pyrogenicity, and immunogenicity would also be highly valuable. By systematically addressing these knowledge gaps, the scientific community can ensure the safe and effective use of this powerful imaging tool.
References
- 1. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 4. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Indocyanine green - Wikipedia [en.wikipedia.org]
- 8. Investigation of a cyanine dye assay for the evaluation of the biocompatibility of magnesium alloys by direct and indirect methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo biocompatibility of a new cyanine dye for ILM peeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Near-infrared-dye labeled tumor vascular-targeted dimer GEBP11 peptide for image-guided surgery in gastric cancer [frontiersin.org]
- 13. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 16. medchemexpress.com [medchemexpress.com]
CY5.5-COOH Chloride: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye widely utilized in bioimaging and diagnostic applications. Its utility is intrinsically linked to its stability under various experimental and storage conditions. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing the optimal conditions for its storage and handling to ensure experimental reproducibility and efficacy. The document synthesizes available data on the impact of temperature, pH, and light on the dye's integrity and performance. Furthermore, it outlines detailed experimental protocols for assessing the stability of this compound, providing a framework for quality control and validation in research and development settings.
Introduction
Cyanine dyes, including this compound, are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for their strong light absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence from biological tissues. However, the conjugated polymethine chain is also susceptible to degradation, impacting the dye's fluorescent properties and, consequently, the reliability of experimental data. Understanding the factors that influence the stability of this compound is therefore of paramount importance for its effective application. This guide addresses the core requirements for maintaining the dye's stability and provides methodologies for its assessment.
Factors Affecting this compound Stability
The stability of this compound is influenced by several environmental factors. A qualitative summary of these factors is presented in Table 1.
Table 1: Qualitative Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability |
| Temperature | Elevated temperatures accelerate the rate of thermal degradation. |
| pH | Generally stable in a pH range of 4-10.[1] Degrades in highly alkaline conditions. |
| Light | Susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light. |
| Oxygen | The presence of oxygen can lead to photo-oxidation, a major pathway for photobleaching. |
| Solvent | The choice of solvent can impact solubility and stability. Protic solvents may facilitate hydrolytic degradation. |
Recommended Storage Conditions
To ensure the long-term stability and performance of this compound, it is imperative to adhere to the recommended storage conditions. The following table summarizes the optimal storage parameters for the dye in both solid form and as a stock solution.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Conditions |
| Solid | -20°C[2][3][4][5] | Up to 24 months[2][5] | Protect from light, desiccate[2][5] |
| Stock Solution | -80°C[6] | Up to 6 months[6] | Protect from light[6] |
| Stock Solution | -20°C[6] | Up to 1 month[6] | Protect from light[6] |
Note: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[6] Transportation of the solid dye at room temperature for up to 3 weeks is generally acceptable.[2][4]
Experimental Protocols for Stability Assessment
The following protocols provide a framework for assessing the stability of this compound under various stress conditions. These methods can be adapted based on the specific requirements of the research or application.
Protocol for Assessing Thermal Stability by UV-Vis Spectroscopy
This protocol describes how to evaluate the thermal degradation of this compound by monitoring changes in its absorbance spectrum.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF) at a concentration of 10 mM.
-
Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration with an absorbance maximum (around 675 nm) between 0.5 and 1.0.
-
-
Incubation at Elevated Temperatures:
-
Aliquot the this compound solution into several microcentrifuge tubes.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in the dark for various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
-
UV-Vis Spectroscopic Analysis:
-
At each time point, remove a tube from each temperature and allow it to cool to room temperature.
-
Measure the absorbance spectrum of the solution from 500 nm to 800 nm using a UV-Vis spectrophotometer.
-
Record the absorbance at the maximum wavelength (λmax).
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time for each temperature.
-
Calculate the percentage of remaining dye at each time point relative to the initial absorbance (t=0).
-
The degradation can be modeled using kinetic equations (e.g., first-order kinetics) to determine the degradation rate constant (k) at each temperature.
-
Protocol for Assessing pH Stability by HPLC
This protocol details the use of High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound at different pH values.
-
Preparation of Buffers and Sample Solutions:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution in each buffer to a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Incubate the sample solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Take aliquots at various time intervals (e.g., 0, 1, 6, 12, 24, 48 hours).
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column and a UV-Vis or fluorescence detector.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor the elution profile at the maximum absorbance wavelength of CY5.5-COOH (around 675 nm).
-
Inject the aliquots from the stability study onto the HPLC column.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound.
-
Plot the peak area as a function of time for each pH.
-
Calculate the percentage of remaining dye at each time point.
-
Determine the degradation rate constant at each pH by fitting the data to an appropriate kinetic model.
-
Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.
-
Visualizations
The following diagrams illustrate the key factors influencing the stability of this compound and a general workflow for its stability assessment.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine fluorophore derivatives with enhanced photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CY5.5-COOH Chloride for Deep Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, and its application in deep tissue imaging. We will delve into its physicochemical properties, provide detailed experimental protocols for its use, and explore its application in visualizing key biological pathways.
Core Properties of this compound
This compound is a cyanine (B1664457) dye valued for its fluorescence emission in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence. This characteristic allows for deeper tissue penetration of light and a higher signal-to-background ratio, making it an ideal probe for in vivo imaging studies.[1][2] The carboxylic acid group provides a versatile handle for conjugation to a wide array of biomolecules.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its derivatives, crucial for experimental design and data interpretation.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~675 - 684 nm | [4][5][6] |
| Emission Maximum (λem) | ~694 - 710 nm | [4][5][6] |
| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [4][5] |
| Quantum Yield (Φ) | 0.2 | [5] |
| Molecular Weight | 619.23 g/mol | [4][7] |
| Solubility | Soluble in organic solvents (DMSO, DMF), poorly soluble in water. | [4][6] |
Experimental Protocols
The carboxylic acid group of CY5.5-COOH is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.
General Workflow for Biomolecule Conjugation
The following diagram illustrates the general workflow for labeling a biomolecule with CY5.5-NHS ester.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
CY5.5-COOH Chloride: A Technical Guide to a Near-Infrared Fluorescent Probe for Researchers and Drug Development Professionals
Introduction: CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that has emerged as a critical tool in biomedical research and drug development. Its exceptional spectral properties, including a narrow absorption spectrum, high sensitivity, and stability, make it an ideal candidate for a wide range of applications, particularly in bioimaging and disease diagnosis.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its application in tracking biological pathways.
Core Properties of this compound
This compound is a member of the cyanine (B1664457) dye family, characterized by two nitrogen atoms connected by a polymethine bridge.[5] This structure is responsible for its fluorescence in the NIR spectrum, a region advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration compared to visible light fluorophores.[6] The carboxylic acid group provides a reactive handle for covalent conjugation to various biomolecules.[7]
Quantitative Data Summary
The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₄₃ClN₂O₂ | [8] |
| Molecular Weight | 619.2 g/mol | [8] |
| Excitation Maximum (λex) | ~675 nm | [9][10] |
| Emission Maximum (λem) | ~694-710 nm | [1][2][9][10] |
| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹ | [9][11] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [12] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); Limited aqueous solubility | [7][12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide step-by-step protocols for common experimental procedures.
Bioconjugation of this compound to Proteins (e.g., Antibodies)
This protocol outlines the covalent labeling of proteins through the reaction of the carboxylic acid group of the dye with primary amines on the protein. This method typically requires activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quencher reagent (e.g., hydroxylamine)
Procedure:
-
Antibody Preparation:
-
Activation of this compound (Preparation of CY5.5-NHS ester):
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio of CY5.5-COOH:EDC:NHS should be approximately 1:1.2:1.2.
-
Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the CY5.5-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated CY5.5-NHS ester solution to the pH-adjusted antibody solution. The optimal molar ratio of dye to protein is typically around 10:1.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Quenching and Purification:
-
Add a quencher reagent to stop the reaction.
-
Purify the CY5.5-labeled antibody from unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. The labeled antibody will elute first.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).
-
Bioconjugation of this compound to Peptides
This protocol details the labeling of a peptide with a primary amine (e.g., on a lysine (B10760008) residue or the N-terminus).
Materials:
-
This compound
-
Peptide with a primary amine
-
Activation reagents (EDC and NHS)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the reaction buffer.
-
-
Activation of this compound:
-
Follow the same activation procedure as described for protein conjugation to generate the CY5.5-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated CY5.5-NHS ester to the peptide solution. A molar excess of the dye is typically used.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the CY5.5-labeled peptide using RP-HPLC to separate it from unreacted dye and peptide.
-
-
Verification:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This protocol provides a general workflow for in vivo imaging in a small animal model using a CY5.5-labeled probe.
Materials:
-
CY5.5-labeled targeting probe (e.g., antibody or peptide)
-
Animal model (e.g., mouse with a tumor xenograft)
-
In vivo imaging system with appropriate NIR filters (Excitation: ~675 nm, Emission: ~700-720 nm)
-
Anesthesia
Procedure:
-
Animal Preparation:
-
Anesthetize the animal.
-
-
Probe Administration:
-
Inject the CY5.5-labeled probe intravenously (e.g., via tail vein). The dosage will depend on the specific probe and target.
-
-
Image Acquisition:
-
Ex Vivo Imaging:
-
At the final time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.[13]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest (e.g., tumor and surrounding tissue) to determine the tumor-to-background ratio.[10]
-
Visualization of Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Targeted Imaging of Tumor Vasculature
CY5.5-labeled probes, such as the GX1 peptide, can be used to target the tumor vasculature, a key process in tumor growth and metastasis known as angiogenesis.[10][13] The following diagram illustrates the general principle of using a CY5.5-conjugated ligand to target a receptor on tumor endothelial cells.
Experimental Workflow for Probe Development and In Vivo Imaging
The development and application of a CY5.5-based imaging probe involves a multi-step process, from initial bioconjugation to final in vivo evaluation. The following workflow diagram outlines these key stages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. This compound (Cyanine 5.5 carboxylic acid chloride) | Fluorescent Dye | 2410537-32-3 | Invivochem [invivochem.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cy5.5-Single-chain Cys-tagged vascular endothelial growth factor-121 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cy5.5-Cyclo(CGNSNPKSC) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. omichem.com [omichem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Conjugation of CY5.5 NHS Ester to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye, Cyanine5.5 (CY5.5), to antibodies. CY5.5 is a bright and photostable dye with excitation and emission maxima around 675 nm and 694 nm, respectively, making it ideal for a variety of applications including in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2] The near-infrared properties of CY5.5 allow for deep tissue penetration with minimal autofluorescence from biological tissues.[]
This protocol focuses on the use of CY5.5 N-hydroxysuccinimide (NHS) ester, a popular amine-reactive derivative for labeling antibodies.[4][5] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.[][7] This method is widely used due to its efficiency and the stability of the resulting conjugate.[][8] While other reactive forms of CY5.5 exist, the NHS ester chemistry is the most common and well-documented for antibody labeling.[4]
Materials and Equipment
Reagents
-
Antibody of interest (purified, in an amine-free buffer)
-
CY5.5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5-9.5[9] or 50mM Sodium Phosphate buffer, pH 7.2-8.0[10]
-
Purification/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 10 mM Cysteine[]
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[12] or Dialysis tubing (MWCO 10-14 kDa)
Equipment
-
Microcentrifuge
-
Pipettes and tips
-
Spectrophotometer (for measuring absorbance)
-
Vortex mixer
-
Reaction tubes
-
Collection tubes
Experimental Protocols
Antibody Preparation
It is crucial to ensure the antibody is in an appropriate buffer free of amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[10] If the antibody solution contains such buffers, it must be exchanged into an amine-free buffer like PBS.
Buffer Exchange Protocol (using Spin Column):
-
Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
-
Add the antibody solution to the column.
-
Centrifuge the column to collect the antibody in PBS.
-
Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280). For most IgG antibodies, the extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[13]
Preparation of CY5.5 NHS Ester Stock Solution
CY5.5 NHS ester is sensitive to moisture and should be dissolved immediately before use.[10]
-
Allow the vial of CY5.5 NHS ester to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution of CY5.5 NHS ester in anhydrous DMSO.[9]
Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that needs to be optimized for each specific antibody to achieve the desired degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to antibody.[]
-
Dilute the antibody to a concentration of 1-2 mg/mL in the reaction buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.5).[]
-
Calculate the required volume of the CY5.5 NHS ester stock solution to achieve the desired molar ratio.
-
Add the calculated volume of the CY5.5 stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[]
Purification of the Antibody-Dye Conjugate
After the incubation period, it is essential to remove any unreacted dye. This can be achieved using size-exclusion chromatography or dialysis.
Purification Protocol (using Size-Exclusion Chromatography):
-
Equilibrate a Sephadex G-25 column with PBS.[12]
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.
-
Collect the fractions containing the purified conjugate.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of CY5.5 (~675 nm).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl), with the following parameters:
| Parameter | Value |
| Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab_) | ~210,000 M⁻¹cm⁻¹ (for IgG)[13] |
| Molar Extinction Coefficient of CY5.5 at ~675 nm (ε_dye_) | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) for CY5.5 absorbance at 280 nm | ~0.05 |
-
Calculate the corrected absorbance at 280 nm:
-
A_corrected_ = A280 - (A675 * CF)
-
-
Calculate the molar concentration of the antibody:
-
[Antibody] (M) = A_corrected_ / ε_Ab_
-
-
Calculate the molar concentration of the dye:
-
[Dye] (M) = A675 / ε_dye_
-
-
Calculate the DOL:
-
DOL = [Dye] / [Antibody]
-
An optimal DOL for most antibodies is typically between 2 and 10.[12]
Data Presentation
| Parameter | Symbol | Formula |
| Corrected Absorbance at 280 nm | A_corrected_ | A280 - (A675 * CF) |
| Antibody Concentration | [Antibody] | A_corrected_ / ε_Ab_ |
| Dye Concentration | [Dye] | A675 / ε_dye_ |
| Degree of Labeling | DOL | [Dye] / [Antibody] |
Visualizations
Caption: Experimental workflow for CY5.5-antibody conjugation.
Caption: Chemical pathway of NHS ester conjugation to an antibody.
Storage and Stability
Store the purified antibody-dye conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein like BSA (to a final concentration of 0.1%) and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[5] The stability of the conjugate will depend on the specific antibody.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Inactive NHS ester due to moisture.- Presence of competing amines in the antibody buffer.- Insufficient molar ratio of dye to antibody. | - Use fresh, anhydrous DMSO to dissolve the NHS ester.- Ensure the antibody is in an amine-free buffer.- Increase the molar ratio of dye to antibody. |
| High Background | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a longer chromatography column. |
| Antibody Aggregation | - High DOL leading to reduced solubility.- Inappropriate buffer conditions. | - Optimize the molar ratio to achieve a lower DOL.- Ensure the final conjugate is in a suitable storage buffer like PBS. |
| Loss of Antibody Activity | - Conjugation at or near the antigen-binding site. | - This is a potential risk with random lysine conjugation. Site-specific conjugation methods may be considered if activity is compromised. |
References
- 1. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 4. Antibody labeling chemistries | Abcam [abcam.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Antibody Labeling Methods: Novus Biologicals [novusbio.com]
- 8. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. bidmc.org [bidmc.org]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY5.5-COOH Chloride Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5 is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for applications such as in vivo imaging, targeted drug delivery, and diagnostic assays. Its emission in the NIR spectrum minimizes background autofluorescence from biological tissues, allowing for high sensitivity and deep tissue penetration. This document provides detailed application notes and protocols for the labeling of peptides with CY5.5-COOH chloride, a reactive form of the CY5.5 carboxylic acid dye. The protocols will focus on the conjugation to primary amines (N-terminus or lysine (B10760008) side chains) on the peptide.
While this compound is a reactive acyl chloride, a more common and controllable method for labeling with a carboxylic acid dye is through in-situ activation with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate. This approach offers greater control over the reaction and is widely documented. The following protocols will detail this robust and reliable method.
Data Presentation: Labeling Efficiency
The efficiency of peptide labeling with CY5.5 is influenced by several factors, including the molar ratio of dye to peptide, pH of the reaction buffer, and incubation time. The "Degree of Labeling" (DOL), which is the average number of dye molecules conjugated to each peptide molecule, is a key metric for assessing labeling efficiency. While optimal DOL varies depending on the application, a DOL between 1 and 2 is often desired for peptide labeling to avoid issues like fluorescence quenching or altered peptide bioactivity.
Table 1: Typical Reaction Parameters and Expected Outcomes for CY5.5 Peptide Labeling
| Parameter | Recommended Range | Notes |
| Dye:Peptide Molar Ratio | 1.5:1 to 5:1 | Higher ratios can increase DOL but may also lead to over-labeling and increased background. |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris). |
| pH | 7.5 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Time | 1 - 4 hours at Room Temperature | Longer times may not significantly increase yield and can lead to dye hydrolysis. |
| Expected DOL | 0.5 - 2.0 | Application-dependent. Higher DOL is not always better. |
Table 2: Troubleshooting Low Labeling Efficiency
| Issue | Potential Cause | Suggested Solution |
| Low DOL | - Inactive Dye (hydrolyzed) | - Use fresh dye solution. Store dye desiccated and protected from light. |
| - Suboptimal pH | - Ensure the pH of the reaction buffer is between 7.5 and 8.5. | |
| - Presence of competing amines in buffer | - Use an amine-free buffer like sodium bicarbonate or phosphate. | |
| - Insufficient molar excess of dye | - Increase the molar ratio of dye to peptide. | |
| Precipitation during reaction | - Peptide or dye insolubility | - Perform the reaction in a co-solvent system (e.g., with DMSO or DMF). |
| - Over-labeling increasing hydrophobicity | - Reduce the dye-to-peptide molar ratio. |
Experimental Protocols
Protocol 1: Activation of CY5.5-COOH and Labeling of Peptides
This protocol describes the activation of CY5.5-COOH using EDC and NHS to form an amine-reactive CY5.5-NHS ester in situ, followed by conjugation to a peptide containing a primary amine.
Materials:
-
CY5.5-COOH
-
Peptide with a primary amine (N-terminal or Lysine side chain)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 or equivalent desalting column) or HPLC system.
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMF or DMSO. A 10-fold molar excess of EDC and NHS over the dye is recommended.
-
Activate CY5.5-COOH: Mix the CY5.5-COOH, EDC, and NHS solutions and incubate for 15-30 minutes at room temperature to form the CY5.5-NHS ester.
-
Labeling Reaction: Add the activated CY5.5-NHS ester solution to the peptide solution. A typical starting molar ratio of dye to peptide is 3:1.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add a small volume of Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Separate the CY5.5-labeled peptide from unreacted dye and byproducts.
-
Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled peptide will elute first.
-
Reverse-Phase HPLC: This is the preferred method for achieving high purity. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Protocol 2: Characterization of Labeled Peptide
1. Spectrophotometric Analysis to Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified CY5.5-labeled peptide at 280 nm (for the peptide) and ~675 nm (for CY5.5).
-
The concentration of the peptide can be calculated using the Beer-Lambert law (A = εcl), using the extinction coefficient of the peptide at 280 nm. A correction factor for the dye's absorbance at 280 nm must be applied.
-
The concentration of CY5.5 can be calculated using its molar extinction coefficient (for CY5.5, ε ≈ 250,000 M⁻¹cm⁻¹ at ~675 nm).
-
The DOL is calculated as: DOL = (Molar concentration of CY5.5) / (Molar concentration of peptide)
2. Mass Spectrometry:
-
Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the dye to the peptide. The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the CY5.5 dye for each conjugation.
Visualizations
Experimental Workflow
Caption: Workflow for CY5.5-COOH peptide labeling.
Signaling Pathway Example: GPCR Activation
Many bioactive peptides function as ligands for G-protein coupled receptors (GPCRs). A CY5.5-labeled peptide can be used to visualize receptor binding and trafficking. The diagram below illustrates a simplified, canonical GPCR signaling pathway initiated by the binding of a fluorescently labeled peptide ligand.
Application Notes and Protocols for Functionalizing Nanoparticles with CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with fluorescent dyes is a cornerstone of modern nanomedicine, enabling precise tracking, imaging, and quantification in preclinical and biological studies. CY5.5, a near-infrared (NIR) cyanine (B1664457) dye, is a particularly valuable fluorescent label due to its emission spectrum (approximately 710 nm) which minimizes background autofluorescence from biological tissues, allowing for deep-tissue imaging with a high signal-to-noise ratio.[1] The carboxylic acid derivative, CY5.5-COOH, provides a reactive handle for covalent conjugation to nanoparticles. This document provides detailed protocols for the functionalization of various amine-presenting nanoparticles with CY5.5-COOH chloride using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of Conjugation
The conjugation of CY5.5-COOH to amine-functionalized nanoparticles is typically achieved through a two-step carbodiimide (B86325) crosslinking reaction. First, the carboxylic acid group on CY5.5-COOH is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is prone to hydrolysis. To enhance the efficiency and stability of the reaction, NHS or its water-soluble analog, Sulfo-NHS, is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[2][3][4] This NHS ester then readily reacts with primary amine groups on the surface of the nanoparticles to form a stable amide bond, covalently linking the CY5.5 dye to the nanoparticle.[2][3]
Experimental Workflow for CY5.5-COOH Conjugation to Nanoparticles
Caption: General workflow for the two-step EDC/NHS conjugation of CY5.5-COOH to amine-functionalized nanoparticles.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica (B1680970), gold, PLGA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification supplies (dialysis membrane with appropriate molecular weight cut-off, centrifugal filters, or size exclusion chromatography columns)
Protocol 1: Functionalization of Amine-Modified Silica Nanoparticles
-
Nanoparticle Preparation: Disperse the amine-functionalized silica nanoparticles in the Activation Buffer at a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
CY5.5-COOH Activation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
In a separate tube, prepare a fresh solution of EDC and NHS in Activation Buffer. A molar excess of EDC and NHS over CY5.5-COOH is recommended (e.g., 5-10 fold molar excess).
-
Add the EDC/NHS solution to the CY5.5-COOH solution and incubate for 15-30 minutes at room temperature in the dark to form the CY5.5-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated CY5.5-NHS ester solution to the silica nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.4 by adding Conjugation Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification:
-
Purify the CY5.5-functionalized silica nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4).
-
Alternatively, dialyze the reaction mixture against PBS for 24-48 hours with frequent buffer changes to remove unreacted dye and byproducts.
-
-
Characterization and Storage:
-
Characterize the purified nanoparticles using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and zeta potential measurements.
-
Store the functionalized nanoparticles at 4°C in the dark.
-
Protocol 2: Functionalization of Amine-Terminated Gold Nanoparticles
-
Nanoparticle Preparation: Resuspend the amine-functionalized gold nanoparticles in Activation Buffer. The concentration will depend on the initial stock concentration.
-
CY5.5-COOH Activation: Follow the same procedure as described in Protocol 1, step 2.
-
Conjugation Reaction:
-
Add the activated CY5.5-NHS ester solution to the gold nanoparticle suspension.
-
The pH should be adjusted to the optimal range for your specific gold nanoparticle formulation, typically between 7.0 and 8.0.
-
Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching: Quench the reaction as described in Protocol 1, step 4.
-
Purification: Purify the CY5.5-functionalized gold nanoparticles by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles.[5] Resuspend the pellet in PBS (pH 7.4). Repeat the washing steps 2-3 times.
-
Characterization and Storage: Characterize and store the nanoparticles as described in Protocol 1, step 6.
Protocol 3: Functionalization of Amine-Modified PLGA Nanoparticles
-
Nanoparticle Preparation: Disperse the amine-functionalized Poly(lactic-co-glycolic acid) (PLGA) nanoparticles in Activation Buffer.
-
CY5.5-COOH Activation: Follow the same procedure as described in Protocol 1, step 2.
-
Conjugation Reaction:
-
Add the activated CY5.5-NHS ester solution to the PLGA nanoparticle suspension.
-
Adjust the pH to 7.4 and incubate for 2-4 hours at room temperature with gentle stirring.[6]
-
-
Quenching: Quench the reaction as described in Protocol 1, step 4.
-
Purification: Purify the functionalized PLGA nanoparticles using dialysis against deionized water or PBS, or by using centrifugal filters.
-
Characterization and Storage: Characterize the nanoparticles as described in Protocol 1, step 6. For long-term storage, lyophilization may be considered.
Data Presentation
The successful functionalization of nanoparticles with CY5.5-COOH should be confirmed by a suite of characterization techniques. The following tables provide a template for summarizing the quantitative data obtained before and after conjugation.
Table 1: Physicochemical Properties of Nanoparticles Before and After CY5.5 Conjugation
| Nanoparticle Type | Parameter | Before Conjugation | After Conjugation |
| Silica | Hydrodynamic Diameter (nm) | 50 ± 5 | 55 ± 6 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | |
| Zeta Potential (mV) | +25 ± 3 | +15 ± 4 | |
| Gold | Hydrodynamic Diameter (nm) | 20 ± 2 | 24 ± 3 |
| Polydispersity Index (PDI) | 0.20 | 0.25 | |
| Zeta Potential (mV) | +30 ± 4 | +20 ± 5 | |
| PLGA | Hydrodynamic Diameter (nm) | 150 ± 10 | 160 ± 12 |
| Polydispersity Index (PDI) | 0.12 | 0.15 | |
| Zeta Potential (mV) | +18 ± 2 | +8 ± 3 |
Table 2: Quantification of CY5.5 Conjugation
| Nanoparticle Type | Molar Ratio (CY5.5:NP) | Conjugation Efficiency (%) | Dye per Nanoparticle |
| Silica | 10:1 | ~75% | ~150 |
| Gold | 5:1 | ~80% | ~5 |
| PLGA | 20:1 | ~60% | ~500 |
Note: The values presented in these tables are representative and will vary depending on the specific nanoparticles, reaction conditions, and measurement techniques used.
Protocol for Quantification of CY5.5 Conjugation:
-
Standard Curve: Prepare a series of known concentrations of free CY5.5-COOH in a suitable buffer (e.g., PBS with 1% SDS to prevent aggregation).
-
Absorbance Measurement: Measure the absorbance of the standards at the maximum absorbance wavelength of CY5.5 (around 675 nm) using a UV-Vis spectrophotometer.
-
Plot: Plot the absorbance values against the corresponding concentrations to generate a standard curve and determine the molar extinction coefficient (ε).
-
Sample Measurement: Measure the absorbance of the purified CY5.5-functionalized nanoparticle suspension at the same wavelength.
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of CY5.5 in the nanoparticle suspension.
-
A = Absorbance
-
ε = Molar extinction coefficient of CY5.5 (M⁻¹cm⁻¹)
-
c = Concentration of CY5.5 (M)
-
l = Path length of the cuvette (cm)
-
-
Conjugation Efficiency: Calculate the conjugation efficiency using the following formula:
-
Conjugation Efficiency (%) = (Amount of conjugated CY5.5 / Initial amount of CY5.5 used in the reaction) x 100
-
Cellular Uptake and Intracellular Trafficking
CY5.5-functionalized nanoparticles are frequently used to study cellular uptake and intracellular trafficking pathways. The mechanism of uptake is highly dependent on the physicochemical properties of the nanoparticles, including size, shape, and surface charge, as well as the cell type.[7][8][9] A common pathway for nanoparticle entry into cells is through endocytosis.
Receptor-Mediated Endocytosis and Intracellular Trafficking Pathway
Caption: A generalized pathway of receptor-mediated endocytosis and subsequent intracellular trafficking of functionalized nanoparticles.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC or NHS/Sulfo-NHS- Incorrect pH of buffers- Insufficient molar excess of reagents- Steric hindrance on the nanoparticle surface | - Use fresh, anhydrous EDC and NHS/Sulfo-NHS.- Verify the pH of the Activation and Conjugation Buffers.- Increase the molar ratio of EDC/NHS to CY5.5-COOH.- Consider using a longer linker to extend the amine group from the nanoparticle surface. |
| Nanoparticle Aggregation | - Change in surface charge after conjugation- High concentration of nanoparticles during reaction | - Optimize the amount of CY5.5 conjugated to maintain colloidal stability.- Perform the conjugation reaction at a lower nanoparticle concentration.- Add a stabilizing agent like polyethylene (B3416737) glycol (PEG) to the nanoparticle surface. |
| High Background Fluorescence | - Incomplete removal of unreacted CY5.5 | - Ensure thorough purification by extending dialysis time, increasing the number of washing steps, or using size exclusion chromatography. |
| No or Weak Fluorescence Signal | - Quenching of the CY5.5 dye due to high loading on the nanoparticle surface- Degradation of the dye | - Reduce the molar ratio of CY5.5 to nanoparticles during conjugation.- Protect the reaction from light and avoid harsh chemical conditions. |
Conclusion
The functionalization of nanoparticles with this compound is a powerful technique for a wide range of biomedical applications, including in vivo imaging and drug delivery research. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully conjugate CY5.5 to various nanoparticle platforms. Careful optimization of reaction conditions and thorough characterization of the final product are critical for obtaining reliable and reproducible results.
References
- 1. Systematic process evaluation of the conjugation of proteins to gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for CY5.5-COOH Amine Coupling using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of CY5.5-COOH, a near-infrared fluorescent dye, to primary amine-containing molecules such as proteins, antibodies, and peptides. The coupling chemistry is based on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction. This method facilitates the creation of highly fluorescent probes for various research and diagnostic applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2]
CY5.5 is a cyanine (B1664457) dye that offers high sensitivity and deep tissue penetration due to its emission in the near-infrared spectrum.[1][2] The EDC/NHS chemistry provides a robust and efficient method for forming a stable amide bond between the carboxyl group of CY5.5-COOH and a primary amine on the target molecule.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently forms a stable amide bond:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of CY5.5-COOH to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable amine-reactive NHS ester. This NHS ester has a longer half-life, allowing for a more controlled reaction with the amine-containing molecule.[3][4]
-
Amine Coupling: The CY5.5-NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. This step is most efficient at a pH range of 7.2-8.5.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the CY5.5-COOH amine coupling reaction.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Reagent | Recommended Concentration/Molar Ratio | Notes |
| Activation Step | ||
| CY5.5-COOH | 1-10 mM in anhydrous DMSO or DMF | Prepare fresh. |
| EDC | 2-10 fold molar excess over CY5.5-COOH | Prone to hydrolysis; use a fresh solution.[6] |
| NHS/Sulfo-NHS | 1.2-2.5 fold molar excess over EDC | Enhances the stability of the active intermediate.[3] |
| Coupling Step | ||
| Activated CY5.5-NHS ester | 5-20 fold molar excess over the protein/antibody | The optimal ratio should be determined empirically.[7] |
| Protein/Antibody | 1-10 mg/mL in amine-free buffer | Higher concentrations can improve labeling efficiency.[5] |
Table 2: Optimal Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5[5] |
| Buffer | 0.1 M MES | 0.1 M Phosphate buffer or PBS |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 30 minutes[6] | 2 - 4 hours or overnight |
Table 3: Stability of NHS Ester Intermediate
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[1][8] |
| 8.0 | Room Temperature | ~1 hour[2] |
| 8.6 | 4°C | 10 minutes[1][8] |
Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody with CY5.5-COOH
This protocol describes the labeling of an antibody as a general example. The same principles can be applied to other proteins and amine-containing molecules, with optimization of molar ratios as needed.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
CY5.5-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate buffer or PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette (e.g., with a 10 kDa MWCO for antibodies)
Procedure:
Step 1: Preparation of Reagents
-
Prepare a 10 mg/mL stock solution of CY5.5-COOH in anhydrous DMF or DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. EDC is moisture-sensitive and should be handled accordingly.[6]
Step 2: Activation of CY5.5-COOH
-
In a microcentrifuge tube, combine the desired amount of CY5.5-COOH stock solution with Activation Buffer.
-
Add the freshly prepared EDC and NHS solutions to the CY5.5-COOH solution. A starting point is a 5-fold molar excess of EDC and a 10-fold molar excess of NHS relative to the CY5.5-COOH.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
Step 3: Amine Coupling to the Antibody
-
While the activation reaction is proceeding, prepare the antibody solution in Coupling Buffer at a concentration of 2-10 mg/mL.
-
Add the activated CY5.5-NHS ester solution to the antibody solution. A starting point is a 10-20 fold molar excess of the activated dye to the antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted CY5.5-NHS ester.
Step 5: Purification of the Labeled Antibody
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against Coupling Buffer.
-
Collect the purified CY5.5-labeled antibody.
Step 6: Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using spectrophotometric measurements of the absorbance at 280 nm (for the protein) and the absorbance maximum of CY5.5 (~675 nm).[4][9][10]
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x CF)] / ε_protein
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A₆₇₅ = Absorbance of the conjugate at ~675 nm
-
CF = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Dye Concentration (M) = A₆₇₅ / ε_dye
-
ε_dye = Molar extinction coefficient of CY5.5 at ~675 nm
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Visualizations
Chemical Reaction Pathway
Caption: EDC/NHS reaction pathway for amine coupling.
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Troubleshooting
Table 4: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Efficiency | Inactive EDC or NHS due to moisture. | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation.[3] |
| Incorrect buffer pH. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.5.[3][5] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine) during activation or coupling. | Use amine-free buffers such as PBS or MES for the reaction.[3][5] | |
| Hydrolysis of the NHS ester. | Perform the coupling step immediately after activation. Consider performing the reaction at 4°C to minimize hydrolysis.[5] | |
| Protein Precipitation during Reaction | High degree of labeling leading to insolubility. | Reduce the molar excess of the activated CY5.5-NHS ester. |
| Incorrect buffer conditions. | Ensure the protein is at a suitable concentration and in a buffer that maintains its stability. | |
| Loss of Protein Activity | Labeling of primary amines in the active site. | Reduce the molar excess of the dye. Consider alternative conjugation chemistries that target other functional groups (e.g., thiols). |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols for Covalent Labeling of Proteins with CY5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging. Cyanine 5.5 (CY5.5) is a far-red fluorescent dye prized for its high molar extinction coefficient and emission profile in a spectral region where background autofluorescence from biological samples is minimal, leading to an improved signal-to-noise ratio.
This document provides a detailed protocol for the covalent labeling of proteins with CY5.5. While the user specified CY5.5-COOH chloride, this acyl chloride is highly reactive and readily hydrolyzes in the aqueous buffers required for maintaining protein stability, making it a challenging reagent for reproducible protein conjugation. Therefore, we present a more robust and highly established method that utilizes the stable carboxylate form of the dye (CY5.5-COOH) and activates it in situ using carbodiimide (B86325) chemistry. This approach generates a more stable amine-reactive N-hydroxysuccinimide (NHS) ester intermediate, ensuring efficient and reproducible labeling of primary amines on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.
Principle of the Method
The labeling strategy involves a two-step, one-pot reaction. First, the carboxyl group of CY5.5-COOH is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable CY5.5-NHS ester. Second, this activated ester readily reacts with primary amine groups on the protein to form a stable amide bond, covalently attaching the CY5.5 dye to the protein.
Materials and Reagents
| Reagent/Material | Specification |
| Protein of Interest | ≥ 2 mg/mL in amine-free buffer |
| CY5.5-COOH | High purity |
| EDC (Carbodiimide) | Molecular Grade |
| NHS or Sulfo-NHS | High purity |
| Reaction Buffer | 0.1 M MES Buffer, pH 6.0 |
| Conjugation Buffer | 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 |
| Solvent for Dye | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Purification Column | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Spin Desalting Column |
| Spectrophotometer | UV-Vis capable |
Experimental Protocol
Preparation of Reagents
-
Protein Solution : Ensure the protein is in an amine-free buffer (e.g., PBS or MES). If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against an appropriate amine-free buffer before labeling. The recommended protein concentration is 2-10 mg/mL.
-
CY5.5-COOH Stock Solution : Prepare a 10 mg/mL stock solution of CY5.5-COOH in anhydrous DMF or DMSO. This should be prepared fresh immediately before use.
-
EDC and NHS/Sulfo-NHS Solutions : Prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in the Reaction Buffer (0.1 M MES, pH 6.0). These solutions are also prepared fresh immediately before use.
Activation of CY5.5-COOH
This step involves the creation of the amine-reactive CY5.5-NHS ester.
-
In a microcentrifuge tube, combine the following:
-
Volume of CY5.5-COOH stock solution (calculate based on desired dye:protein molar ratio, typically starting with a 10 to 20-fold molar excess of dye to protein).
-
An equimolar amount of NHS/Sulfo-NHS solution relative to the CY5.5-COOH.
-
An equimolar amount of EDC solution relative to the CY5.5-COOH.
-
-
Mix the components thoroughly by vortexing.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light, to allow for the formation of the CY5.5-NHS ester.
Protein Labeling Reaction
-
Add the activated CY5.5-NHS ester mixture from the previous step to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding the Conjugation Buffer (0.1 M PBS, pH 7.4). A slightly alkaline pH is optimal for the reaction with primary amines.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light. For sensitive proteins, the incubation can be performed at 4°C overnight.
Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature. The primary amines in the Tris buffer will react with and quench any unreacted CY5.5-NHS ester.
Purification of the Labeled Protein
It is crucial to remove unreacted dye and reaction byproducts from the labeled protein.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration : This is the recommended method for efficient separation.
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Elute the protein with PBS. The labeled protein will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will elute later.
-
-
Spin Desalting Columns : For smaller sample volumes, spin columns offer a rapid purification method. Follow the manufacturer's instructions for use.[1]
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of your labeled protein.[2]
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of CY5.5, which is approximately 675 nm (A675).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = A675 / (εdye × path length)
-
εdye for CY5.5 = 250,000 M-1cm-1
-
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
[Protein] (M) = (A280 - (A675 × CF)) / εprotein
-
CF (Correction Factor for CY5.5 at 280 nm) ≈ 0.05
-
εprotein is the molar extinction coefficient of your specific protein at 280 nm. For a typical IgG antibody, this is approximately 210,000 M-1cm-1.
-
-
-
Calculate the Degree of Labeling:
-
DOL = [Dye] / [Protein]
-
An optimal DOL is typically between 2 and 7 for most applications. Over-labeling can lead to fluorescence quenching and may affect protein function.[2]
Data Presentation
| Parameter | Symbol | Value |
| CY5.5 Molar Extinction Coefficient at ~675 nm | εdye | 250,000 M-1cm-1 |
| CY5.5 Correction Factor at 280 nm | CF | ~0.05 |
| Excitation Maximum (Ex) | λex | ~675 nm |
| Emission Maximum (Em) | λem | ~694 nm |
| Recommended Molar Excess of Dye:Protein | - | 10:1 to 20:1 |
| Optimal Degree of Labeling (DOL) | - | 2 - 7 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for protein labeling with CY5.5.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive dye or reagents. | Prepare fresh dye, EDC, and NHS/Sulfo-NHS solutions immediately before use. |
| Presence of primary amines in the protein buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS or MES) before labeling. | |
| Incorrect pH for the conjugation reaction. | Ensure the final pH of the reaction mixture is between 7.2 and 8.0. | |
| High Degree of Labeling (DOL) / Protein Precipitation | Molar excess of dye is too high. | Reduce the molar ratio of dye to protein in the reaction. |
| Protein aggregation due to organic solvent. | Minimize the amount of DMF or DMSO in the final reaction mixture (ideally <10% v/v). | |
| High Background Fluorescence in Downstream Applications | Incomplete removal of free dye. | Ensure thorough purification of the labeled protein, for example, by using a longer SEC column or performing a second purification step. |
References
CY5.5-COOH Chloride for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a reactive near-infrared (NIR) cyanine (B1664457) dye that serves as a powerful tool for labeling biomolecules, particularly for applications in flow cytometry. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, a critical advantage in multi-color flow cytometry experiments. The carboxylic acid chloride moiety is a highly reactive acylating agent that readily couples with primary and secondary amines, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, covering antibody conjugation, cell staining, and data acquisition, with a specific application example in the analysis of intracellular signaling pathways.
Properties of CY5.5 Dye
CY5.5 is a member of the cyanine dye family, known for high molar extinction coefficients and good quantum yields. Its fluorescence in the near-infrared range makes it ideal for deep tissue imaging and for multiplex flow cytometry, as it reduces spectral overlap with many common fluorophores.[1]
Spectral Properties:
-
Excitation Maximum: ~675 nm[2]
-
Emission Maximum: ~694 nm[2]
-
Recommended Laser Lines: 633 nm (HeNe) or 640 nm (Red Diode)
Quantitative Data: Comparison of Far-Red Fluorochromes
When selecting a fluorochrome for flow cytometry, it is crucial to consider its performance characteristics. The following table provides a comparison of CY5.5 with other commonly used far-red dyes.
| Feature | CY5.5 | Alexa Fluor 647 | APC (Allophycocyanin) | APC-Cy7 |
| Excitation Max (nm) | ~675 | ~650 | ~650 | ~650 |
| Emission Max (nm) | ~694 | ~668 | ~660 | ~779 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~700,000 | ~200,000 |
| Quantum Yield (Φ) | ~0.23 | ~0.33 | ~0.68 | Not readily available |
| Relative Brightness | Bright | Very Bright | Very Bright | Bright |
| Photostability | Good | Excellent | Moderate | Moderate |
Data compiled from multiple sources.[3][4][5][6] Brightness is a product of the molar extinction coefficient and quantum yield.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the covalent labeling of an antibody with this compound. The highly reactive acyl chloride will readily react with primary amines on the antibody. Due to the high reactivity of acyl chlorides and their susceptibility to hydrolysis in aqueous solutions, the reaction should be performed efficiently and under optimized conditions.[7][8]
Materials:
-
Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Avoid buffers containing Tris or glycine.
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
Transfer the desired amount of antibody to a reaction tube.
-
Add Reaction Buffer to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.5-9.0.
-
Immediately add the dissolved this compound to the antibody solution while gently vortexing. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point for IgG antibodies. This ratio should be optimized for each specific antibody.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining cell surface markers on suspended cells using a CY5.5-conjugated antibody.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
CY5.5-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc block reagent
-
(Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Fc Blocking (Optional): If staining cells that express Fc receptors (e.g., macrophages, B cells), pre-incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
Add the predetermined optimal concentration of the CY5.5-conjugated antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye just before analysis to exclude dead cells.
-
Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.
-
Protocol 3: Intracellular Staining for Signaling Pathway Analysis
CY5.5-conjugated antibodies are valuable for analyzing intracellular signaling pathways, such as the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key event in cytokine signaling.[9][10]
Materials:
-
In addition to materials from Protocol 2:
-
Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a commercial permeabilization buffer)
-
CY5.5-conjugated anti-phospho-STAT3 (pSTAT3) antibody
Procedure:
-
Cell Stimulation (if applicable): Culture cells under desired conditions and stimulate with an appropriate ligand (e.g., IL-6) to induce STAT3 phosphorylation. Include an unstimulated control.
-
Cell Fixation:
-
After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the CY5.5-conjugated anti-pSTAT3 antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of Staining Buffer.
-
Acquire data on a flow cytometer.
-
Application Example: Analysis of the JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[11] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders. Flow cytometry using fluorochrome-conjugated antibodies against phosphorylated STAT proteins is a powerful method to analyze the activation state of this pathway at the single-cell level.[12]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Suboptimal dye-to-protein ratio- Low antibody concentration- Photobleaching | - Optimize the DOL during conjugation.- Titrate the antibody to find the optimal staining concentration.- Protect the dye and conjugates from light. |
| High background staining | - Non-specific antibody binding- High dye-to-protein ratio | - Use an Fc block.- Include a viability dye to exclude dead cells.- Reduce the DOL. |
| Poor cell viability | - Harsh cell preparation- Toxicity of reagents | - Handle cells gently and keep them on ice.- Use high-quality, azide-free buffers for live-cell applications. |
| No signal in intracellular staining | - Inefficient fixation/permeabilization- Phosphatase activity | - Optimize fixation and permeabilization steps for your cell type.- Add phosphatase inhibitors to buffers. |
Conclusion
This compound is a valuable reagent for labeling antibodies and other proteins for flow cytometry. Its far-red fluorescence minimizes autofluorescence and allows for its inclusion in complex multi-color panels. The protocols provided herein offer a framework for successful conjugation and staining, enabling researchers to effectively utilize this fluorophore for a wide range of applications, including the detailed analysis of intracellular signaling events. As with any fluorescent labeling, optimization of conjugation and staining conditions is crucial for achieving the best results.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Flow cytometric analysis of cytokine receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging Using CY5.5-Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo fluorescence imaging is a powerful technique for non-invasively monitoring biological processes in living organisms. Near-infrared (NIR) fluorophores, such as Cyanine5.5 (CY5.5), are particularly advantageous for this purpose. Their emission wavelengths fall within the NIR window (700-900 nm), where light absorption and scattering by biological tissues are minimized[1]. This property allows for deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores that emit in the visible range[1][2]. CY5.5 can be conjugated to a wide range of molecules, including antibodies, peptides, and nanoparticles, to create targeted probes for visualizing specific biological targets or pathways, such as tumor vasculature or receptor expression.[3][4][5] This document provides detailed protocols for the preparation of CY5.5-labeled probes, animal handling and imaging procedures, and subsequent data analysis.
Probe Preparation: Labeling with CY5.5
The conjugation of CY5.5 to a targeting molecule (e.g., protein, peptide, or antibody) is a critical first step. While the user specified CY5.5-COOH chloride, labeling protocols typically utilize more reactive forms of the dye, such as N-hydroxysuccinimide (NHS) esters or maleimides. A carboxylic acid (-COOH) group can be activated to an NHS ester, which then readily reacts with primary amines on the target molecule to form a stable amide bond.
Protocol: Activation of CY5.5-COOH and Conjugation to Amine-Containing Probes (e.g., Antibodies, Proteins)
This protocol describes the conversion of a CY5.5 carboxylic acid to a reactive NHS ester, followed by conjugation to a protein.
Materials:
-
CY5.5-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Targeting molecule (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Activation of CY5.5-COOH:
-
In a dry, inert atmosphere, dissolve CY5.5-COOH, EDC, and NHS in a 1:1.2:1.5 molar ratio in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the CY5.5-NHS ester.
-
-
Preparation of the Targeting Molecule:
-
Dialyze the antibody or protein against 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to ensure the availability of reactive primary amines.
-
Adjust the concentration of the targeting molecule to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated CY5.5-NHS ester solution to the protein solution. A common starting point is a 10:1 to 20:1 molar excess of the dye to the protein.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled probe. The colored fractions corresponding to the high molecular weight conjugate will elute first.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per targeting molecule.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and CY5.5. An optimal DOL is typically between 2 and 7 for antibodies.[6]
-
In Vivo Imaging Workflow
A typical in vivo imaging experiment involves several key stages, from animal preparation to data acquisition and analysis.
References
- 1. Luciferase in vivo imaging protocol_Vitro Biotech [vitrobiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. scribd.com [scribd.com]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cell Tracking Using CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye ideal for in vivo cell tracking applications. Its emission in the NIR spectrum (typically around 710 nm) minimizes interference from tissue autofluorescence and allows for deep tissue penetration, making it a powerful tool for non-invasively monitoring cell migration, proliferation, and distribution in living organisms.[1][2] This document provides detailed application notes and protocols for labeling cells with this compound for subsequent in vivo tracking.
The carboxylic acid chloride functional group of this compound is presumed to react with primary and secondary amines on the cell surface, forming stable amide bonds and enabling covalent labeling of cells. This method allows for the tracking of cell populations over time.
Data Presentation
Spectral Properties of CY5.5
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~675-684 nm | [3][4] |
| Emission Maximum (λem) | ~694-710 nm | [3][4] |
Recommended In Vivo Imaging Parameters
| Parameter | Recommendation | Reference |
| Animal Model | Mouse, Rat | [1][5] |
| Cell Dose | 1 x 10^6 to 1 x 10^7 cells/animal | [6] |
| Injection Route | Intravenous, Intraperitoneal, Subcutaneous | [1][7] |
| Imaging System | In Vivo Imaging System (e.g., IVIS) | [5] |
| Excitation Filter | 615-665 nm | [5] |
| Emission Filter | 695-770 nm | [5] |
| Imaging Time Points | 1, 4, 24, 48, 72 hours post-injection | [1] |
Experimental Protocols
Protocol 1: In Vitro Labeling of Cells with this compound
This protocol details the steps for labeling live cells in culture before their introduction into an animal model for in vivo tracking.
Materials:
-
This compound dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Hemocytometer or automated cell counter
-
Microcentrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest and wash the cells twice with sterile PBS to remove any residual serum proteins.
-
Count the cells using a hemocytometer or automated cell counter and resuspend them in PBS at a concentration of 1 x 10^7 cells/mL.
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Note: Prepare this solution fresh for each experiment.
-
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension. The optimal final concentration of the dye should be determined empirically but can range from 1 to 10 µM.
-
Incubate the cells with the dye for 15-30 minutes at 37°C in the dark, with occasional gentle mixing.
-
Note: Incubation time and dye concentration are critical parameters that should be optimized for each cell type to ensure efficient labeling and minimal cytotoxicity.
-
-
Washing:
-
After incubation, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant containing the unbound dye.
-
Resuspend the cell pellet in 10 mL of fresh, complete cell culture medium.
-
Repeat the washing step two more times with PBS to ensure complete removal of any free dye.
-
-
Cell Viability Assessment:
-
Preparation for In Vivo Injection:
-
Resuspend the final labeled cell pellet in a sterile, pyrogen-free vehicle suitable for injection (e.g., PBS or saline) at the desired concentration for in vivo studies.
-
Protocol 2: In Vivo Imaging of CY5.5-Labeled Cells
This protocol outlines the procedure for imaging the labeled cells after their administration into an animal model.
Materials:
-
Animal model (e.g., mouse)
-
CY5.5-labeled cells in a sterile injection vehicle
-
In Vivo Imaging System (IVIS) or similar fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Acquire a baseline whole-body fluorescence image of the animal before injecting the labeled cells to determine the level of background autofluorescence.
-
-
Cell Administration:
-
Inject the prepared suspension of CY5.5-labeled cells into the animal via the desired route (e.g., tail vein for systemic distribution).
-
-
In Vivo Fluorescence Imaging:
-
Data Analysis:
-
Use the imaging software to draw Regions of Interest (ROIs) around the areas where the fluorescent signal is observed.
-
Quantify the average fluorescence intensity within the ROIs at each time point to track the distribution and accumulation of the labeled cells.[12]
-
-
Ex Vivo Organ Analysis (Optional):
-
At the end of the experiment, euthanize the animal.
-
Dissect the major organs (e.g., liver, spleen, lungs, kidneys, tumor) and acquire ex vivo fluorescence images to confirm the in vivo findings and determine the biodistribution of the cells with higher sensitivity.[1]
-
Mandatory Visualizations
Experimental Workflow for In Vivo Cell Tracking
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assessment: Toward Content-Rich Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Fluctuation Method to Quantify In Vivo Fluorescence Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating the Degree of Labeling for Cy5.5-COOH Chloride Conjugates
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Accurate determination of the degree of labeling (DOL) is a critical quality control step in the development of fluorescently labeled biomolecules for various applications, including in vivo imaging, immunoassays, and drug delivery. The DOL represents the average number of dye molecules conjugated to each biomolecule (e.g., protein, antibody). An optimal DOL is crucial; under-labeling can lead to a weak signal, while over-labeling may cause fluorescence quenching and potentially compromise the biological activity of the conjugated molecule.[1][2]
This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with Cy5.5-COOH chloride. Cy5.5 is a far-red fluorescent dye favored for its high molar extinction coefficient and emission spectrum in a region with minimal background autofluorescence from biological samples.[3][4] this compound, as an activated carboxylic acid, can react with primary amines on biomolecules to form stable amide bonds.
Principle of DOL Calculation
The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:
-
~280 nm: The wavelength at which proteins absorb light, primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.[5][6]
-
~675-684 nm: The maximum absorbance wavelength (λmax) of the Cy5.5 dye.[3][7]
The Beer-Lambert law (A = εcl) is used to calculate the concentrations of the protein and the dye. A correction factor is necessary to account for the absorbance of the Cy5.5 dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[6][8]
Quantitative Data for DOL Calculation
For accurate DOL calculation, the following parameters are required.
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of Cy5.5 at λmax | ε_dye_ | ~209,000 - 250,000 M⁻¹cm⁻¹ | [4][9] |
| Molar Extinction Coefficient of Protein at 280 nm | ε_protein_ | Varies by protein (e.g., IgG is ~210,000 M⁻¹cm⁻¹) | [5] |
| Correction Factor for Cy5.5 at 280 nm | CF₂₈₀ | ~0.04 - 0.05 | [10][11] |
| Wavelength of Maximum Absorbance for Cy5.5 | λmax | ~675 - 684 nm | [3][7] |
Note: The exact molar extinction coefficient and λmax for Cy5.5 can vary slightly depending on the solvent and conjugation state. It is recommended to confirm these values from the supplier's documentation or by measuring the absorbance spectrum of the free dye. The correction factor is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A₂₈₀/Aλmax).
Experimental Protocols
This section provides a detailed methodology for labeling a protein with this compound and subsequently calculating the DOL.
Materials
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[12]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[1][13]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: A streamlined workflow for the determination of the Degree of Labeling (DOL).
Detailed Protocol
-
Prepare Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[14]
-
Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the labeling reaction.[14][15] If necessary, perform a buffer exchange into the reaction buffer.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[10]
-
Caution: this compound is an acyl chloride and is highly reactive and sensitive to moisture. Handle with care in a dry environment.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution while gently vortexing.
-
The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein, but a starting point of a 10-20 fold molar excess of dye to protein is recommended.[12]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[10][14]
-
-
Purification of the Conjugate:
-
It is crucial to remove all non-conjugated dye before measuring the absorbance.[1][13]
-
Use a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS) to separate the labeled protein from the free dye.[2][14]
-
Alternatively, dialysis can be used to remove the unbound dye.[2][13]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of Cy5.5 (~675-684 nm, A_dye_).
-
If the absorbance is too high (typically > 2.0), dilute the sample with the purification buffer and record the dilution factor.[13]
-
Calculation of the Degree of Labeling (DOL)
The following equations are used to calculate the DOL:
-
Concentration of the Dye (M): [Dye] = A_dye_ / (ε_dye_ * path length)
-
Corrected Absorbance of the Protein at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_dye_ * CF₂₈₀)[8]
-
Concentration of the Protein (M): [Protein] = Corrected A₂₈₀ / (ε_protein_ * path length)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Note: The path length of a standard spectrophotometer cuvette is 1 cm.
Signaling Pathway Analogy: The Labeling Reaction
The reaction between this compound and a primary amine on a protein can be conceptually illustrated as a direct signaling event.
Caption: The reaction of this compound with a protein's primary amine to form a stable conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | - Insufficient molar excess of dye- Low protein concentration- Presence of competing primary amines in the buffer- Hydrolysis of this compound | - Increase the dye-to-protein molar ratio- Concentrate the protein solution (ideally >2 mg/mL)[14]- Ensure the use of an amine-free reaction buffer- Prepare the dye stock solution immediately before use and ensure anhydrous conditions |
| High DOL / Protein Precipitation | - Excessive molar ratio of dye to protein | - Optimize the dye-to-protein molar ratio by performing a titration, starting with a lower ratio.[2] |
| Inaccurate DOL Calculation | - Incomplete removal of unbound dye- Incorrect molar extinction coefficients or correction factor used | - Ensure thorough purification of the conjugate[1][13]- Use the correct and validated parameters for the specific dye and protein |
Conclusion
The accurate calculation of the Degree of Labeling is essential for the characterization and application of fluorescently labeled biomolecules. The protocol outlined in this document provides a comprehensive guide for researchers to reliably determine the DOL of this compound conjugates. By carefully controlling the labeling reaction and accurately performing the spectrophotometric analysis, researchers can ensure the quality and reproducibility of their fluorescently labeled reagents. An optimal DOL, typically ranging from 2 to 10 for antibodies, should be determined experimentally to achieve the best performance in downstream applications.[1]
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. omnicalculator.com [omnicalculator.com]
- 6. benchchem.com [benchchem.com]
- 7. metabion.com [metabion.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. Cy5.5 amine, 2097714-45-7 | BroadPharm [broadpharm.com]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CY5.5-COOH in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CY5.5-COOH, a near-infrared (NIR) fluorescent dye, in fluorescence microscopy setups. The protocols are designed for labeling biomolecules and subsequent imaging, catering to the needs of researchers in cell biology, immunology, and drug development.
Introduction to CY5.5-COOH
Cyanine5.5 (CY5.5) is a fluorescent dye that operates in the near-infrared spectrum, making it highly suitable for biological imaging applications where minimizing background fluorescence from endogenous cellular components is critical.[1][2][3] Its emission in the NIR range also allows for deeper tissue penetration, a significant advantage for in vivo imaging.[1][2] The CY5.5-COOH variant possesses a carboxylic acid group, which can be activated to readily conjugate with primary amines on biomolecules such as proteins, antibodies, and peptides, enabling fluorescent labeling for a wide array of experimental applications.[4]
Photophysical Properties
Summarized below are the key photophysical properties of CY5.5. These values are crucial for configuring fluorescence microscopy instrumentation and for quantitative analysis.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~675-684 nm | [5][6][7][8] |
| Maximum Emission Wavelength (λem) | ~694-710 nm | [5][7][8][9][] |
| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹ | [6][7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [7] |
| Molecular Weight (CY5.5-COOH chloride) | ~619.2 g/mol | [11] |
Experimental Protocols
This section details the protocols for antibody labeling with CY5.5-COOH and subsequent fluorescence microscopy.
3.1. Activation of CY5.5-COOH to CY5.5 NHS Ester
For efficient labeling of primary amines, the carboxylic acid group of CY5.5-COOH must be activated to an N-hydroxysuccinimide (NHS) ester.
Materials:
-
CY5.5-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel protected from light
Protocol:
-
Dissolve CY5.5-COOH in anhydrous DMF or DMSO.
-
Add a 1.2-fold molar excess of NHS.
-
Add a 1.2-fold molar excess of DCC or EDC.
-
Stir the reaction mixture at room temperature for at least 4 hours, protected from light.
-
The resulting CY5.5 NHS ester solution is now ready for conjugation to your biomolecule. For long-term storage, it can be stored at -20°C for 1-2 months.[12]
3.2. Protocol for Antibody Labeling with CY5.5 NHS Ester
This protocol is optimized for labeling Immunoglobulin G (IgG) antibodies.
Materials:
-
Purified IgG antibody (1-10 mg/mL in amine-free buffer like PBS)
-
CY5.5 NHS ester solution (prepared as in 3.1 or purchased)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification Column: Sephadex G-25 or other suitable size-exclusion chromatography column
-
Anhydrous DMSO or DMF
Protocol:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If substances like Tris or glycine (B1666218) are present, dialyze the antibody against PBS. The optimal antibody concentration is 1-10 mg/mL.[13]
-
Dye Preparation: Dissolve the CY5.5 NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[14]
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. This is a critical step for efficient labeling.[12][13]
-
Calculate the required amount of CY5.5 NHS ester. A molar excess of 8-10 fold of dye to antibody is a good starting point for mono-labeling.[12][13][14]
-
The formula for calculating the required weight of the NHS ester is: NHS_ester_weight [mg] = 8 × antibody_weight [mg] × NHS_ester_molar_weight [Da] / antibody_molar_weight [Da][12][13]
-
-
Labeling Reaction: Add the calculated volume of the CY5.5 NHS ester stock solution to the antibody solution while gently vortexing. Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Quenching: Add the quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Separate the CY5.5-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[12] The first colored fraction will be the labeled antibody.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of CY5.5 (~680 nm).
-
The DOL can be calculated using the Beer-Lambert law. An optimal DOL for antibodies is typically between 2 and 7.[15]
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%) and store at -20°C.[14]
3.3. Fluorescence Microscopy Protocol
Instrumentation Setup:
-
Excitation Source: A laser line of ~650 nm or ~680 nm is ideal for exciting CY5.5.[16]
-
Filter Set: Use a filter cube with an excitation filter centered around 650-680 nm and an emission filter that collects fluorescence in the 690-750 nm range.[16] A dichroic mirror that separates the excitation and emission wavelengths efficiently is also required.[16]
Imaging Protocol:
-
Cell/Tissue Preparation: Prepare your biological sample (cells or tissue slices) on a microscope slide or dish suitable for fluorescence imaging.
-
Staining: Incubate the sample with the CY5.5-labeled antibody at the desired concentration and for the appropriate time to allow for specific binding to the target antigen.
-
Washing: Wash the sample multiple times with a suitable buffer (e.g., PBS) to remove any unbound antibody and reduce background noise.
-
Mounting: Mount the sample with an appropriate mounting medium.
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Bring the sample into focus using brightfield or DIC.
-
Switch to the fluorescence channel for CY5.5.
-
Adjust the exposure time and laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Acquire images.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for labeling antibodies with CY5.5-COOH.
Caption: General workflow for a fluorescence microscopy experiment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.3 and 8.5.[12][13] |
| Presence of amine-containing buffers (e.g., Tris). | Dialyze the antibody against an amine-free buffer like PBS. | |
| Inactive NHS ester. | Use freshly prepared or properly stored CY5.5 NHS ester. | |
| High Background Signal | Insufficient washing. | Increase the number and duration of washing steps. |
| Non-specific antibody binding. | Include a blocking step (e.g., with BSA or serum) before adding the primary antibody. | |
| Weak Fluorescence Signal | Low degree of labeling (DOL). | Optimize the molar ratio of dye to antibody during the labeling reaction. |
| Photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade mounting medium. | |
| Incorrect filter set. | Ensure the excitation and emission filters match the spectral properties of CY5.5.[16] |
References
- 1. lifetein.com [lifetein.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. eurofinsgenomics.com [eurofinsgenomics.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence Optical Filters for CY5 and CY5.5 Microscopy Imaging [optofilters.com]
Application Notes and Protocols for CY5.5-COOH Chloride in Image-Guided Surgery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye designed for the labeling of biomolecules in biomedical research, particularly in the development of targeted probes for image-guided surgery. Its fluorescence emission in the NIR spectrum (excitation ~650 nm, emission ~710 nm) allows for deep tissue penetration with minimal autofluorescence from surrounding tissues, making it an ideal candidate for in vivo imaging applications.[1][2][3] The carboxylic acid chloride functional group is a highly reactive acyl chloride, enabling direct and efficient conjugation to primary and secondary amines on biomolecules such as peptides, antibodies, and other targeting ligands to create specific imaging agents.[4] These fluorescently labeled probes can then be utilized to visualize tumors and their margins in real-time during surgical procedures, potentially improving the accuracy of tumor resection and patient outcomes.[5]
Key Applications
-
Tumor Delineation: Conjugation of CY5.5 to tumor-targeting molecules allows for the clear visualization of tumor boundaries during surgery, aiding in the complete removal of cancerous tissue.[5]
-
Metastasis Detection: The high sensitivity of NIR fluorescence imaging can enable the detection of small metastatic foci that may not be visible to the naked eye.
-
Biodistribution Studies: Tracking the accumulation and clearance of CY5.5-labeled therapeutics or targeting agents in preclinical models provides crucial pharmacokinetic and pharmacodynamic data.[6]
-
Sentinel Lymph Node Mapping: CY5.5-based probes can be used to identify sentinel lymph nodes for biopsy and staging of cancer.[6]
Spectral Properties
| Parameter | Value |
| Excitation Maximum (Ex) | ~650 nm[1][7] |
| Emission Maximum (Em) | ~710 nm[1][7] |
| Recommended Filter Sets | Excitation: 615-665 nm, Emission: 695-770 nm[3] |
Quantitative Data from Preclinical Image-Guided Surgery Studies
The following table summarizes the reported tumor-to-background ratios (TBR) from various preclinical studies using CY5.5-labeled probes for tumor imaging. The TBR is a critical metric for assessing the performance of a contrast agent in distinguishing tumor tissue from the surrounding healthy tissue.[8]
| Targeting Moiety | Cancer Model | Imaging Timepoint | Tumor-to-Background Ratio (TBR) | Reference |
| GX1 Peptide | U87MG Glioblastoma | 4 hours post-injection | High Contrast (qualitative) | [9] |
| GX1 Peptide | U87MG Glioblastoma | 24 hours post-injection | 15.21 ± 0.84 (Tumor-to-Muscle) | [9] |
| RGD Tetramer | - | 4 hours post-injection | Highest tumor-to-normal tissue ratio compared to monomer and dimer | [10] |
| ICG-p28 | MDA-MB-231 Breast Cancer | 24 hours post-injection | ~4 | [11] |
| Methylene Blue | Paraganglioma | 2 minutes post-administration | ~3.5 | [12] |
Note: TBR values can be influenced by the choice of the background region of interest (ROI), the animal model, the imaging system, and the specific targeting probe used.[8]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes the direct conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue). The acyl chloride group of this compound reacts readily with amines to form a stable amide bond.
Materials:
-
This compound
-
Targeting peptide with at least one primary amine
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Amine-free base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Purification system (e.g., HPLC or spin columns)
Procedure:
-
Peptide Preparation: Dissolve the targeting peptide in the reaction buffer to a concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
To the peptide solution, add the amine-free base (e.g., DIPEA) to a final concentration of 20-50 mM. This will deprotonate the primary amines on the peptide, making them more nucleophilic.
-
Slowly add the this compound solution to the peptide solution while gently vortexing. A typical molar ratio of dye to peptide is 5:1 to 15:1. This should be optimized for each specific peptide.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the CY5.5-labeled peptide from unreacted dye and other reaction components using reverse-phase HPLC or an appropriate spin column.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the peptide) and ~650 nm (for CY5.5).
Protocol 2: In Vivo Tumor Imaging in a Xenograft Mouse Model
This protocol provides a general workflow for evaluating a CY5.5-labeled targeting probe for image-guided surgery in a preclinical mouse model.
Materials:
-
CY5.5-labeled targeting probe
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft model)
-
In vivo fluorescence imaging system with appropriate filters for CY5.5
-
Anesthetics
Procedure:
-
Probe Administration: Intravenously inject the CY5.5-labeled targeting probe into the tail vein of the tumor-bearing mice. The optimal dose should be determined empirically, but a starting point of 5-10 µM equivalent concentration in 100-200 µL of saline is common.[1]
-
In Vivo Imaging: At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., contralateral muscle tissue).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Imaging (Optional but Recommended): After the final in vivo imaging time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart). Arrange the tissues and image them ex vivo to confirm the in vivo findings and assess the biodistribution of the probe.
Visualizations
Caption: Workflow for the development and evaluation of a CY5.5-labeled probe for image-guided surgery.
Caption: Mechanism of action for a targeted CY5.5 probe in image-guided surgery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Image-guided tumor surgery: The emerging role of nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Elucidating the effect of tumor and background region-of-interest selection on the performance metrics used to assess fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Image-guided surgery with a new tumour-targeting probe improves the identification of positive margins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CY5.5-COOH Chloride in Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful tool for preclinical research, offering a non-invasive method to study the pharmacokinetics and biodistribution of therapeutics and delivery systems.[1] Cyanine (B1664457) 5.5 (CY5.5), a NIR fluorescent dye, is well-suited for these studies due to its emission wavelength falling within the NIR window (700-900 nm), which allows for deep tissue penetration and minimal background autofluorescence.[2][3] This document provides detailed application notes and protocols for the use of CY5.5-COOH chloride, a variant of the CY5.5 dye with a carboxylic acid functional group, in biodistribution studies. This compound possesses excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and stability, making it a reliable choice for bioimaging.[4]
Key Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~650 nm | [4] |
| Emission Maximum | ~710 nm | [4] |
| Reactive Group | Carboxylic Acid (-COOH) | [5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [5] |
Application: Labeling of Proteins and Nanoparticles
This compound can be covalently conjugated to proteins (e.g., antibodies) and nanoparticles that have primary amine groups on their surface. The carboxylic acid group of the dye is activated to form a reactive ester, which then couples with the amine groups on the target molecule to form a stable amide bond.[6] This process is typically mediated by carbodiimide (B86325) chemistry, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Containing Molecules (e.g., Antibodies, Nanoparticles)
This protocol describes the two-step EDC/Sulfo-NHS chemistry to conjugate this compound to a molecule containing primary amines.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., antibody, nanoparticle) in an amine-free buffer (e.g., MES, PBS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare CY5.5-COOH Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL. This should be prepared fresh.
-
Activation of CY5.5-COOH:
-
In a microcentrifuge tube, mix CY5.5-COOH stock solution with Activation Buffer.
-
Add EDC and Sulfo-NHS to the solution. A typical molar ratio is 1:2:5 (CY5.5-COOH:EDC:Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated CY5.5-COOH solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated dye solution. The molar ratio of dye to the molecule should be optimized, but a starting point of 10:1 to 20:1 (dye:molecule) is common.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching of Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Remove unconjugated dye and other small molecules using a purification column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute is the labeled molecule.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of CY5.5 (~650 nm).
Figure 1. Workflow for CY5.5-COOH conjugation to amine-containing molecules.
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol outlines a typical workflow for assessing the biodistribution of a CY5.5-labeled agent in a mouse model.
Materials:
-
Healthy or tumor-bearing mice
-
Purified CY5.5-labeled conjugate
-
Sterile PBS or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Surgical tools for dissection
Procedure:
-
Animal and Probe Preparation:
-
Acclimatize animals according to institutional guidelines.
-
Prepare the CY5.5-labeled conjugate at the desired concentration in a sterile vehicle.
-
-
Probe Administration and In Vivo Imaging:
-
Administer the probe to a cohort of mice (typically 3-5 mice per time point) via the desired route (e.g., intravenous tail vein injection).[9]
-
Perform whole-body fluorescence imaging at predetermined time points (e.g., 0.5, 6, 24, 48 hours post-injection).[9]
-
Use appropriate filter sets for CY5.5 (e.g., Excitation: 640 nm, Emission: 700 nm).
-
-
Data Acquisition:
-
Acquire both white light and fluorescence images.
-
Draw regions of interest (ROIs) around the whole body or specific areas (e.g., tumor) to quantify the fluorescence signal over time.
-
Figure 2. Workflow for in vivo biodistribution imaging.
Protocol 3: Ex Vivo Organ Biodistribution Analysis
This protocol details the procedure for quantitative analysis of probe distribution in individual organs.
Materials:
-
Mice from the in vivo study
-
PBS
-
In vivo imaging system
-
Surgical tools for dissection
Procedure:
-
Euthanasia and Organ Collection:
-
At the final imaging time point, euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).[10]
-
-
Ex Vivo Imaging:
-
Arrange the organs in the imaging chamber of the in vivo imaging system.
-
Acquire a fluorescence image of the dissected organs using the same settings as the in vivo imaging.
-
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.
-
Normalize the fluorescence signal to the weight of the organ to determine the percent injected dose per gram of tissue (%ID/g). This requires creating a standard curve from known concentrations of the CY5.5-labeled conjugate.
-
Quantitative Biodistribution Data
The biodistribution of CY5.5-labeled agents is highly dependent on the properties of the conjugated molecule or nanoparticle. Below are examples of quantitative biodistribution data from literature.
Table 1: Biodistribution of free CY5.5 dye in ICR mice at various time points post-injection (0.1 mg/kg). Data are presented as relative fluorescence intensity.
| Organ | 0.5 h | 6 h | 24 h | 28 d |
| Liver | 25.4 ± 3.1 | 15.2 ± 2.5 | 8.1 ± 1.9 | 1.5 ± 0.4 |
| Lung | 18.7 ± 2.8 | 9.3 ± 1.7 | 4.2 ± 0.8 | 1.1 ± 0.3 |
| Spleen | 10.5 ± 1.9 | 6.8 ± 1.2 | 3.1 ± 0.6 | 1.0 ± 0.2 |
| Kidney | 20.1 ± 3.5 | 11.4 ± 2.1 | 5.3 ± 1.1 | 1.3 ± 0.3 |
| Stomach | 12.3 ± 2.2 | 7.1 ± 1.4 | 3.5 ± 0.7 | 1.2 ± 0.2 |
| Data adapted from Lee et al., J Vet Sci, 2013.[9][11] |
Table 2: Biodistribution of CY5.5-labeled rituximab (B1143277) in lymphoma-bearing mice 96 hours post-injection. Data are presented as normalized counts.
| Organ | Intravenous Injection | Intraperitoneal Injection |
| Tumor | 1.00 | 0.45 |
| Liver | 0.85 | 0.55 |
| Spleen | 0.60 | 0.30 |
| Kidney | 0.40 | 0.25 |
| Lung | 0.35 | 0.20 |
| Data adapted from Bell-McGuinn et al., Mol Imaging, 2008.[12][13] |
Table 3: Biodistribution of CY5-labeled nanoparticles with different surface topographies in mice 48 hours post-injection. Data are presented as a percentage of total radiance per organ.
| Organ | Smooth Nanoparticles | Rough Nanoparticles |
| Liver | 65 ± 5 | 75 ± 8 |
| Spleen | 15 ± 3 | 10 ± 2 |
| Lungs | 5 ± 1 | 3 ± 1 |
| Kidneys | 8 ± 2 | 7 ± 2 |
| Tumor | 7 ± 2 | 5 ± 1 |
| Data adapted from a study on nanoparticle biodistribution.[14] |
Considerations for Accurate Biodistribution Studies
-
Dye Stability: It is crucial to ensure that the fluorescent dye remains attached to the molecule of interest in vivo. Cleavage of the dye can lead to inaccurate biodistribution data.[15]
-
Degree of Labeling (DOL): The number of dye molecules conjugated to each target molecule can affect its pharmacokinetics. A high DOL can sometimes lead to faster clearance and altered biodistribution.[16]
-
Fluorescence Quenching: At high concentrations, fluorescent dyes can exhibit self-quenching, leading to an underestimation of the amount of labeled agent in tissues.[17] It is important to work within a linear range of fluorescence intensity versus concentration.
-
Tissue Autofluorescence: Although minimal in the NIR range, some tissues may have endogenous fluorescence that should be accounted for by imaging control, uninjected animals.
Conclusion
This compound is a versatile near-infrared dye for labeling proteins and nanoparticles for in vivo biodistribution studies. By following standardized protocols for conjugation and imaging, and by being mindful of potential artifacts, researchers can obtain reliable and quantitative data on the fate of their molecules of interest in a preclinical setting. This information is invaluable for the development of new therapeutics and drug delivery systems.
References
- 1. biotium.com [biotium.com]
- 2. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102010614B - Method for preparing and purifying water-soluble cyanine dye (Cy5.5) - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY5.5-COOH Chloride Labeling of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a reactive near-infrared (NIR) fluorescent dye designed for the covalent labeling of primary and secondary amine-containing molecules. As an acyl chloride, it readily reacts with nucleophilic amino groups to form stable amide bonds. This reactivity makes it a valuable tool for attaching the bright and photostable CY5.5 fluorophore to a wide range of small molecules, including drugs, metabolites, and synthetic ligands. The resulting fluorescently labeled molecules can be utilized in various research applications, such as in vivo imaging, receptor-ligand binding assays, and cellular uptake studies. The NIR emission of CY5.5 is particularly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[1][2]
This document provides detailed protocols for the labeling of small molecules with this compound, purification of the resulting conjugate, and characterization of the labeled product.
Principle of the Reaction
The labeling reaction is based on the nucleophilic acyl substitution of the highly reactive acyl chloride group of this compound by the amino group of the small molecule. The reaction proceeds readily under anhydrous aprotic conditions in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Materials and Reagents
-
This compound
-
Amine-containing small molecule
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Purification supplies (e.g., HPLC system with a C18 column, silica (B1680970) gel for column chromatography)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer, NMR spectrometer)
Quantitative Data Summary
The following tables summarize key quantitative data for CY5.5 dye and typical reaction conditions for labeling small molecules.
Table 1: Spectral Properties of CY5.5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.23 | [4] |
Table 2: Recommended Reaction Conditions for Small Molecule Labeling
| Parameter | Recommended Condition |
| Solvent | Anhydrous DCM, THF, or DMF |
| Base | Triethylamine (TEA) or DIEA |
| Reactant Molar Ratio (Dye:Molecule) | 1:1 to 1:1.5 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
Experimental Protocols
Protocol 1: Labeling of an Amine-Containing Small Molecule
This protocol describes a general procedure for the covalent labeling of a small molecule containing a primary amine with this compound.
1. Preparation of Reactants: a. Dissolve the amine-containing small molecule in a minimal amount of anhydrous DCM. b. In a separate, dry, nitrogen-flushed flask, dissolve this compound in anhydrous DCM to a known concentration (e.g., 10 mg/mL). c. Prepare a solution of triethylamine in anhydrous DCM.
2. Reaction Setup: a. To the stirred solution of the small molecule under a nitrogen atmosphere, add 2-3 equivalents of triethylamine. b. Cool the reaction mixture to 0 °C in an ice bath. c. Slowly add the this compound solution (1-1.2 equivalents) dropwise to the reaction mixture.
3. Reaction and Monitoring: a. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. b. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of a new, colored spot (the conjugate) and the consumption of the starting materials indicate reaction progression. c. The reaction is typically complete within 1-4 hours.
4. Quenching the Reaction: a. Upon completion, the reaction can be quenched by the addition of a small amount of water or methanol (B129727) to consume any remaining acyl chloride.
Protocol 2: Purification of the CY5.5-Labeled Small Molecule
Purification is crucial to remove unreacted dye, the small molecule, and reaction byproducts. High-performance liquid chromatography (HPLC) is the recommended method for purifying small molecule conjugates.
1. Sample Preparation: a. Concentrate the quenched reaction mixture under reduced pressure to remove the solvent. b. Redissolve the residue in a suitable solvent compatible with the HPLC mobile phase (e.g., DMF or DMSO).
2. HPLC Purification: a. Use a reverse-phase C18 column. b. A common mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B). c. Monitor the elution profile at both 280 nm (for the small molecule, if it has a chromophore) and the absorbance maximum of CY5.5 (~675 nm). d. Collect the fractions corresponding to the desired conjugate peak, which should absorb at both wavelengths.
3. Post-Purification: a. Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure. b. Store the purified CY5.5-labeled small molecule protected from light at -20°C or lower.
Protocol 3: Characterization of the Labeled Small Molecule
1. UV-Vis Spectroscopy and Degree of Labeling (DOL): a. Dissolve the purified conjugate in a suitable solvent (e.g., PBS or ethanol). b. Measure the absorbance spectrum from 250 nm to 750 nm. c. Determine the absorbance maxima at ~280 nm (A₂₈₀, if applicable for the small molecule) and ~675 nm (A₆₇₅). d. The Degree of Labeling (DOL), representing the molar ratio of dye to the small molecule, can be calculated if the extinction coefficient of the small molecule at 280 nm is known.
2. Mass Spectrometry: a. Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the sum of the molecular weight of the small molecule and the CY5.5 dye, minus the elements of HCl.
3. NMR Spectroscopy: a. For a detailed structural confirmation, ¹H and ¹³C NMR spectroscopy can be performed on the purified conjugate.
Visualizations
References
- 1. Ligand-receptor binding measured by laser-scanning imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cy5.5-CGRRRQRRKKRG-Labeled T lymphocytes - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cy5.5-Conjugated matrix metalloproteinase cleavable peptide nanoprobe - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CY5.5-COOH Chloride Conjugation Yield
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conjugation yield of CY5.5-COOH chloride. The following question-and-answer format directly addresses specific issues and provides detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of CY5.5-COOH conjugation?
CY5.5-COOH, a cyanine (B1664457) dye with a carboxylic acid functional group, is typically conjugated to primary amines (e.g., lysine (B10760008) residues on proteins) using a two-step carbodiimide (B86325) crosslinker chemistry. This process involves:
-
Activation: The carboxyl group on CY5.5-COOH is activated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate.
-
Conjugation: The amine-reactive NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond, covalently linking the CY5.5 dye.
Q2: What are the most common causes of low CY5.5-COOH conjugation yield?
Low conjugation yield can stem from several factors, including:
-
Suboptimal Reaction pH: The pH of the reaction buffers is critical for both the activation and conjugation steps.
-
Buffer Composition: The presence of primary amines in the reaction buffer will compete with the target molecule for the activated dye.
-
Reagent Quality and Storage: EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.
-
Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, which deactivates it.
-
Incorrect Molar Ratios: The ratio of dye, activators (EDC/NHS), and the target molecule is crucial for efficient conjugation.
-
Purity of Reactants: Impurities in the dye or the target molecule can interfere with the reaction.
Q3: Does the "chloride" in this compound affect the conjugation reaction?
The "chloride" is the counter-ion to the cyanine dye. While different counter-ions can influence the photophysical properties of the dye, such as its brightness and photostability, the chloride counter-ion is generally not expected to directly interfere with the EDC/NHS conjugation chemistry.[1][2][3] The critical reactive group for this conjugation is the carboxylic acid.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues leading to low conjugation yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH of reaction buffers. | Verify the pH of your activation and conjugation buffers. The activation step with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent conjugation to primary amines is optimal at a pH of 7.0-8.5.[4] |
| Presence of primary amines in the buffer. | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule.[5] Use amine-free buffers like MES for the activation step and PBS or bicarbonate buffer for the conjugation step. | |
| Degraded EDC or NHS. | Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator. Allow them to warm to room temperature before opening to prevent condensation.[6] | |
| Hydrolysis of the activated CY5.5-NHS ester. | The NHS ester intermediate is susceptible to hydrolysis. Perform the conjugation step immediately after the activation step. Minimize the time the activated dye is in an aqueous solution before adding your target molecule. The half-life of NHS esters decreases significantly as the pH increases.[2] | |
| Low Degree of Labeling (DOL) | Suboptimal molar ratio of reactants. | Optimize the molar ratio of CY5.5-COOH:EDC:NHS and the ratio of activated dye to your target molecule. A common starting point is a molar excess of EDC and NHS over the dye. For labeling antibodies, a starting molar ratio of 10-20 moles of dye per mole of protein is often recommended, but this should be optimized for each specific protein.[4][6] |
| Low concentration of the target molecule. | Low protein concentrations can lead to lower labeling efficiency. Aim for a protein concentration of at least 2 mg/mL for optimal results.[6] | |
| Steric hindrance. | The primary amines on your target molecule may not be readily accessible. Consider altering the reaction conditions (e.g., pH, reaction time) or using a linker to increase accessibility. | |
| Precipitation of Reactants | Poor solubility of CY5.5-COOH. | CY5.5-COOH can have limited aqueous solubility. Dissolve the dye in an anhydrous organic solvent like DMSO or DMF before adding it to the reaction buffer.[5][7] |
| Protein aggregation. | High concentrations of EDC can sometimes lead to protein precipitation.[8] If precipitation occurs, try reducing the amount of EDC used. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of CY5.5-COOH to a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
CY5.5-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (Amine-free)
-
Protein to be labeled (in Conjugation Buffer)
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reactants:
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve CY5.5-COOH in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
-
Activation of CY5.5-COOH:
-
In a microcentrifuge tube, combine CY5.5-COOH (from stock solution) with Activation Buffer.
-
Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the CY5.5-COOH solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated CY5.5-NHS ester solution to your protein solution in the Conjugation Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance of CY5.5 (approximately 675 nm, Amax).
-
-
Calculate Concentrations:
-
Protein Concentration (M):
-
Correct the A280 for the absorbance of the dye at 280 nm:
-
Corrected A280 = A280 - (Amax * CF)
-
Where CF is the correction factor for CY5.5 at 280 nm (typically around 0.05).
-
-
Calculate the protein concentration using the Beer-Lambert law:
-
Protein Concentration (M) = Corrected A280 / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M):
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = Amax / (ε_dye * path length)
-
The molar extinction coefficient (ε) for CY5.5 is approximately 250,000 M⁻¹cm⁻¹.
-
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
| Parameter | Value for CY5.5 |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ at ~675 nm |
| Correction Factor (CF at 280 nm) | ~0.05 |
Visualizations
Caption: A typical experimental workflow for the two-step EDC/NHS conjugation of CY5.5-COOH.
Caption: The chemical pathway for CY5.5-COOH conjugation via EDC/NHS chemistry.
References
- 1. Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: CY5.5-COOH Chloride Photostability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of CY5.5-COOH chloride in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound and provides practical solutions to mitigate photobleaching.
Q1: My this compound signal is fading rapidly during fluorescence imaging. What is causing this?
A: The rapid fading of your fluorescence signal is likely due to photobleaching, a process where the fluorophore is irreversibly damaged by light. For cyanine (B1664457) dyes like CY5.5, this process is primarily initiated when the molecule, after excitation by a light source, enters a long-lived excited triplet state. In this state, the dye is highly susceptible to reactions with molecular oxygen, which leads to its chemical degradation and loss of fluorescence.[1]
Q2: How can I minimize photobleaching by adjusting my imaging setup?
A: Optimizing your imaging parameters is the first and most crucial step to reduce photobleaching.
-
Reduce Laser Power: Use the lowest laser intensity that provides an adequate signal-to-noise ratio.[1][2] Higher laser power accelerates the rate at which the dye enters the reactive triplet state.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[1][2] This reduces the total number of photons the fluorophore is exposed to.
-
Use Neutral Density Filters: These filters can be placed in the light path to attenuate the excitation light intensity.[1][2]
Q3: What are antifade reagents and how can they help improve the photostability of my this compound?
A: Antifade reagents are chemical compounds added to your imaging or mounting medium to protect fluorophores from photobleaching.[1] They work through two primary mechanisms:
-
Oxygen Scavengers: Systems like glucose oxidase and catalase (GOC) or protocatechuate 3,4-dioxygenase (PCD) remove dissolved oxygen from the sample, thereby preventing oxygen-mediated damage to the excited dye.[1][3]
-
Triplet State Quenchers (TSQs): Compounds such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox can directly interact with the excited triplet state of the dye, returning it to the ground state before it can react with oxygen.[2][4]
Q4: Should I use antifade reagents in solution or covalently conjugate them to the dye?
A: Both methods can significantly improve photostability, but covalent conjugation often provides superior protection. Adding antifade agents to the imaging buffer can increase the dye's "on" time by 5- to 12-fold.[4] However, directly linking a photostabilizer like COT, NBA, or Trolox to the cyanine dye can result in even more dramatic enhancements in photostability, with some studies reporting up to a 70-fold increase in fluorescence duration before photobleaching.[2] Covalent attachment ensures a high local concentration of the protective agent around the fluorophore.[2][4]
Q5: Are there any structural modifications to the CY5.5 dye itself that can improve its photostability?
A: Yes, structural modifications can enhance the intrinsic photostability of cyanine dyes. For instance, introducing electron-withdrawing groups can reduce the dye's reactivity with singlet oxygen. Fluorination of the cyanine core is another strategy that has been shown to improve resistance to photooxidative degradation. While these modifications require chemical synthesis, they offer a more permanent solution to photobleaching.
Quantitative Data on Photostability Enhancement
The following table summarizes the reported improvements in photostability for Cy5, which is structurally similar to CY5.5, using various photostabilization methods. The principles and expected outcomes are highly relevant for this compound.
| Photostabilization Method | Compound | Improvement Factor | Key Findings | Reference |
| Solution Additives | ||||
| Oxygen Scavenging System | Cy5 | 4.9x (GGO), 15.2x (PCA) | Oxygen scavengers alone significantly reduce the photobleaching decay rate. | [3] |
| Triplet State Quenchers | Cy5 | 5-12x | 1 mM COT, NBA, or Trolox in solution increases the average "on" time of the fluorophore. | [4] |
| Combined Oxygen Scavenger & Photostabilizer | Cy5 | Up to 28.7x (GGO + ROXS) | Combining an oxygen scavenger with a photostabilizer provides synergistic protection. | [3] |
| Covalent Conjugation | ||||
| Covalently Linked COT | Cy5 | Up to 70x | Direct conjugation of COT dramatically enhances photostability by quenching the triplet state. | [2] |
| Covalently Linked NBA | Cy5 | 2-7x (in the presence of oxygen) | Covalent attachment of NBA provides a substantial reduction in photobleaching. | [4] |
| Covalently Linked Trolox | Cy5 | 2-7x (in the presence of oxygen) | Direct conjugation of Trolox offers significant photostabilization. | [4] |
Experimental Protocols
Protocol 1: Preparation of an Antifade Mounting Medium with n-Propyl Gallate (NPG)
This protocol describes the preparation of a simple and effective antifade mounting medium.
Materials:
-
Glycerol
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (NPG)
-
Sodium bicarbonate or Sodium hydroxide
-
Distilled water
Procedure:
-
Prepare a 10X PBS solution.
-
Create a 20% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating to dissolve.
-
In a conical tube, mix 1 part of 10X PBS with 9 parts of glycerol.
-
Slowly add the 20% NPG stock solution to the PBS/glycerol mixture to a final concentration of 0.1% to 2% (w/v). The optimal concentration may need to be determined empirically.
-
Adjust the pH of the final solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide, as NPG is more effective at a slightly alkaline pH.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: General Procedure for Covalent Conjugation of a Photostabilizer to this compound
This protocol outlines a general strategy for conjugating an amine-functionalized photostabilizer (e.g., an amino-derivative of COT, NBA, or Trolox) to this compound. This procedure requires expertise in chemical synthesis.
Materials:
-
This compound
-
Amine-functionalized photostabilizer (e.g., amino-COT)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of CY5.5-COOH:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester of CY5.5.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve the amine-functionalized photostabilizer in anhydrous DMF.
-
Add 2-3 equivalents of TEA to the photostabilizer solution to act as a base.
-
Slowly add the activated CY5.5-NHS ester solution to the photostabilizer solution.
-
Let the reaction proceed overnight at room temperature in the dark.
-
-
Purification:
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting CY5.5-photostabilizer conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of CY5.5.
Caption: Troubleshooting workflow for improving this compound photostability.
References
- 1. Cyanine fluorophore derivatives with enhanced photostability | Springer Nature Experiments [experiments.springernature.com]
- 2. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding of CY5.5-COOH chloride probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of Cy5.5-COOH chloride probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound probes?
High background fluorescence, which can obscure the specific signal from your target, primarily stems from two sources: autofluorescence from the biological sample itself and non-specific binding of the fluorescent probe.[1] Non-specific binding can be further broken down into:
-
Hydrophobic and Ionic Interactions: The Cy5.5 dye, being a relatively hydrophobic molecule, can interact non-specifically with various cellular components.[2]
-
Fc Receptor Binding: If the Cy5.5 probe is conjugated to an antibody, the Fc region of the antibody can bind to Fc receptors present on certain cell types, such as macrophages and monocytes, leading to off-target signal.[2][3]
-
Dye-Specific Binding: Cyanine (B1664457) dyes, including Cy5.5, have an inherent tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[2]
Q2: I am observing high background signal specifically in my macrophage cell line. What could be the reason?
This is a known phenomenon with cyanine dyes like Cy5.5.[2] These dyes can exhibit non-specific binding to monocytes and macrophages, which is thought to be mediated in part by the high-affinity Fc receptor, CD64.[2][4][5] Standard blocking agents like BSA or serum may not be effective in eliminating this type of dye-mediated non-specific binding.[2]
Q3: How can I differentiate between autofluorescence and non-specific binding of my Cy5.5 probe?
To distinguish between these two sources of background, you should include the following controls in your experiment:
-
Unstained Sample: An unstained sample of your cells or tissue imaged under the same conditions will reveal the level of endogenous autofluorescence.
-
Secondary Antibody Only Control (if applicable): If you are using a primary and a Cy5.5-conjugated secondary antibody, a control with only the secondary antibody will identify non-specific binding of the secondary antibody.
-
Isotype Control (if applicable): An antibody of the same isotype and concentration as your primary antibody but without specificity for the target antigen will help assess non-specific binding of the primary antibody.[3]
Troubleshooting Guides
Issue 1: High Overall Background Fluorescence
High background across the entire sample can be addressed by systematically optimizing your staining protocol.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA) or try a different blocking agent such as casein or a commercial blocking buffer. Extend the blocking incubation time (e.g., from 30 minutes to 1 hour at room temperature).[3][6] |
| Probe Concentration Too High | Perform a titration of your this compound probe to determine the optimal concentration that provides the best signal-to-noise ratio.[1][7] |
| Insufficient Washing | Increase the number and duration of wash steps after probe incubation to effectively remove unbound probes.[1] Including a mild detergent like Tween-20 in the wash buffer can also help. |
| Autofluorescence | If autofluorescence is high, especially in the red spectrum, consider using a probe with a more far-red emission. Alternatively, pre-treat your sample with an autofluorescence quenching agent. |
Issue 2: Non-Specific Binding to Specific Cell Types (e.g., Macrophages)
As mentioned, cyanine dyes can exhibit specific affinities for certain cell types.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Dye-Mediated Binding to Fc Receptors | Use a specialized blocking reagent designed to block monocyte and macrophage binding, such as commercial "True-Stain Monocyte Blocker™".[2][8] |
| Charge-Based Interactions | Consider using phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN) in your blocking buffer, as they have been shown to reduce non-specific binding of Cy5 conjugates to monocytes by potentially blocking CD64.[4][5] |
Data Presentation: Comparison of Common Blocking Agents
The choice of blocking agent is critical in minimizing non-specific binding. While the optimal blocker can be application-dependent, the following table summarizes the characteristics of commonly used agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can be less effective than casein for some applications. May contain endogenous IgG that can cross-react with secondary antibodies. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins, making it unsuitable for phosphoprotein detection. Also contains biotin, which interferes with avidin-biotin detection systems. |
| Casein | 1% (w/v) | Often provides lower background than BSA. Good for biotin-avidin systems. | Can be more expensive than milk. |
| Normal Serum | 5-10% (v/v) | Very effective at blocking non-specific antibody binding. Use serum from the same species as the secondary antibody. | Can be expensive. May contain antibodies that cross-react with the primary antibody. |
| Commercial Blockers | Varies | Often optimized for specific applications (e.g., fluorescent western blotting, blocking macrophage binding). Provide consistency.[2] | Can be more expensive than individual components. |
| Fish Gelatin | 0.1-0.5% (w/v) | Less likely to cross-react with mammalian antibodies. | May be less effective than BSA or milk in some cases. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with a Cy5.5-Conjugated Antibody
This protocol provides a general workflow for immunofluorescence staining of adherent cells.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and grow to the desired confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Dilute the Cy5.5-conjugated primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate excitation and emission filters for Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).
Protocol 2: Reducing Non-Specific Binding of Cy5.5 Probes to Macrophages
This protocol is specifically designed to minimize the known issue of cyanine dye binding to macrophages.
-
Cell Preparation: Prepare a single-cell suspension of macrophages.
-
Fc Receptor Blocking: Incubate the cells with an Fc blocking reagent (e.g., Human TruStain FcX™) in staining buffer (e.g., PBS with 2% FBS) for 10-15 minutes at room temperature.[10] This step is crucial to prevent antibody-mediated non-specific binding.
-
Monocyte/Macrophage Blocker Incubation: Add a commercial monocyte blocker (e.g., True-Stain Monocyte Blocker™) directly to the cells and incubate for an additional 5-10 minutes at room temperature.[2][8] This specifically targets the dye-mediated non-specific binding.
-
Probe Incubation: Without washing, add the this compound probe (or Cy5.5-conjugated antibody) at its optimal concentration to the cell suspension.
-
Staining: Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with cold staining buffer.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or for imaging.
Visualizations
Logical Relationship: Causes of Non-Specific Binding
Caption: Major contributors to non-specific binding of Cy5.5 probes.
Experimental Workflow: Troubleshooting High Background
Caption: A systematic workflow for troubleshooting high background fluorescence.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to develop human alveolar macrophage-like cells from mononuclear cells or purified monocytes for use in respiratory biology research - PMC [pmc.ncbi.nlm.nih.gov]
CY5.5-COOH chloride aggregation issues in aqueous solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered with CY5.5-COOH chloride in aqueous solutions. It is intended for researchers, scientists, and drug development professionals working with this near-infrared fluorescent dye.
Troubleshooting Guide
Aggregation of this compound is a common issue that can lead to decreased fluorescence, precipitation, and inconsistent experimental results. The following guide provides systematic steps to identify and resolve these problems.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when troubleshooting this compound aggregation.
Key Factors Influencing Aggregation and Recommended Solutions
The table below summarizes the primary factors that contribute to this compound aggregation and provides quantitative recommendations to mitigate these effects.
| Factor | Observation Indicating a Problem | Recommended Range/Solution | Notes |
| Concentration | Precipitation, decreased fluorescence intensity at concentrations > 4 µM.[1] | Working concentration in aqueous buffer: < 10 µM. | Cyanine (B1664457) dyes tend to form H-aggregates at concentrations above 10⁻² mM.[2] |
| Organic Co-solvent (DMSO) | Poor dissolution in purely aqueous buffers; evidence of aggregation in solutions with <10% DMSO. | Prepare stock solutions in 100% anhydrous DMSO (e.g., 10 mM).[3] For aqueous working solutions, consider using up to 50% (v/v) DMSO to prevent aggregation of conjugates.[4] | Fat-soluble cyanine dyes often require 5-20% DMSO or DMF in aqueous buffers to aid solubility.[5] |
| pH | Suboptimal performance in bioconjugation reactions. | For bioconjugation (e.g., with NHS esters), use a pH of 8.2-8.5.[6] For general fluorescence applications, maintain a pH between 4 and 10.[7] | While the fluorescence of the core dye is stable over a broad pH range, the reactivity of the carboxylic acid group is pH-dependent.[6] |
| Ionic Strength (Salts) | Increased aggregation and fluorescence quenching upon addition of salts (e.g., NaCl, PBS). | Use buffers with the lowest practical ionic strength. If high salt is required, consider increasing the percentage of organic co-solvent or adding a surfactant. | The presence of salts, even at low mM concentrations, can promote the aggregation of cyanine dyes.[8][9] |
| Surfactants | Persistent aggregation even after optimizing other parameters. | Add non-ionic surfactants like Tween 20 or Polysorbate 80 to a final concentration of 0.05% - 0.1% (v/v).[10] | Surfactants can help to solubilize the dye and prevent aggregation by disrupting hydrophobic interactions. |
Frequently Asked Questions (FAQs)
Q1: My this compound solution has a blueish tint and low fluorescence. What is the problem?
A1: A blue color shift and low fluorescence are characteristic signs of H-aggregation.[11] The absorption maximum of the CY5.5 monomer is around 675 nm, while H-aggregates exhibit a blue-shifted absorption peak, often appearing as a shoulder or a distinct peak around 600-620 nm.[1] This aggregation is often non-fluorescent, leading to quenching. To confirm, measure the absorbance spectrum of your solution.
Q2: What is the best way to dissolve and store this compound?
A2: this compound has limited solubility in water but is readily soluble in organic solvents.[12][13] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Store this stock solution at -20°C, protected from light and moisture. For working solutions, dilute the DMSO stock into your aqueous buffer of choice.
Q3: What is the optimal pH for working with this compound?
A3: The optimal pH depends on your application. For bioconjugation reactions involving the carboxylic acid group (after activation to an NHS ester, for example) and primary amines (e.g., on proteins), a pH of 8.2-8.5 is recommended to ensure the amino groups are deprotonated and reactive.[6] For general fluorescence measurements, the dye is stable over a wide pH range of approximately 4 to 10.[7]
Q4: Can I use phosphate-buffered saline (PBS) for my experiments with this compound?
A4: While PBS is a common biological buffer, its salt content can promote the aggregation of cyanine dyes, leading to reduced fluorescence.[1] If you observe aggregation in PBS, try reducing the salt concentration, increasing the amount of an organic co-solvent like DMSO, or adding a surfactant such as Tween 20 (0.05% v/v).
Q5: How does the concentration of this compound affect aggregation?
A5: Higher concentrations of cyanine dyes in aqueous solutions increase the likelihood of aggregation.[2] For some Cy5 derivatives, fluorescence intensity reaches a maximum at around 4 µM and then decreases at higher concentrations due to aggregation-caused quenching.[1] It is advisable to work with the lowest concentration that provides adequate signal for your application, typically in the nanomolar to low micromolar range.
Experimental Protocols
Protocol for Solubilizing and Using this compound
This protocol provides a step-by-step guide for the preparation of this compound solutions to minimize aggregation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., phosphate (B84403) buffer, borate (B1201080) buffer)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the dye is completely dissolved. The solution should be clear with a deep blue color.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare an Aqueous Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Serially dilute the 10 mM DMSO stock solution into your aqueous buffer.
-
Crucially, add the dye stock to the buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the dye that can lead to immediate aggregation.
-
If your experimental conditions are known to promote aggregation (e.g., high salt concentration), consider the following modifications to your buffer:
-
Option A: Add DMSO. Ensure your final working solution contains 5-20% (v/v) DMSO. Note that high concentrations of DMSO may affect biological samples.[5]
-
Option B: Add a Surfactant. Add Tween 20 to your buffer to a final concentration of 0.05% (v/v) before adding the dye.
-
-
-
Final Check and Use:
-
After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any small aggregates that may have formed.
-
Use the supernatant for your experiment.
-
It is recommended to use the aqueous working solution immediately after preparation for best results.
-
Visualizing the Solubilization Workflow
References
- 1. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. biocare.net [biocare.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling • Kai Ludwig • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. omichem.com [omichem.com]
- 13. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with CY5.5-COOH Chloride
Welcome to the technical support center for CY5.5-COOH chloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1] Its carboxylate group allows for covalent labeling of biomolecules. It is valued in bioimaging for its high sensitivity, stability, and narrow absorption spectrum.[2] The key spectral properties are summarized below.
| Property | Value |
| Maximum Excitation Wavelength (λex) | ~673-684 nm[3][4][5][6] |
| Maximum Emission Wavelength (λem) | ~691-710 nm[3][4][5][6] |
| Molar Extinction Coefficient (ε) | ~198,000 - 211,000 M⁻¹cm⁻¹[3][4] |
| Quantum Yield | ~0.2[6] |
Q2: What are the primary causes of a low signal-to-noise ratio when using CY5.5 conjugates?
A2: A low signal-to-noise ratio can stem from two main issues: a weak specific signal or high background fluorescence. Weak signals can be due to a low degree of labeling (DOL), degradation of the dye, or issues with the target molecule's availability.[7] High background is often caused by non-specific binding of the conjugate, unbound free dye, or autofluorescence from the sample itself.
Q3: How should I store this compound and my labeled conjugates?
A3: Proper storage is crucial for maintaining the fluorescence integrity of CY5.5 dyes.
| Reagent | Storage Condition | Duration |
| This compound (powder) | -20°C in the dark, desiccated | Up to 24 months[3][4][5] |
| This compound (in organic solvent) | Prepare fresh for each use. If necessary, store at -20°C in the dark, desiccated. | Up to 4 weeks[8] |
| CY5.5-conjugated antibody | 4°C in the dark with a preservative | 3-6 months[9] |
| -20°C with 50% glycerol (B35011) or -70°C | Long-term storage[9] |
Q4: What is the optimal dye-to-protein ratio (Degree of Labeling - DOL) for antibody conjugation?
A4: The optimal DOL for antibodies is typically between 2 and 7.[10] A lower DOL results in a dimmer signal, while a higher DOL can lead to self-quenching (reduced fluorescence) and potential issues with antibody solubility and binding affinity.[10][11] It is recommended to perform trial conjugations at different molar ratios (e.g., 3:1, 5:1, 7:1 dye-to-antibody) to determine the best ratio for your specific antibody and application.[11]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your specific signal. Follow these steps to diagnose and mitigate the issue.
Troubleshooting Workflow for High Background
Caption: A logical workflow to troubleshoot high background fluorescence.
Issue 2: Weak or No Specific Signal
A faint or absent signal can be equally frustrating. Here’s how to address it.
Troubleshooting Workflow for Weak Signal
Caption: A systematic approach to troubleshooting a weak or absent fluorescent signal.
Experimental Protocols
Protocol 1: Antibody Conjugation with CY5.5-COOH
This protocol describes the activation of the carboxyl group of CY5.5-COOH and subsequent conjugation to primary amines on an antibody.
Conjugation Workflow
Caption: The workflow for conjugating CY5.5-COOH to an antibody.
Methodology:
-
Antibody Preparation:
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The antibody must be purified and in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the reaction.[12]
-
The recommended antibody concentration is between 2-10 mg/mL.[12] The optimal pH for the reaction is between 7.5 and 8.5.[1]
-
-
CY5.5-COOH Activation:
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).
-
This protocol requires activation of the carboxylic acid. For a simpler procedure, consider using a pre-activated CY5.5 NHS ester.
-
To activate, react the CY5.5-COOH with a 1.5-fold molar excess of both EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in DMSO for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Slowly add the desired molar ratio of activated CY5.5 dye to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a desalting spin column or dialysis with a suitable molecular weight cutoff (MWCO).[10]
-
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and the molar extinction coefficients of the antibody and CY5.5.
-
Protocol 2: Immunofluorescence Staining of Adherent Cells
Staining Workflow
Caption: A standard workflow for immunofluorescence staining with a directly conjugated primary antibody.
Methodology:
-
Cell Preparation: Culture adherent cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with 1X PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.[13]
-
Permeabilization (for intracellular targets): If your target protein is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.[13]
-
Blocking: To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 1X PBS with 5% normal serum from the secondary antibody's host species) for 60 minutes at room temperature.[13]
-
Primary Antibody Incubation: Dilute the CY5.5-conjugated primary antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100).[13] Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each, protected from light.[13]
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium to preserve the fluorescence signal.[14]
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for CY5.5 (Excitation: ~650 nm, Emission: ~670 nm filter set).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. apexbt.com [apexbt.com]
- 6. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 7. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. drmr.com [drmr.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
CY5.5-COOH chloride fluorescence quenching by solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CY5.5-COOH chloride.
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Solvent-Induced Quenching | The fluorescence of this compound is highly sensitive to the solvent environment. Polar protic solvents can lead to fluorescence quenching. Refer to the FAQs for more details on solvent selection. |
| Incorrect Excitation/Emission Wavelengths | Ensure your instrument is set to the correct wavelengths for this compound (Excitation max ~675 nm, Emission max ~694 nm).[1] |
| Photobleaching | Prolonged exposure to excitation light can cause irreversible photobleaching. Minimize exposure time and intensity. |
| Low Concentration | The concentration of the dye may be too low to detect a signal. Prepare a fresh, more concentrated stock solution. |
| Chemical Degradation | The dye may have degraded due to improper storage or handling. Store this compound at -20°C in the dark and desiccated.[2] |
Problem: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Solvent or Buffer Autofluorescence | Check the fluorescence of your solvent or buffer alone. Use high-purity, spectroscopy-grade solvents to minimize background. |
| Sample Autofluorescence | If working with biological samples, intrinsic fluorophores can contribute to background. Use appropriate controls and consider spectral unmixing if available. |
| Light Leakage | Ensure the sample chamber of your fluorometer is light-tight. |
Problem: Inconsistent or Unstable Readings
| Possible Cause | Troubleshooting Steps |
| Dye Aggregation | At high concentrations, cyanine (B1664457) dyes can form non-fluorescent aggregates.[3] Work at lower concentrations or in solvents that discourage aggregation, such as those with added surfactants like Tween-20.[4] |
| Precipitation | This compound has limited solubility in aqueous solutions.[5] Ensure the dye is fully dissolved in an appropriate organic solvent like DMSO or DMF before diluting into aqueous buffers. |
| Photoconversion | Some cyanine dyes can undergo light-induced chemical reactions, leading to changes in their fluorescent properties.[6] |
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the fluorescence of this compound?
The fluorescence of this compound, a heptamethine cyanine dye, is significantly influenced by the solvent environment.[7] This phenomenon is known as solvatochromism. Key solvent properties that affect fluorescence include:
-
Polarity: Increasing solvent polarity can lead to a red shift in the emission spectrum (longer wavelengths).
-
Viscosity: More viscous solvents can restrict the intramolecular rotations within the cyanine dye's polymethine chain, which is a primary pathway for non-radiative decay. This restriction leads to an increase in fluorescence quantum yield.[4]
-
Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the dye, which can provide a pathway for non-radiative energy loss and thus quench fluorescence.
Q2: Which solvents are recommended for use with this compound?
For initial solubilization, high-purity, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are recommended.[1][5] For experimental measurements, the choice of solvent will depend on the specific application. To maximize fluorescence intensity, consider using less polar and more viscous solvents. For biological applications, aqueous buffers are often necessary, but be aware of the potential for fluorescence quenching.
Q3: What is the expected fluorescence quantum yield of CY5.5 dyes in different solvents?
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is highly dependent on the specific cyanine dye structure and the solvent. Below is a table summarizing reported quantum yields for CY5.5 and related cyanine dyes in various solvents.
| Dye | Solvent | Quantum Yield (Φ) |
| Cyanine 5.5, SE | - | 0.28 |
| Cyanine5.5 NHS ester | - | 0.2 |
| Cy5 | PBS | 0.27 |
| Cy5 | Ethanol | 0.4 |
Note: The quantum yield of this compound may vary. This table is for illustrative purposes based on available data for similar dyes.
Q4: How can I prevent photobleaching of this compound?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.
-
Minimize Exposure Time: Limit the duration of light exposure on your sample.
-
Use Antifade Reagents: For microscopy applications, consider using commercially available antifade mounting media.
-
Oxygen Scavengers: In some in vitro experiments, oxygen scavengers can be added to the solution to reduce photobleaching.
Experimental Protocols
Protocol for Measuring Solvent-Induced Fluorescence Quenching
This protocol outlines the steps to measure the fluorescence intensity of this compound in different solvents to assess quenching effects.
-
Preparation of Stock Solution:
-
Dissolve this compound in high-purity, anhydrous DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dioxane). The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid aggregation.
-
-
Fluorescence Measurement:
-
Use a calibrated fluorometer.
-
Set the excitation wavelength to ~675 nm and the emission wavelength to ~694 nm.
-
Measure the fluorescence intensity of each working solution.
-
Measure the fluorescence of a solvent-only blank for each solvent used.
-
-
Data Analysis:
-
Subtract the blank fluorescence from the sample fluorescence for each solvent.
-
Compare the fluorescence intensities across the different solvents to determine the relative quenching effect.
-
For a more quantitative analysis, the fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield in the same solvents.
-
Visualizations
Caption: Fluorescence excitation and deactivation pathways of CY5.5-COOH.
Caption: Troubleshooting workflow for low fluorescence signal.
References
- 1. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
preventing CY5.5-COOH chloride degradation during storage
Technical Support Center: CY5.5-COOH Chloride
This technical support center provides guidance on the proper storage and handling of this compound to prevent degradation and ensure optimal performance in your research applications.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound, helping you to identify the root cause and implement corrective actions.
Problem: Reduced or Absent Fluorescence Signal
| Potential Cause | Recommended Action |
| Photobleaching | Minimize exposure of the dye to light during storage and handling. Store the vial in the dark and wrap it in aluminum foil. When preparing solutions, work in a dimly lit area.[1][2][3][4] |
| Degradation of the Dye Core | Verify the age of the dye and ensure it is within its recommended shelf life.[2] If the dye is old or has been stored improperly, it may have degraded. |
| Incorrect Filter/Wavelength Settings | Confirm that the excitation and emission wavelengths used on your instrument are appropriate for CY5.5 (Excitation max ~675 nm, Emission max ~694 nm). |
Problem: Poor Labeling Efficiency or No Reaction
| Potential Cause | Recommended Action |
| Hydrolysis of the Carboxylic Acid Chloride | The carboxylic acid chloride is highly susceptible to hydrolysis from atmospheric moisture.[5][6][7] Always allow the vial to warm to room temperature before opening to prevent condensation.[3] For long-term storage, consider purging the vial with an inert gas like argon or nitrogen.[3] |
| Use of Non-Anhydrous Solvents | When preparing a stock solution, use a high-quality anhydrous solvent such as DMSO.[5] Even small amounts of water can hydrolyze the reactive group. |
| Incorrect Reaction pH | The pH of your reaction buffer is critical. The primary amine to be labeled should be in its unprotonated form to be nucleophilic. Ensure your buffer pH is appropriate for the conjugation reaction (typically pH 8.5-9.5 for reactions with amines). |
Problem: Unexpected Color Change of the Solid Dye
| Potential Cause | Recommended Action |
| Oxidation | Exposure to air and light can lead to oxidation.[8] Ensure the vial is tightly sealed and stored in a dark, dry environment. |
| Moisture Contamination | Moisture can cause visible changes in the solid dye. Always handle the product in a low-humidity environment and follow proper procedures for warming the vial before opening.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a dark and dry environment.[3][9][10] It is crucial to minimize light exposure to prevent photobleaching and to protect it from moisture to avoid hydrolysis of the reactive carboxylic acid chloride group.[2][3][5]
Q2: How should I handle the vial when taking out some of the dye?
A2: To prevent moisture condensation on the cold product, you must allow the vial to equilibrate to room temperature before opening it.[3] After taking the desired amount, it is good practice to purge the vial with a dry, inert gas like nitrogen or argon before sealing it again for storage.[3] This helps to displace any moisture-laden air.
Q3: Can I store this compound in a solution?
A3: It is highly recommended to use the reactive dye immediately after preparing a solution. If you must store a stock solution, use an anhydrous solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5][11] Be aware that the reactive carboxylic acid chloride group will be more susceptible to degradation in solution.
Q4: My this compound is several years old. Is it still usable?
A4: The stability of the dye depends heavily on the storage conditions. While some cyanine (B1664457) dyes can be stable for years when stored properly, the reactive carboxylic acid chloride group is prone to degradation.[9] It is best to perform a quality control experiment, such as the one detailed in the "Experimental Protocols" section below, to assess its reactivity before using it in a critical experiment.
Q5: What are the signs of this compound degradation?
A5: Degradation can manifest in several ways: a noticeable decrease in fluorescence intensity, a shift in the absorption or emission spectra, a visible change in the color of the solid dye, or a significant loss of reactivity, leading to poor labeling efficiency.[1][4]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C[3][9][10] | Slows down chemical degradation processes. |
| Light Exposure | Store in the dark (e.g., in an amber vial or wrapped in foil).[2][3][4] | Prevents photobleaching of the cyanine dye core.[1] |
| Humidity | Store in a desiccated environment.[10][12] | The carboxylic acid chloride is highly sensitive to moisture and can hydrolyze.[5][6][7] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF.[5] | Prevents hydrolysis of the reactive group. |
| Handling Before Opening | Allow the vial to warm to room temperature.[3] | Prevents condensation of atmospheric moisture on the cold dye. |
| After Use | Purge with inert gas (Argon or Nitrogen).[3] | Displaces moisture and oxygen, extending shelf life. |
Experimental Protocols
Protocol: Quality Control of Stored this compound via Test Reaction
This protocol describes a small-scale test reaction to verify the reactivity of this compound that has been in storage. This is a qualitative assessment of its ability to label a primary amine.
Materials:
-
This compound
-
Anhydrous DMSO
-
A simple primary amine-containing molecule (e.g., n-butylamine)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
TLC developing solvent (e.g., 10% methanol (B129727) in dichloromethane)
-
UV lamp and/or fluorescence scanner
Procedure:
-
Prepare a Stock Solution of the Dye:
-
Allow the vial of this compound to warm to room temperature for at least 20 minutes.
-
In a low-light environment, prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Prepare the Amine Solution:
-
Prepare a 100 mM solution of n-butylamine in the reaction buffer.
-
-
Perform the Test Reaction:
-
In a microcentrifuge tube, add 5 µL of the 100 mM n-butylamine solution to 45 µL of the reaction buffer.
-
Add 1-2 µL of the 10 mM this compound stock solution to the amine solution.
-
Mix gently and let the reaction proceed for 1 hour at room temperature in the dark.
-
-
Analyze by TLC:
-
Spot a small amount of the reaction mixture onto a TLC plate.
-
As controls, spot the this compound stock solution and the n-butylamine solution on the same plate.
-
Develop the TLC plate using the developing solvent.
-
-
Interpret the Results:
-
Visualize the plate under a UV lamp or with a fluorescence scanner.
-
The unreacted this compound will likely have a certain retention factor (Rf).
-
If the dye is still reactive, a new, more polar spot (lower Rf) corresponding to the CY5.5-butylamide conjugate should be visible.
-
If only the original dye spot is visible, it suggests that the carboxylic acid chloride has been hydrolyzed and is no longer reactive.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Key degradation pathways for this compound.
References
- 1. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What steps can be taken to avoid degradation of tandem dyes? | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. How to Store and Handle Dyes for Optimal Performance - Bond of Colours [bondofcolours.com]
- 5. biotium.com [biotium.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
Technical Support Center: Purification of CY5.5-COOH Chloride Labeled Peptides
Welcome to the technical support center for challenges in purifying CY5.5-COOH chloride labeled peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the reactive form of this compound and how do I couple it to my peptide?
A1: this compound is a salt, and the reactive species is the carboxylic acid. To couple it to a primary amine (like the N-terminus or a lysine (B10760008) side chain) on a peptide, the carboxylic acid must first be activated. A common method is to use a carbodiimide (B86325) activator such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a uronium-based activator like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIEA (N,N-Diisopropylethylamine).[1] The activated dye then readily reacts with the amine on the peptide to form a stable amide bond.
Q2: My purified peptide solution shows a blue-shifted absorption peak and low fluorescence. What could be the issue?
A2: This is a strong indication of dye aggregation.[2][3] Cyanine (B1664457) dyes like CY5.5 are prone to forming H-aggregates (hypsochromically shifted), especially in aqueous solutions and at high concentrations. These aggregates are often non-fluorescent or have quenched fluorescence. To prevent this, consider using organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during the labeling and initial purification steps.[2][3] Adding a small percentage of organic solvent to your final buffer or using additives can also help disrupt aggregates.
Q3: What is the best method to purify my CY5.5-labeled peptide?
A3: The most common and effective method for purifying fluorescently labeled peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6] It offers high resolution to separate the labeled peptide from unlabeled peptide, excess free dye, and other reaction impurities. Solid-Phase Extraction (SPE) can also be used for cleanup, especially for removing excess dye and salts, and can be a faster, more economical option for less stringent purity requirements.[7][8][9] For larger peptides or proteins, size-exclusion chromatography (SEC) or gel filtration can be effective for removing the much smaller free dye molecules.[10][11][12]
Q4: How can I remove the unreacted, free CY5.5-COOH dye effectively?
A4: RP-HPLC is highly effective at separating the hydrophobic CY5.5 dye from the often more polar peptide-dye conjugate.[4] The free dye will typically have a longer retention time than the labeled peptide. For a quicker cleanup, a C18-based Solid-Phase Extraction (SPE) cartridge can be used. The reaction mixture is loaded, and a series of wash steps with increasing organic solvent concentration can selectively elute the labeled peptide while retaining the highly hydrophobic free dye, which is then eluted with a high concentration of organic solvent.[13]
Q5: Is the CY5.5 dye stable during the purification process?
A5: CY5.5 is generally stable, but it is sensitive to very basic conditions (pH > 8) and prolonged exposure to strong light (photobleaching).[10][14] It is advisable to protect the dye and labeled peptide from light as much as possible throughout the experiment. While some cyanine dyes can be sensitive to the harsh acidic conditions of peptide cleavage from a solid-phase resin (e.g., using TFA), many are sufficiently stable for on-resin labeling strategies.[1][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incomplete activation of CY5.5-COOH.2. pH of the reaction buffer is not optimal for amine reactivity.3. Presence of primary amine-containing buffers (e.g., Tris).4. Hydrolysis of the activated ester. | 1. Ensure fresh activation reagents (e.g., HATU, EDC/NHS) are used. Allow sufficient time for activation.2. For labeling primary amines, maintain a pH of 7.5-8.5.[10]3. Use amine-free buffers like phosphate, bicarbonate, or HEPES.[12]4. Use the activated dye solution immediately after preparation.[10] |
| Multiple Peaks in HPLC Chromatogram | 1. Presence of unreacted peptide, free dye, and labeled peptide.2. Labeling at multiple sites on the peptide.3. Dye isomers or degradation products.4. Dye aggregation. | 1. This is expected. Optimize the HPLC gradient for better separation.2. If site-specific labeling is desired, use a peptide with a single reactive site or employ protecting group strategies.3. Ensure the purity of the CY5.5-COOH starting material.4. Dissolve the sample in a buffer containing organic solvent (e.g., 20-50% acetonitrile) before injection. |
| Loss of Product During Purification | 1. Adsorption of the hydrophobic labeled peptide to vials or columns.2. Insufficient elution strength in SPE.3. Harsh lyophilization conditions. | 1. Use low-adsorption tubes. Pre-rinse pipette tips and columns with a solvent similar to your sample solvent.2. Increase the percentage of organic solvent in the elution buffer for SPE.3. Ensure the peptide is fully dissolved before lyophilization and freeze the sample completely before applying vacuum. |
| Free Dye Detected After Purification | 1. Inefficient purification method.2. Overloading of the purification column (HPLC or SPE).3. Co-elution of the free dye and labeled peptide. | 1. Repeat the purification step, for instance, by passing the sample through a second SPE column.[11]2. Reduce the amount of sample loaded onto the column.3. Adjust the HPLC gradient to be shallower to increase resolution between the peaks. |
Experimental Protocols
Protocol 1: Activation of CY5.5-COOH and Labeling of Peptide in Solution
This protocol describes a general procedure for labeling a peptide with a primary amine in solution.
-
Peptide Preparation : Dissolve the peptide in an amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Activation :
-
In a separate, dry, light-protected vial, dissolve CY5.5-COOH and a 1.2-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC to the dye/NHS mixture.
-
Let the activation reaction proceed for 15-30 minutes at room temperature.
-
-
Labeling Reaction :
-
Add a 5- to 10-fold molar excess of the activated CY5.5-NHS ester solution to the peptide solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Quenching (Optional) : The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris or glycine (B1666218) to consume any remaining activated dye.
-
Purification : Proceed immediately to purification by RP-HPLC (Protocol 2) or SPE (Protocol 3).
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column : C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Solvents :
-
Solvent A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B : 0.1% TFA in acetonitrile (B52724).
-
-
Procedure :
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A shallow gradient (e.g., 1% increase in Solvent B per minute) is recommended for optimal separation.[15]
-
Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~675 nm for the CY5.5 dye.
-
Collect fractions corresponding to the peak that absorbs at both wavelengths. This is your labeled peptide. The free dye will typically elute later as a sharp peak absorbing only at ~675 nm.
-
-
Analysis and Final Steps :
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final product as a fluffy, blue powder.
-
Protocol 3: Cleanup by Solid-Phase Extraction (SPE)
-
Cartridge : C18 SPE cartridge.
-
Solvents : Similar to HPLC (Water/TFA and Acetonitrile/TFA).
-
Procedure :
-
Conditioning : Wash the cartridge with 1-2 column volumes of 100% acetonitrile, followed by 1-2 column volumes of water with 0.1% TFA.
-
Loading : Dilute the crude reaction mixture with water/0.1% TFA and load it onto the conditioned cartridge.
-
Washing : Wash the cartridge with 2-3 column volumes of a low percentage of acetonitrile (e.g., 10-20% in water/0.1% TFA) to elute highly polar impurities and salts.
-
Elution : Elute the labeled peptide with 1-2 column volumes of an intermediate percentage of acetonitrile (e.g., 40-60% in water/0.1% TFA). This step may require optimization based on the peptide's hydrophobicity.
-
Free Dye Removal : The unreacted, more hydrophobic CY5.5 dye will remain on the column and can be eluted with a high percentage of acetonitrile (e.g., 80-100%).
-
-
Final Steps : Analyze the eluted fraction containing the labeled peptide for purity and lyophilize if necessary.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Key Disadvantages |
| RP-HPLC | >95% to >99%[16] | Moderate to High | High resolution, excellent for separating closely related species. | Time-consuming, requires specialized equipment, uses larger solvent volumes. |
| Solid-Phase Extraction (SPE) | 80% to >95% | High | Fast, economical, reduces solvent consumption, suitable for parallel processing.[9] | Lower resolution than HPLC, may not separate all impurities effectively. |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Variable (depends on size difference) | High | Gentle method, good for removing small molecules (free dye) from large peptides/proteins. | Low resolution, not effective if peptide and impurities are similar in size. |
Visualizations
References
- 1. On-resin strategy to label α-conotoxins: Cy5-RgIA, a potent α9α10 nicotinic acetylcholine receptor imaging probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. lifetein.com [lifetein.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
- 16. Targeting Peptide Quality Testing and Purification - Creative Peptides [creative-peptides.com]
impact of pH on CY5.5-COOH chloride conjugation reaction
Technical Support Center: CY5.5-COOH Conjugation
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the impact of pH on the CY5.5-COOH chloride conjugation reaction. It is intended for researchers, scientists, and professionals in drug development who are utilizing this fluorescent dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the CY5.5-COOH conjugation reaction?
The conjugation process for CY5.5-COOH is typically a two-step reaction, and each step has its own optimal pH.
-
Activation Step: The carboxylic acid (-COOH) group of the dye is first activated, commonly using a carbodiimide (B86325) like EDC in the presence of N-hydroxysuccinimide (NHS). This step is most efficient under slightly acidic conditions, typically around pH 5.5.[1]
-
Conjugation Step: The activated dye (now a CY5.5-NHS ester) is then reacted with the primary amine group (e.g., on a protein or peptide). This reaction is highly pH-dependent and requires a slightly basic (alkaline) environment to proceed efficiently. The optimal pH for this step is generally between 8.3 and 8.5.[2][3]
Q2: Why is pH so critical for the success of the conjugation reaction?
pH is a critical factor because it directly affects the reactivity of the functional groups involved and the stability of the reagents.
-
For the Amine Group: In the conjugation step, the primary amine on the target molecule (like a lysine (B10760008) residue on an antibody) acts as a nucleophile. At a low pH, this amine group is protonated (-NH3+), making it unreactive.[2][3] A basic pH deprotonates the amine to its nucleophilic form (-NH2), allowing it to attack the activated ester.[1][4]
-
For the Activated Ester: The activated NHS ester is susceptible to hydrolysis, especially at high pH.[2][3] As the pH increases above the optimal range, the rate of hydrolysis competes with the desired conjugation reaction, which can significantly reduce the labeling efficiency.[2][3]
Q3: What happens if the pH is too low during the amine conjugation step?
If the pH is too low (acidic), the primary amines on the target molecule will be protonated (-NH3+).[2][3] This protonated form is not nucleophilic and will not react with the NHS ester, resulting in very low or no conjugation.[2][3]
Q4: What happens if the pH is too high during the amine conjugation step?
If the pH is too high (strongly alkaline), the activated NHS ester will be rapidly hydrolyzed by hydroxide (B78521) ions in the solution.[2][3] This hydrolysis reaction deactivates the dye, preventing it from conjugating to the target molecule and leading to a diminished yield.[1][2]
Q5: What are the recommended buffers for the conjugation step?
Buffers that are free of primary amines should be used.[1][5] Commonly recommended buffers include:
-
0.1 M Phosphate (B84403) buffer (pH 8.3-8.5).[2][3]
-
0.1–0.2 M Sodium tetraborate (B1243019) buffer (pH 8.5).[4]
Q6: Are there any buffers that should be avoided?
Yes. You must avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the activated dye, significantly reducing conjugation efficiency.[1][5][8] Buffers to avoid include Tris (e.g., Tris-HCl) and glycine.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH: The pH of the reaction buffer was outside the optimal 8.3-8.5 range for the amine coupling step.[2][3] | Verify the pH of your reaction buffer immediately before starting the conjugation. Adjust if necessary. Use a freshly prepared buffer. |
| Wrong Buffer Type: The buffer contained primary amines (e.g., Tris, glycine) that competed with the target molecule.[1][8] | Switch to a non-amine-containing buffer such as sodium bicarbonate or phosphate buffer at the correct pH.[2][3] | |
| Hydrolyzed NHS Ester: The activated dye was exposed to moisture or a high pH environment for too long before the conjugation step, causing it to hydrolyze.[2][3] | Prepare the activated dye solution immediately before use. Avoid delays between the activation and conjugation steps. Ensure all solvents (like DMSO or DMF) are anhydrous.[4] | |
| Low Protein Concentration: The concentration of the antibody or protein is too low, which can reduce conjugation efficiency. | For best results, use an antibody or protein with a starting concentration of at least 0.5-1 mg/mL.[2] | |
| Precipitate Formation | Poor Dye Solubility: The CY5.5 dye has poor solubility in purely aqueous solutions.[2] | Dissolve the CY5.5-NHS ester in a small amount of a dry, amine-free organic solvent like DMSO or DMF first, then add it to the protein solution.[2][3] |
| High Background Signal | Excess Unreacted Dye: The purification step was not sufficient to remove all the unconjugated dye. | Purify the conjugate thoroughly after the reaction using methods like gel filtration (e.g., Sephadex G25), dialysis, or spin columns to remove excess dye.[1] |
Quantitative Data Summary
The efficiency of the CY5.5-COOH conjugation reaction is highly dependent on maintaining the correct pH for each step. The table below summarizes the recommended pH ranges.
| Reaction Step | Reagents | Optimal pH Range | Rationale |
| 1. Carboxylic Acid Activation | CY5.5-COOH, EDC, NHS | 5.5 - 6.0 | Facilitates the reaction between the carboxyl group and EDC.[1] |
| 2. Amine Conjugation | Activated CY5.5-NHS Ester, Target Molecule (Protein, Peptide, etc.) | 8.3 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic while minimizing NHS ester hydrolysis.[2][3] |
| General Range (Kit-based) | Proprietary Reagents | 6.5 - 8.5 | Some commercial kits may use stabilized reagents that are effective across a broader pH range.[6][7] |
Experimental Protocols
General Two-Step Protocol for Antibody Conjugation
This protocol provides a general methodology for activating CY5.5-COOH and conjugating it to an antibody. Note: Molar ratios and concentrations should be optimized for each specific antibody and application.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
Step 1: Activation of CY5.5-COOH (Preparation of NHS Ester)
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMSO.
-
Dissolve CY5.5-COOH in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
In a microcentrifuge tube, combine the CY5.5-COOH solution with a molar excess of both EDC and NHS.
-
Incubate the reaction for 15-30 minutes at room temperature in the dark. This mixture now contains the activated CY5.5-NHS ester.
Step 2: Conjugation to the Antibody
-
Prepare the antibody solution in the Conjugation Buffer (pH 8.3) at a concentration of 1-5 mg/mL.[10]
-
Add the freshly prepared CY5.5-NHS ester solution (from Step 1) to the antibody solution. A common starting point is a 8- to 15-fold molar excess of the dye to the antibody.[3][5]
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[2] Gentle stirring or vortexing can facilitate the reaction.[5]
-
After incubation, purify the resulting conjugate from unreacted dye and byproducts using a gel filtration or spin desalting column equilibrated with your desired storage buffer (e.g., PBS).[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. acebiolab.com [acebiolab.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 6. abcam.com [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. promega.com [promega.com]
CY5.5-COOH chloride stability in different biological media
Welcome to the technical support center for CY5.5-COOH chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological media and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1] It is characterized by its excellent spectral properties, including a narrow absorption spectrum, high sensitivity, and good stability.[1] Its fluorescence emission in the NIR range allows for deep tissue penetration with minimal background autofluorescence, making it highly suitable for in vivo imaging and other bioimaging applications.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light.[1] It is advisable to aliquot the dye upon arrival to avoid repeated freeze-thaw cycles.
Q3: Is this compound soluble in aqueous buffers?
A3: The non-sulfonated form of CY5.5-COOH has limited solubility in aqueous solutions.[3][4] To achieve a working concentration in aqueous buffers, it is often necessary to first dissolve the dye in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]
Q4: How stable is this compound in biological media?
A4: The stability of this compound can be influenced by several factors in a biological environment, including the specific components of the medium, pH, temperature, and exposure to light. While specific data for the free, unconjugated form is limited, studies on encapsulated CY5.5 derivatives provide valuable insights into its stability in common biological media.
Stability in Biological Media
The stability of cyanine dyes like this compound is crucial for the reliability and reproducibility of experimental results. Below is a summary of the stability of a liposomal formulation of a CY5.5 derivative in various biological media, which can serve as a useful proxy for understanding the behavior of the free dye.
Table 1: Stability of Encapsulated CY5.5 Derivative in Different Biological Media at 37°C over 7 Days
| Biological Medium | Percentage of Dye Release (after 7 days) |
| HEPES Buffer | ~10% |
| Fetal Bovine Serum (FBS) | ~20% |
| DMEM | ~15% |
| RPMI | ~18% |
Note: This data is based on a study of liposome-encapsulated CY5.5 and may not directly reflect the stability of free this compound. The encapsulation may offer a protective effect.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other cyanine dyes.
| Problem | Possible Causes | Recommended Solutions |
| Low Fluorescence Signal | - Photobleaching: Prolonged exposure to excitation light. | - Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times.- Use antifade reagents in mounting media for fixed samples.- Image samples promptly after staining. |
| - Aggregation: High dye concentration or inappropriate solvent. | - Ensure the dye is fully dissolved in an appropriate organic solvent before adding to aqueous solutions.- Work at optimal, non-saturating dye concentrations.- Consider using the sulfonated version of the dye for improved aqueous solubility. | |
| - pH Sensitivity: Extreme pH conditions. | - Maintain a pH between 4 and 10 for optimal fluorescence. | |
| - Quenching: Interaction with other molecules in the medium. | - Be aware of potential quenchers in your experimental setup. The phosphine (B1218219) TCEP, for example, can reversibly quench Cy5 fluorescence.[5] | |
| High Background Fluorescence | - Non-specific Binding: Hydrophobic interactions of the dye with cellular components. | - Optimize washing steps to remove unbound dye.- Use blocking agents to minimize non-specific binding.- Consider using a sulfonated version of the dye to reduce hydrophobic interactions. |
| - Autofluorescence: Intrinsic fluorescence from cells or media components. | - Use a spectrally appropriate filter set to distinguish the CY5.5 signal from autofluorescence.- Include unstained controls to determine the level of autofluorescence. | |
| Inconsistent Results | - Dye Degradation: Improper storage or handling. | - Store the dye as recommended, protected from light and moisture.- Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| - Variability in Media Composition: Different lots of serum or media can have varying effects. | - Use a consistent source and lot of biological media and supplements for a series of experiments. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Biological Media
This protocol provides a framework for evaluating the chemical stability of this compound in a biological medium of interest over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Biological medium of interest (e.g., Fetal Bovine Serum, DMEM, RPMI)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with appropriate excitation and emission filters for CY5.5 (Excitation max: ~675 nm; Emission max: ~694 nm)
-
Incubator at 37°C
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Dilute the stock solution in the biological medium of interest to a final concentration of 1 µM. Prepare a control solution in PBS.
-
Incubation: Aliquot 200 µL of each working solution into multiple wells of a 96-well plate.
-
Initial Measurement (T=0): Immediately measure the fluorescence intensity of one set of wells using the plate reader.
-
Time-Course Measurement: Incubate the plate at 37°C, protected from light. At designated time points (e.g., 1, 4, 8, 24, 48, 72 hours), remove the plate and allow it to equilibrate to room temperature before measuring the fluorescence intensity.
-
Data Analysis: For each time point, calculate the percentage of remaining fluorescence relative to the initial measurement at T=0. Plot the percentage of fluorescence intensity versus time to determine the stability profile.
Protocol 2: Assessing Photostability of this compound
This protocol is designed to evaluate the photostability of this compound under continuous illumination.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Fluorescence microscope with a camera and appropriate filter set for CY5.5
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Place a drop of the this compound solution onto a microscope slide and cover with a coverslip.
-
Image Acquisition:
-
Locate a field of view.
-
Acquire an initial image (T=0) using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image.
-
Normalize the intensity at each time point to the initial intensity at T=0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: A logical approach to troubleshooting low fluorescence signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 5. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
dealing with CY5.5-COOH chloride solubility issues
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with CY5.5-COOH chloride, a non-sulfonated near-infrared cyanine (B1664457) dye.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers like PBS?
A1: CY5.5-COOH is a non-sulfonated cyanine dye, which gives it a hydrophobic nature and inherently limited solubility in aqueous solutions.[1][2] Unlike sulfonated dyes (e.g., sulfo-Cy5.5), which contain water-solubilizing sulfonate groups, the standard CY5.5-COOH molecule requires organic solvents to dissolve effectively.[3][] Attempting to dissolve it directly in buffers will likely result in precipitation or aggregation.
Q2: What are the recommended solvents for dissolving this compound?
A2: High-quality, anhydrous organic solvents are essential for dissolving CY5.5-COOH. The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][5] Other organic solvents like ethanol, methanol, and chloroform (B151607) can also be used.[][5] It is standard practice to first create a concentrated stock solution in one of these organic solvents before introducing it to an aqueous environment.[][6]
Q3: How do I properly prepare a stock solution of CY5.5-COOH?
A3: To prepare a stock solution, add a high-quality anhydrous solvent like DMSO or DMF directly to the vial containing the lyophilized CY5.5-COOH powder. Vortex or sonicate briefly until the dye is fully dissolved. Stock solutions are typically prepared at concentrations of 1-10 mg/mL.[7] These solutions should be stored desiccated at -20°C and protected from light.[8]
Q4: My dye precipitates when I add the organic stock solution to my aqueous reaction buffer. How can I prevent this?
A4: This is a common issue caused by the dye's low aqueous solubility. To prevent precipitation, the final concentration of the organic co-solvent in your aqueous reaction mixture is critical.
-
Add Dropwise: Add the dye stock solution to your buffered solution of biomolecules slowly and dropwise, preferably while gently vortexing or stirring. This avoids localized high concentrations of the dye that can cause immediate precipitation.
-
Maintain Co-solvent: Ensure the final reaction mixture contains a sufficient percentage of an organic co-solvent (typically 5-20% DMSO or DMF) to maintain the dye's solubility.[]
-
Check Dye Concentration: Avoid excessively high final concentrations of the dye in the aqueous mixture.
Q5: What is dye aggregation and how does it relate to solubility?
A5: Dye aggregation occurs when individual dye molecules stick together in aqueous environments, a common issue for hydrophobic cyanine dyes.[3][9] This is problematic because aggregation can significantly quench the dye's fluorescence, leading to inaccurate experimental results.[9] Improving solubility by using co-solvents or adding surfactants like Tween-20 can help minimize aggregation and maintain a strong fluorescent signal.[10]
Q6: How does pH affect the solubility and stability of CY5.5-COOH?
A6: While Cy5 dyes are generally stable across a broad pH range (typically 4-10), extreme pH conditions should be avoided as they can lead to dye degradation.[11] The solubility of CY5.5-COOH itself is not significantly dependent on pH within this range; its solubility is primarily dictated by the solvent. However, for bioconjugation reactions where the carboxylic acid group is activated (e.g., with EDC/NHS) to label amines, the pH of the reaction buffer is critical. A pH of 7.5-8.5 is often optimal for the efficient reaction between an activated NHS-ester and primary amines on a protein or peptide.[12]
Data Summary
Quantitative solubility data for cyanine dyes can vary, but the following table provides estimates for CY5.5-COOH and similar dyes to guide solvent selection.
| Solvent | Approximate Solubility | Reference |
| DMSO (Dimethyl sulfoxide) | ≥10 mg/mL | [2][7] |
| DMF (Dimethylformamide) | ≥10 mg/mL | [2][7] |
| Ethanol | ~5 mg/mL | [7] |
| PBS (pH 7.2) | Very low (<1 mg/mL) | [7][13] |
Troubleshooting Guide
Issue: Difficulty Dissolving Lyophilized CY5.5-COOH Powder
-
Symptom: The solid powder does not fully dissolve, leaving visible particles in the solvent.
-
Potential Cause: Use of an incorrect or low-quality solvent (e.g., water, buffer, or non-anhydrous DMSO/DMF).
-
Solution Workflow:
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL CY5.5-COOH Stock Solution
-
Allow the vial of lyophilized CY5.5-COOH powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO (e.g., 100 µL for 1 mg of powder) to the vial to achieve a final concentration of 10 mg/mL.
-
Recap the vial securely and vortex for 1-2 minutes or until the dye is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
The stock solution should be a clear, dark blue solution.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[8]
Protocol 2: General Workflow for Labeling a Protein with CY5.5-COOH
This protocol assumes the carboxylic acid on the dye will be activated to an NHS ester for subsequent reaction with primary amines on a protein.
Detailed Steps for Protein Labeling:
-
Prepare the Biomolecule: Dissolve your protein in an amine-free reaction buffer (e.g., phosphate-buffered saline or sodium bicarbonate buffer) at a pH between 7.5 and 8.5.[12]
-
Activate the Dye (if not using a pre-activated ester): In a separate microfuge tube, activate the CY5.5-COOH with a 1.5-fold molar excess of EDC and NHS in anhydrous DMSO for 15-30 minutes at room temperature.
-
Perform the Labeling Reaction:
-
Slowly add the activated CY5.5-COOH solution (or the stock solution if it's a pre-activated ester) dropwise to the protein solution while gently stirring.
-
Ensure the final volume of DMSO does not exceed 20% of the total reaction volume to prevent protein denaturation and dye precipitation.[]
-
The molar ratio of dye to protein will need to be optimized for your specific application but often ranges from 5:1 to 20:1.
-
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The entire process should be protected from light to prevent photobleaching of the dye.
-
Purify the Conjugate: Remove unreacted, free dye from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration. The method of choice will depend on the stability and size of your protein.
References
- 1. medkoo.com [medkoo.com]
- 2. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. apexbt.com [apexbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Laser Power for CY5.5-COOH Chloride Excitation
Welcome to the technical support center for optimizing laser power for CY5.5-COOH chloride excitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving high-quality, reproducible fluorescence imaging results. Through a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols, this guide will help you navigate the critical aspects of laser power optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound is a far-red fluorescent dye with an excitation maximum typically in the range of 675-684 nm and an emission maximum around 694-710 nm.[1] For optimal excitation, a laser line close to its absorption maximum, such as a 670 nm or 685 nm laser, is recommended.
Q2: What is the recommended starting laser power for imaging this compound?
A2: There is no single universal starting laser power, as the optimal setting is highly dependent on your specific microscope, objective, and sample. A guiding principle is to always begin with the lowest possible laser power that provides a detectable signal above background noise.[2] For live-cell imaging, it is particularly crucial to minimize laser power to reduce phototoxicity. A starting point could be 0.1-1% of the maximum laser power, gradually increasing as needed.
Q3: How does laser power affect the fluorescence signal and the sample?
A3: Increasing laser power will generally lead to a brighter fluorescence signal. However, excessively high laser power can have detrimental effects, including:
-
Photobleaching: The irreversible destruction of the fluorophore, leading to signal loss over time.[2]
-
Phototoxicity: Damage to the biological sample, particularly in live-cell imaging, which can alter cellular processes and lead to artifacts.
-
Detector Saturation: An excessively strong signal can saturate the detector, leading to non-linear signal response and inaccurate quantification.
Q4: What is the quantum yield of CY5.5?
A4: The fluorescence quantum yield of CY5.5 is approximately 0.2.[3][4] This value represents the efficiency of the fluorophore in converting absorbed photons into emitted fluorescent photons.
Data Summary Tables
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum | ~675 - 684 nm |
| Emission Maximum | ~694 - 710 nm |
| Recommended Laser Lines | 670 nm, 685 nm |
| Quantum Yield | ~0.2 |
Table 2: Factors Influencing CY5.5 Fluorescence and Mitigation Strategies
| Factor | Effect on Fluorescence | Mitigation Strategy |
| High Laser Power | Increased initial brightness, rapid photobleaching, phototoxicity. | Use the lowest laser power necessary; employ sensitive detectors. |
| Prolonged Exposure | Cumulative photobleaching and phototoxicity. | Minimize exposure time; use shutters or acousto-optic tunable filters (AOTFs). |
| Sub-optimal pH | Can alter fluorescence intensity. | Maintain a stable, near-neutral pH for the imaging buffer. |
| Oxygen Concentration | Molecular oxygen can contribute to photobleaching.[5] | Use antifade mounting media containing oxygen scavengers. |
| High Dye Concentration | Can lead to self-quenching of the fluorescence signal. | Optimize the dye-to-molecule labeling ratio. |
Experimental Protocols
Protocol for Determining Optimal Laser Power
This protocol provides a systematic approach to finding the ideal laser power for your this compound-labeled samples, balancing signal intensity with the minimization of photobleaching.
Objective: To determine the lowest laser power that provides an adequate signal-to-noise ratio (SNR) without causing significant photobleaching over the desired imaging duration.
Materials:
-
Your this compound-labeled sample (e.g., cells, tissue section).
-
Fluorescence microscope equipped with a suitable laser line (e.g., 670 nm or 685 nm) and detector.
-
Image analysis software capable of measuring fluorescence intensity.
Procedure:
-
Sample Preparation: Prepare your labeled sample as you would for your actual experiment.
-
Initial Microscope Setup:
-
Turn on the microscope and laser.
-
Select the appropriate objective for your desired magnification.
-
Set the detector gain/sensitivity to a mid-range value.
-
Choose a field of view with representative staining.
-
-
Finding the Minimum Laser Power for a Detectable Signal:
-
Start with the laser power at its lowest setting (e.g., 0.1%).
-
Gradually increase the laser power until you can clearly distinguish the specific fluorescent signal from the background. This is your baseline laser power.
-
-
Assessing Photobleaching:
-
At the baseline laser power, acquire a time-lapse series of images (e.g., one image every 30 seconds for 5-10 minutes). The time interval and duration should be relevant to your planned experiment.
-
In your image analysis software, select a region of interest (ROI) on your stained structure and measure the mean fluorescence intensity for each image in the time series.
-
Plot the mean intensity against time. A significant downward slope indicates photobleaching.
-
-
Optimizing for Signal-to-Noise Ratio (SNR):
-
If the signal at the baseline laser power is weak (low SNR), incrementally increase the laser power (e.g., in steps of 0.5% or 1%).
-
At each laser power setting, acquire a single image.
-
Measure the mean intensity of the signal (in a stained region) and the mean intensity of the background (in an unstained region).
-
Calculate the SNR for each laser power setting (SNR = Signal / Background).
-
-
Balancing Signal and Photostability:
-
For promising laser power settings with good SNR, repeat the photobleaching assessment (Step 4).
-
The optimal laser power is the setting that provides the best balance of a high SNR and minimal photobleaching over your desired imaging period.
-
-
Fine-tuning with Detector Gain:
-
Once you have determined the optimal laser power, you can fine-tune the signal intensity by adjusting the detector gain. Increasing the gain can amplify the signal without increasing photobleaching, but excessively high gain can introduce noise.
-
Troubleshooting Guide
Below is a troubleshooting guide in a question-and-answer format to address common issues encountered during the optimization of laser power for this compound excitation.
Issue 1: Weak or No Fluorescence Signal
-
Q: I'm using a low laser power, but I don't see any signal. What should I do?
-
A: First, confirm that your filter sets are appropriate for CY5.5 (excitation ~675 nm, emission ~700 nm). Ensure the labeling protocol was successful and that the dye has not degraded due to improper storage. Gradually increase the laser power and detector gain. If the signal remains weak, consider optimizing the labeling concentration of this compound.
-
Issue 2: Rapid Signal Fading (Photobleaching)
-
Q: My signal is initially bright but fades quickly during imaging. How can I prevent this?
-
A: This is a classic sign of photobleaching. The primary solution is to reduce the laser power to the lowest level that still provides an acceptable signal.[2] Also, minimize the exposure time by using a faster scan speed or a more sensitive detector. The use of an antifade mounting medium is highly recommended.
-
Issue 3: High Background Noise
-
Q: My images have a high background, making it difficult to see my specific signal. What could be the cause?
-
A: High background can result from several factors. Unbound this compound can contribute to background; ensure your washing steps after labeling are thorough. Autofluorescence from the sample or mounting medium can also be an issue, although using a far-red dye like CY5.5 generally minimizes this. If the background is high even at low laser powers, try reducing the detector gain.
-
Issue 4: Saturated Pixels in the Image
-
Q: I see areas in my image that are completely white and lack detail. What does this mean?
-
A: This indicates detector saturation, which occurs when the fluorescence signal is too strong. Immediately reduce the laser power. If the signal is still saturating at the lowest laser power, decrease the detector gain. Saturated pixels represent lost information and should be avoided for any quantitative analysis.
-
Visual Guides
Caption: Workflow for optimizing laser power.
Caption: Troubleshooting guide for fluorescence.
References
Technical Support Center: Correcting for CY5.5-COOH Chloride Photobleaching in Quantitative Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with CY5.5-COOH chloride photobleaching in their quantitative experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is this compound susceptible to it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This process is caused by the light used for excitation. Cyanine (B1664457) dyes like CY5.5 are prone to photobleaching, especially under intense or prolonged illumination. The process involves the fluorophore entering a long-lived, low-emissive triplet state, where it is more likely to react with molecular oxygen to form reactive oxygen species (ROS) that chemically damage the dye.
Q2: What is photoconversion and how does it affect quantitative studies with this compound?
A: Photoconversion is a process where a fluorophore, upon light exposure, is converted into a different fluorescent species with distinct spectral properties. It has been observed that CY5.5 can undergo photoconversion to a blue-shifted species, identified as CY3.5.[1][2] This is a significant issue in quantitative multi-color imaging, as the appearance of a new fluorophore can lead to signal bleed-through into other detection channels and misinterpretation of the data.[2] For example, in Förster Resonance Energy Transfer (FRET) studies using a CY3.5-CY5.5 pair, the photoconversion of CY5.5 to CY3.5 would artificially increase the donor signal, leading to an incorrect FRET efficiency calculation.[3][4]
Q3: How can I minimize photobleaching of this compound during my experiment?
A: Minimizing photobleaching is crucial for obtaining reliable quantitative data. Here are several strategies:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents in your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species or quenching the triplet state of the fluorophore.
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.
-
Choose Photostable Alternatives: If photobleaching remains a significant issue, consider using more photostable dyes in the same spectral range, such as Alexa Fluor 647.
Q4: What are antifade reagents and which ones are effective for CY5.5?
A: Antifade reagents are chemical compounds that reduce photobleaching. They are typically categorized as either reactive oxygen species scavengers (e.g., glucose oxidase and catalase) or triplet state quenchers (e.g., Trolox, n-propyl gallate). While specific quantitative data for CY5.5 is limited, studies on the closely related Cy5 dye show that various commercial and homemade antifade reagents can significantly improve photostability. The choice of reagent may depend on the specific experimental conditions. It is recommended to test a few different options to find the most effective one for your setup.
Troubleshooting Guides
This section provides step-by-step solutions to common problems encountered during experiments with this compound.
Problem 1: Rapid loss of fluorescence signal during image acquisition.
-
Possible Cause: Severe photobleaching.
-
Solution Workflow:
Caption: Troubleshooting workflow for rapid signal loss.
Problem 2: Appearance of unexpected signal in a shorter wavelength channel (e.g., the CY3 channel).
-
Possible Cause: Photoconversion of CY5.5 to a blue-shifted species (CY3.5).
-
Solution Workflow:
Caption: Troubleshooting workflow for photoconversion.
Data Presentation
Table 1: Relative Photostability of Cyanine Dyes with Different Antifade Reagents.
Disclaimer: The following data is compiled from studies on Cy5, a closely related dye to CY5.5. The relative effectiveness of antifade reagents is expected to be similar for CY5.5, but empirical validation is recommended for specific experimental conditions.
| Antifade Reagent/System | Improvement Factor in Photostability (vs. Buffer alone) | Reference |
| Glucose Oxidase + Catalase (GGO) | 4.9x | [5] |
| Propidium Iodide, Catalase, and Ascorbic Acid (PCA) | 15.2x | [5] |
| GGO + ROXS (Reducing and Oxidizing System) | up to 28.7x | [5] |
| Vectashield® | Effective, but may quench initial fluorescence | [6][7] |
| ProLong® Gold | Effective, with less initial quenching | [7] |
| n-Propyl gallate (NPG) | Effective | [6] |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of this compound
Objective: To determine the rate of photobleaching of this compound under specific experimental conditions.
Materials:
-
This compound labeled sample mounted on a microscope slide.
-
Fluorescence microscope with a suitable laser line for CY5.5 excitation (e.g., 633 nm or 647 nm).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your CY5.5-labeled sample as you would for your experiment.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate laser line and emission filter for CY5.5.
-
Set the laser power, exposure time, and camera gain to the values you intend to use for your quantitative study.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Acquire a time-lapse series of images of the ROI. Keep all imaging parameters constant throughout the acquisition.
-
The time interval between frames should be consistent.
-
Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Select an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Measure the mean fluorescence intensity of a background region for each frame and subtract it from the corresponding ROI intensity.
-
Normalize the background-corrected intensity values by dividing each value by the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value.
-
Protocol 2: Post-Acquisition Correction for Photobleaching in Quantitative Studies
Objective: To computationally correct for the loss of fluorescence intensity due to photobleaching in a time-lapse image series.
Materials:
-
Time-lapse image sequence of a CY5.5-labeled sample.
-
Image analysis software with bleach correction plugins (e.g., ImageJ/Fiji with the "Bleach Correction" plugin).[8][9]
Procedure:
-
Open Image Sequence: Load your time-lapse image series into the software.
-
Select Correction Method:
-
Navigate to the bleach correction function. In ImageJ/Fiji, this is typically under Image > Adjust > Bleach Correction.
-
Choose a fitting method. The "Exponential Fit" method is often suitable for photobleaching data.[8] This method fits the decay of the average intensity of the entire image or a defined ROI to an exponential function and then corrects the intensity of each frame based on this fit.
-
-
Apply Correction:
-
Apply the correction to the entire image stack. The software will generate a new, corrected image stack where the fluorescence intensity is normalized over time.
-
-
Validate Correction:
-
Measure the mean intensity of the corrected stack over time to ensure that the bleaching trend has been removed.
-
Proceed with your quantitative analysis on the corrected data.
-
Experimental Workflow for Photobleaching Correction
Caption: A general experimental workflow for addressing photobleaching.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison of CY5.5-COOH Chloride and CY7-COOH for In Vivo Imaging
For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical decision that profoundly impacts experimental outcomes. Among the plethora of available dyes, cyanine (B1664457) dyes, particularly CY5.5-COOH chloride and CY7-COOH, have emerged as popular choices due to their favorable spectral properties in the NIR window, which minimizes tissue autofluorescence and enhances light penetration. This guide provides an objective, data-driven comparison of these two fluorophores to facilitate an informed selection for your specific research needs.
This comprehensive analysis delves into the key performance characteristics of this compound and CY7-COOH, presenting a summary of their optical properties, supported by experimental protocols for their application in preclinical imaging studies.
Performance Characteristics: A Quantitative Overview
The intrinsic photophysical properties of a fluorophore, namely its molar extinction coefficient and quantum yield, dictate its brightness and, consequently, its sensitivity in an in vivo setting. The choice between CY5.5-COOH and CY7-COOH often hinges on the specific requirements of the imaging application, such as the desired tissue penetration depth and the optical characteristics of the imaging system.
| Property | This compound | CY7-COOH | Reference |
| Excitation Maximum (nm) | ~675 | ~750 | [1][] |
| Emission Maximum (nm) | ~694-710 | ~773 | [1][][3] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~190,000 - 209,000 | ~199,000 | [3][4] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | ~0.3 | [3][4] |
| Recommended For | Superficial to moderate depth imaging | Deeper tissue imaging | [5][6] |
This compound , with its excitation and emission maxima at the lower end of the NIR spectrum, is a robust candidate for imaging structures at superficial to moderate depths.[5] Its high molar extinction coefficient and respectable quantum yield ensure bright signal generation.
CY7-COOH , on the other hand, pushes further into the NIR range, offering superior tissue penetration due to reduced light scattering and absorption by biological tissues at longer wavelengths.[][5] This makes it particularly advantageous for visualizing deeper targets within the body and for applications where minimizing background signal is paramount.[6] Studies have shown that for deep-seated tumors, Cy7-labeled antibodies provided superior visualization compared to other cyanine fluorochromes.[6]
Experimental Protocols
To ensure the successful application of these dyes in your in vivo studies, detailed and validated protocols are essential. Below are representative experimental methodologies for tumor imaging in a murine model.
Protocol 1: Tumor Imaging with CY5.5-Conjugated Nanoparticles
This protocol outlines a general procedure for assessing the biodistribution of CY5.5-labeled nanoparticles in tumor-bearing mice.
1. Animal Model:
-
Female BALB/c nude mice (6-8 weeks old) are subcutaneously inoculated with a suspension of cancer cells (e.g., 1 x 10^6 MCF-7 cells) in the flank.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before imaging.[7]
2. Probe Administration:
-
A solution of CY5.5-conjugated nanoparticles is administered intravenously (i.v.) via the tail vein. The dosage will depend on the specific nanoparticle formulation and should be optimized.
-
A control group of mice is injected with free CY5.5 dye to differentiate between targeted and non-targeted accumulation.[8]
3. In Vivo Fluorescence Imaging:
-
Mice are anesthetized using isoflurane.
-
Imaging is performed at various time points post-injection (e.g., 30 minutes, 2, 6, 24, and 48 hours) using an in vivo imaging system (e.g., IVIS Lumina).[8]
-
Typical filter sets for CY5.5 are excitation at ~675 nm and emission at ~720 nm.
4. Ex Vivo Analysis:
-
At the final time point, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised.
-
The fluorescence intensity of each organ is measured to quantify the biodistribution of the nanoparticles.[9]
Protocol 2: Sentinel Lymph Node Mapping with CY7-COOH
This protocol provides a general guideline for identifying sentinel lymph nodes using CY7-COOH in a preclinical model.
1. Animal Model:
-
Healthy female BALB/c nude mice (6-8 weeks old) are used.
2. Probe Administration:
-
A sterile solution of CY7-COOH (e.g., 10 μL of a 1 μg/μL solution) is injected intradermally into the hind footpad.[7]
3. In Vivo Fluorescence Imaging:
-
Mice are anesthetized and placed in an in vivo imaging system.
-
Imaging of the lymphatic drainage is performed approximately 30 minutes post-injection.[7]
-
Appropriate filter sets for CY7 are used, typically with an excitation wavelength around 745 nm and an emission wavelength around 780 nm.[5]
4. Surgical Guidance:
-
The real-time fluorescence signal can be used to guide the surgical resection of the identified sentinel lymph nodes.[7]
Mandatory Visualizations
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.
Conclusion
Both this compound and CY7-COOH are powerful tools for in vivo fluorescence imaging, each with distinct advantages. The choice between them should be guided by the specific aims of the study. For imaging shallower targets where a very bright signal is required, this compound is an excellent option. For applications demanding deep tissue penetration and the highest possible signal-to-background ratio, CY7-COOH is the superior choice. By carefully considering the quantitative data and adhering to robust experimental protocols, researchers can effectively leverage these near-infrared fluorophores to gain valuable insights into complex biological processes in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CY5.5-COOH Chloride and ICG for Near-Infrared (NIR) Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence imaging, the selection of an appropriate contrast agent is a critical decision that profoundly impacts experimental outcomes. Among the available options, the cyanine (B1664457) dye CY5.5-COOH chloride and the clinically approved indocyanine green (ICG) are two prominent choices. This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal agent for specific research applications.
This comparison delves into the key photophysical properties, in vivo performance, and practical considerations for both dyes, supported by experimental data from peer-reviewed studies.
Quantitative Performance at a Glance
To facilitate a clear comparison of their optical properties, the following table summarizes the key quantitative data for this compound and Indocyanine Green (ICG). It is important to note that the properties of ICG, in particular, can vary significantly depending on the solvent and its concentration due to aggregation phenomena.
| Property | This compound | Indocyanine Green (ICG) |
| Excitation Maximum (λex) | ~675-684 nm[1] | ~780 nm (in blood/plasma)[2] |
| Emission Maximum (λem) | ~694-710 nm[1] | ~820-830 nm (in blood/plasma)[2] |
| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M⁻¹cm⁻¹[1][3] | ~150,000 - 250,000 M⁻¹cm⁻¹ (in blood/plasma) |
| Quantum Yield (Φ) | ~0.2 in organic solvents[1][3] | ~0.029 in water, increasing to ~0.12-0.14 in plasma[4] |
| Molecular Brightness (ε × Φ) | High (driven by high quantum yield) | Moderate to High (highly solvent-dependent) |
| Photostability | Generally considered to have good photostability[5] | Prone to photobleaching, especially in aqueous solutions; stability is enhanced when bound to proteins[6][7] |
| Solubility | Soluble in organic solvents like DMSO and DMF[1][3] | Water-soluble |
| In Vivo Half-life | Dependent on the conjugated molecule | Short (2-4 minutes in blood)[2] |
| Clearance | Dependent on the conjugated molecule | Primarily hepatic[2] |
Experimental Protocols: A Comparative Workflow for In Vivo Tumor Imaging
To provide a practical context for the application of these dyes, this section outlines a generalized, comparative experimental protocol for NIR fluorescence imaging of tumors in a mouse model. This protocol synthesizes common practices and can be adapted for specific tumor models and imaging systems.
Probe Preparation
-
This compound: Due to its carboxylic acid group, CY5.5 is readily conjugated to targeting ligands such as antibodies or peptides through standard amine coupling chemistry (e.g., using EDC/NHS). The final conjugate must be purified to remove unconjugated dye. The concentration of the conjugated dye is determined spectrophotometrically.
-
Indocyanine Green (ICG): ICG is typically dissolved in sterile water or saline for injection. For passive tumor targeting via the enhanced permeability and retention (EPR) effect, ICG is used as is.
Animal Model and Tumor Implantation
-
Athymic nude mice are commonly used.
-
Tumor cells (e.g., human xenografts) are implanted subcutaneously or orthotopically.
-
Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) for imaging.
Probe Administration and Imaging
-
CY5.5-conjugate: Typically, 1-2 nmol of the CY5.5-labeled antibody or peptide is injected intravenously (i.v.) via the tail vein.[8]
-
ICG: A dose of 1-5 mg/kg body weight is injected intravenously.[9]
-
Imaging:
-
Mice are anesthetized before and during imaging.
-
A baseline image is acquired before probe injection to assess autofluorescence.
-
Post-injection imaging is performed at multiple time points (e.g., 1, 4, 24, 48 hours for CY5.5-conjugates; 15, 30, 60 minutes and up to 24 hours for ICG) to determine the optimal imaging window.[2][8]
-
An in-vivo imaging system (e.g., IVIS Spectrum) is used with appropriate filter sets:
-
Ex Vivo Analysis
-
At the final time point, mice are euthanized.
-
The tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised.
-
Ex vivo fluorescence imaging of the organs is performed to confirm in vivo findings and assess biodistribution.
Comparative In Vivo NIR Imaging Workflow
Signaling Pathways and Logical Relationships
The utility of these dyes in imaging is predicated on their photophysical properties and their interaction with the biological environment. The following diagram illustrates the key factors influencing their performance as NIR imaging agents.
Factors Influencing NIR Dye Performance
Discussion and Recommendations
This compound stands out for its high quantum yield and versatility in conjugation. The presence of a carboxylic acid handle allows for its covalent attachment to a wide array of targeting molecules, enabling specific visualization of biological targets. This makes it an excellent choice for preclinical research focused on molecularly targeted imaging. Its emission in the shorter NIR-I window provides good sensitivity, though tissue penetration may be more limited compared to dyes emitting at longer wavelengths.
Indocyanine Green (ICG) , with its FDA approval, has a long history of clinical use. Its key advantages are its longer emission wavelength, which allows for deeper tissue penetration, and its well-characterized pharmacokinetic profile.[2] ICG's rapid clearance and confinement to the vasculature shortly after injection make it suitable for applications like angiography and perfusion imaging. For tumor imaging, it primarily relies on the passive EPR effect, which can result in lower tumor-to-background ratios compared to actively targeted agents. Its photostability is a concern, and its optical properties are highly sensitive to its local environment.
Choosing the Right Dye:
-
For highly specific, molecularly targeted imaging in preclinical models where maximizing the signal-to-background ratio is crucial, This compound conjugated to a specific ligand is often the superior choice.
-
For applications requiring deep tissue penetration , such as imaging larger tumors or in larger animal models, or for clinical translation where an approved agent is necessary, ICG is the established option. It is also valuable for perfusion studies and passive tumor accumulation assessment.
Ultimately, the selection between this compound and ICG will depend on the specific goals of the imaging study, the nature of the biological target, and the required depth of tissue penetration. This guide provides the foundational data to make an informed decision, empowering researchers to optimize their NIR imaging experiments for maximal insight and impact.
References
- 1. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 2. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 4. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Unsymmetrical cyanine dye via in vivo hitchhiking endogenous albumin affords high-performance NIR-II/photoacoustic imaging and photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 10. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared (NIR) Dyes: Alternatives to CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of in vivo imaging and targeted drug delivery, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for achieving high sensitivity and specificity. While CY5.5-COOH chloride has been a widely used NIR dye, a new generation of fluorophores offers significant improvements in brightness, photostability, and in vivo performance. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
Performance Comparison of NIR Dyes
The following table summarizes the key quantitative properties of CY5.5 and its leading alternatives. These parameters are crucial for predicting the performance of a dye in imaging applications. Higher extinction coefficients and quantum yields generally translate to brighter signals.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| This compound | ~673-675 | ~694-707 | ~190,000 - 209,000[1] | ~0.2[1] | Traditional NIR dye, good brightness. |
| IRDye 800CW NHS ester | ~774-778 | ~789-794 | ~240,000 - 300,000[2][3] | Not specified | Excellent for in vivo imaging, high signal-to-noise.[4] |
| ZW800-1 COOH | ~771 | ~787 | High | High | Zwitterionic nature leads to ultra-low nonspecific binding and rapid renal clearance.[5][6] |
| Alexa Fluor 680 NHS ester | ~679-684 | ~702-707 | ~183,000[7][8] | Not specified | Bright and photostable, spectrally similar to CY5.5.[7] |
| CF 680R NHS ester | ~680 | ~701 | ~140,000 | Not specified | Highly photostable rhodamine-based dye. |
| STAR FLUOR 680 NHS ester | ~677 | ~703 | ~195,000 | 0.23 | High water solubility and photostability.[9] |
In Vivo Performance: A Head-to-Head Comparison
Studies have demonstrated the superior performance of alternative NIR dyes in preclinical imaging models. For instance, in a tumor model system, conjugates of the zwitterionic NIR fluorophore ZW800-1 achieved a tumor-to-background ratio of 17.2 only 4 hours post-injection, significantly outperforming IRDye800-CW (5.1) and Cy5.5 (2.7).[5] This enhanced contrast is attributed to the unique zwitterionic properties of ZW800-1, which minimize non-specific tissue accumulation and promote rapid clearance of unbound dye.[5][6]
Similarly, when conjugated to epidermal growth factor (EGF) for imaging EGFR-positive tumors, IRDye 800CW demonstrated a significantly reduced background and an enhanced tumor-to-background ratio compared to EGF-Cy5.5.[10] This highlights the importance of selecting a dye with optimal in vivo characteristics for achieving high-contrast images.
Experimental Protocols
Protocol 1: Conjugation of NHS-Ester Dyes to Antibodies
This protocol describes a general method for labeling antibodies with amine-reactive NHS-ester functionalized near-infrared dyes.
Materials:
-
Antibody (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
NIR Dye NHS ester (e.g., IRDye 800CW NHS ester, Alexa Fluor 680 NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Dye Stock Solution: Dissolve the NIR dye NHS ester in DMSO to a concentration of 10 mg/mL.
-
Prepare Antibody Solution: Ensure the antibody is in an amine-free buffer at a pH of 8.3-8.5. If necessary, exchange the buffer using a desalting column.
-
Labeling Reaction: Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a purification column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.
Protocol 2: In Vivo Tumor Imaging with a Dye-Conjugated Antibody
This protocol outlines a general procedure for in vivo imaging of tumors using a NIR dye-conjugated antibody in a mouse xenograft model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
NIR dye-conjugated antibody (e.g., Cetuximab-IRDye 800CW)
-
Sterile PBS
-
In vivo imaging system equipped for NIR fluorescence detection
Procedure:
-
Probe Administration: Intravenously inject the dye-conjugated antibody into the tail vein of the mice. The optimal dose should be determined empirically, but a typical starting point is 1-2 nmol of the dye conjugate per mouse.[10]
-
Imaging Time Course: Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 96 hours) to determine the optimal imaging window with the highest tumor-to-background ratio.[5]
-
Image Acquisition: Anesthetize the mice and place them in the imaging system. Use the appropriate excitation and emission filters for the specific NIR dye. Acquire both white light and fluorescence images.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding normal tissue to calculate the tumor-to-background ratio.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the application of these alternative NIR dyes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for targeted tumor imaging and the underlying signaling pathway.
References
- 1. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 2. licorbio.com [licorbio.com]
- 3. shop.licorbio.com [shop.licorbio.com]
- 4. licorbio.com [licorbio.com]
- 5. Targeted zwitterionic near-infrared fluorophores for improved optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Targeted ZW800-1 Analog for Enhanced Tumor Imaging and Photothermal Therapy [mdpi.com]
- 7. Invitrogen™ Alexa Fluor™ 680 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 8. iright.com [iright.com]
- 9. cyanagen.com [cyanagen.com]
- 10. shop.licorbio.com [shop.licorbio.com]
A Head-to-Head Comparison of CY5.5-COOH Chloride and Other Near-Infrared Fluorophores for Quantitative Analysis
In the rapidly evolving fields of biomedical research and drug development, the selection of an appropriate fluorescent probe is paramount for generating high-quality, quantifiable data. Near-infrared (NIR) fluorophores, in particular, have gained prominence for their utility in deep-tissue and in vivo imaging, owing to reduced tissue autofluorescence and deeper photon penetration in the NIR window (700-900 nm). This guide provides a comprehensive quantitative comparison of CY5.5-COOH chloride with other commonly used NIR fluorophores, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their specific applications.
Quantitative Performance Metrics: A Comparative Overview
The efficacy of a fluorophore is determined by several key photophysical parameters. The following table summarizes these quantitative metrics for CY5.5 and its common alternatives, providing a basis for objective comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| CY5.5 | ~675-678 | ~694-710 | ~250,000 | ~0.20-0.28 | ~50,000-70,000 |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000-184,000 | ~0.36 | ~65,880-66,240 |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.12 | ~28,800 |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | ~0.12 | ~34,800 |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation state. The data presented here is compiled from various sources for comparative purposes.
In-Depth Performance Analysis
Brightness: A fluorophore's brightness is a critical determinant of its sensitivity in an assay and is a product of its molar extinction coefficient and quantum yield. While CY5.5 boasts a very high molar extinction coefficient, Alexa Fluor 680 often exhibits comparable or slightly higher overall brightness due to its significantly higher quantum yield.[1][2] For applications requiring the highest sensitivity, this can be a deciding factor.
Photostability: The ability of a fluorophore to resist photobleaching under prolonged illumination is crucial for quantitative imaging and time-lapse studies. While quantitative data on bleaching halftimes can be application-specific, studies have generally shown that the Alexa Fluor series of dyes exhibit greater photostability compared to the traditional cyanine (B1664457) dyes like Cy5.[3][4] This increased photostability allows for longer exposure times and more robust signal acquisition without significant degradation.
Signal-to-Noise Ratio (SNR): In biological imaging, particularly in vivo, a high signal-to-noise ratio is essential for clear visualization and accurate quantification. The choice of fluorophore can significantly impact SNR. For instance, in a comparative in vivo study, IRDye 800CW demonstrated a significantly reduced background and an enhanced tumor-to-background ratio compared to CY5.5 when conjugated to Epidermal Growth Factor (EGF) for tumor imaging. This is attributed to the longer emission wavelength of IRDye 800CW, which further minimizes tissue autofluorescence.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for the conjugation of this compound and other amine-reactive fluorophores to proteins, a common application in biological research.
Protocol 1: Covalent Labeling of Antibodies with this compound (via NHS Ester activation)
This protocol describes the labeling of primary amines on an antibody with CY5.5, which is first converted to an N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.1% Bovine Serum Albumin (BSA) and 0.02% sodium azide
Procedure:
-
Activate CY5.5-COOH:
-
Dissolve CY5.5-COOH, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for 1-2 hours in the dark to form the CY5.5-NHS ester.
-
-
Prepare the Antibody:
-
Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to remove any amine-containing preservatives (e.g., Tris or glycine).
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated CY5.5-NHS ester solution to the antibody solution while gently stirring. A common starting molar ratio of dye to antibody is 10:1 to 15:1.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with continuous gentle stirring.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a Sephadex G-25 gel filtration column pre-equilibrated with PBS.
-
The labeled antibody will elute in the first colored fraction.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of CY5.5 (~675 nm).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.
-
Visualization of Experimental Workflows and Signaling Pathways
Targeted In Vivo Tumor Imaging Workflow
The following diagram illustrates a generalized workflow for in vivo tumor imaging using a fluorophore-conjugated targeting moiety, a common application for CY5.5 and its alternatives.[5][6][7] This process involves labeling a targeting molecule (e.g., an antibody or peptide) that specifically binds to a tumor-associated antigen.
Caption: Workflow for targeted in vivo tumor imaging.
General Antibody Conjugation Workflow
The following diagram provides a logical overview of the steps involved in conjugating a fluorophore to an antibody.
Caption: General workflow for antibody conjugation.
Conclusion
The selection of a near-infrared fluorophore for quantitative analysis is a multi-faceted decision that requires careful consideration of the specific application and experimental goals. This compound is a versatile and widely used dye with a high molar extinction coefficient, making it suitable for a variety of applications, particularly in vivo imaging.[5][8] However, for studies demanding the utmost brightness and photostability, fluorophores such as Alexa Fluor 680 may offer a superior performance profile.[9][10] For imaging at even longer wavelengths to further minimize background fluorescence, dyes like IRDye 800CW are excellent alternatives. By understanding the quantitative differences in performance and adhering to robust experimental protocols, researchers can optimize their assays to generate reliable and high-impact data.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-quenching Alexa fluor 680 conjugated to trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Alexa Fluor 680 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. cancer.iu.edu [cancer.iu.edu]
assessing the stability of CY5.5-COOH chloride vs other cyanine dyes
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging, the stability of the chosen dye is paramount for generating reliable and reproducible data. Among the plethora of available cyanine (B1664457) dyes, CY5.5-COOH chloride has emerged as a popular choice for labeling biomolecules in various research and diagnostic applications. This guide provides an objective comparison of the stability of this compound against other commonly used cyanine dyes, supported by available experimental data, to aid researchers in selecting the most appropriate fluorophore for their specific needs.
Key Stability Parameters: A Comparative Overview
The utility of a fluorescent dye is intrinsically linked to its stability under various experimental conditions. The primary factors determining a dye's robustness are its photostability, thermal stability, and chemical stability. While manufacturers often claim good stability for their products, direct comparative data is often scarce. This guide consolidates available information to offer a clearer perspective.
| Dye | Photostability | Thermal Stability | Chemical Stability (pH) |
| This compound | Generally considered stable, but quantitative comparative data is limited.[1][2][3] | Information on specific degradation kinetics is not readily available, but generally regarded as stable for typical bioimaging applications.[1][2][3] | Expected to be stable in the physiological pH range, similar to other cyanine dyes. |
| Cy5-COOH | Susceptible to photobleaching, especially in the presence of ozone and under high laser power.[4][5] Its photostability can be enhanced by using antifading agents or by covalent linkage to stabilizers.[6][7] | More stable than Cy7 at elevated temperatures during deprotection steps in oligonucleotide synthesis.[8] Degrades in the presence of hydroxide (B78521) ions.[8] | Generally stable over a broad pH range (typically 4-10).[5] |
| Cy7-COOH | Known to be less photostable than Cy5, particularly susceptible to light-induced degradation in serum-free media. | Less stable than Cy3 and Cy5 at elevated temperatures. | Similar to other cyanine dyes, it is expected to be stable within a physiological pH range. |
| Indocyanine Green (ICG) | Known for its poor photostability and susceptibility to degradation upon light exposure.[9] | Shows significant degradation at elevated temperatures (e.g., 37°C and 42°C), with degradation rates influenced by the solvent.[9] Encapsulation in nanoparticles can improve thermal stability.[9] | Stability is pH-dependent, with better stability in plasma compared to aqueous solutions.[9] |
Note: The data presented is a summary of available information. Direct head-to-head comparisons under identical experimental conditions are limited. Researchers are encouraged to perform their own stability assessments for their specific applications.
In-Depth Look at Stability Aspects
Photostability
In contrast, the photostability of Cy5 has been more extensively studied. It is known to be susceptible to photobleaching, a process that can be accelerated by environmental factors such as ozone.[4] The use of photoprotection systems, including oxygen scavengers and triplet-state quenchers, can significantly extend the photobleaching lifetime of Cy5.[10] For instance, the combination of a glucose/glucose oxidase oxygen scavenging system with redox-based photostabilizers has been shown to yield longer average photobleaching lifetimes for Cy3/Cy5 pairs.[11]
Thermal Stability
Thermal stability is crucial for applications involving heating steps or for assessing the shelf-life of labeled conjugates. While specific kinetic data for the thermal degradation of this compound is scarce, a study on Indocyanine Green (ICG) provides some insight into the thermal behavior of a related cyanine dye. ICG shows significant degradation in aqueous solutions at 37°C, with a 37% decrease in absorbance after 24 hours.[9] Its stability is somewhat improved in plasma.[9] Encapsulation of ICG in nanocarriers like liposomes or erythrocyte membrane vesicles has been shown to significantly protect the dye from thermal degradation.[9]
Chemical Stability
The chemical environment, particularly pH, can influence the stability and fluorescence properties of cyanine dyes. Most cyanine dyes, including Cy5, are generally stable and maintain their fluorescence intensity over a broad pH range, typically from 4 to 10.[5] However, extreme pH conditions can lead to the degradation of the dye. For example, Cy5 has been observed to degrade in the presence of strong bases like ammonia, which can attack electrophilic sites on the dye and disrupt its conjugated system.[8] While specific studies on the pH stability of this compound are not widely published, it is expected to exhibit similar stability within the physiological pH range as other structurally related cyanine dyes.
Experimental Protocols for Stability Assessment
To enable researchers to conduct their own comparative stability studies, here are detailed methodologies for key experiments.
Protocol 1: Assessment of Thermal Stability
This protocol is adapted from studies on ICG and IR-820.[9]
Objective: To determine the thermal degradation rate of cyanine dyes in solution.
Materials:
-
Cyanine dye stock solutions (e.g., this compound, Cy5-COOH, etc.) in a suitable solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microplate reader or UV-Vis spectrophotometer.
-
Incubator set at desired temperatures (e.g., 25°C and 37°C).
Procedure:
-
Prepare working solutions of each cyanine dye at a concentration of 10 µg/mL in PBS.
-
Transfer the solutions to microplate wells or cuvettes.
-
Measure the initial absorbance of each sample at its maximum absorption wavelength (λmax).
-
Incubate the samples in the dark at the desired temperatures (e.g., 25°C and 37°C) for a set period (e.g., 24 hours).
-
After incubation, allow the samples to cool to room temperature.
-
Measure the final absorbance of each sample at its λmax.
-
Calculate the percentage of degradation using the following formula: Degradation (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100
Data Analysis: The degradation can be modeled using kinetic equations, often following first-order kinetics, to determine the degradation rate constant (k) and half-life (t1/2) at each temperature.[12]
Protocol 2: Assessment of Photostability (Photobleaching Half-life)
This protocol is a general approach for measuring photobleaching.
Objective: To determine the photobleaching half-life of cyanine dyes under continuous illumination.
Materials:
-
Cyanine dye-labeled biomolecules (e.g., antibodies, oligonucleotides) in a suitable buffer.
-
Fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector (e.g., EMCCD or sCMOS camera).
-
Image analysis software.
Procedure:
-
Immobilize the dye-labeled biomolecules on a microscope slide or coverslip.
-
Acquire a time-lapse series of fluorescence images under continuous laser illumination. Use a laser power and exposure time relevant to your intended application.
-
Measure the fluorescence intensity of individual spots or regions of interest over time using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
Cyanine Dye Degradation Pathway
The degradation of cyanine dyes can occur through several mechanisms, with photooxidation being a primary pathway. This process often involves the reaction of the dye's polymethine chain with reactive oxygen species (ROS), leading to cleavage of the chain and a loss of fluorescence. Another observed degradation mechanism is a "blueing" effect, where longer-wavelength cyanine dyes like Cy7 can undergo a shortening of their polymethine chain in two-carbon steps to form shorter-wavelength dyes like Cy5 and Cy3. More recent studies have shown that Cy5 can photoconvert to Cy3 through the excision of a C2H2 unit from the polymethine chain.[13]
Below is a simplified representation of a general degradation pathway for cyanine dyes.
Caption: Simplified schematic of cyanine dye degradation pathways.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of a cyanine dye.
Caption: General workflow for assessing cyanine dye stability.
Conclusion
The selection of a fluorescent dye for any application requires careful consideration of its stability under the specific experimental conditions. While this compound is a widely used and generally stable NIR dye, a thorough understanding of its stability profile in comparison to other cyanine dyes is crucial for robust and reliable experimental outcomes. The information and protocols provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions and to design experiments that minimize the impact of dye instability on their results. Direct, quantitative comparisons performed under the researchers' own experimental settings remain the gold standard for selecting the optimal dye for a given application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers | MDPI [mdpi.com]
- 10. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to CY5.5-COOH Chloride for High-Performance Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biomedical imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-fidelity, quantifiable results. This guide provides a comprehensive comparison of CY5.5-COOH chloride, a widely used near-infrared (NIR) dye, with its key alternatives. The following sections present a detailed analysis of their performance across various imaging systems, supported by quantitative data and standardized experimental protocols.
Quantitative Performance Metrics
The intrinsic photophysical properties of a fluorophore dictate its performance in imaging applications. The following table summarizes the key quantitative metrics for this compound and its common alternatives, Alexa Fluor 647 and iFluor 647.
| Property | This compound | Alexa Fluor 647 | iFluor 647 |
| Excitation Maximum (nm) | ~675 | ~650 | ~654 |
| Emission Maximum (nm) | ~694 | ~665 | ~670 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 | ~250,000 |
| Quantum Yield | ~0.23[1] | ~0.33 | ~0.25 |
| Photostability | Good | Excellent | Excellent[1] |
| pH Sensitivity | pH-sensitive | pH-insensitive | pH-independent (pH 3-11)[1] |
Performance in Imaging Systems: A Comparative Overview
This compound has long been a staple in in vivo and in vitro imaging due to its emission in the near-infrared window, which minimizes tissue autofluorescence and allows for deeper tissue penetration.[2] However, alternatives like Alexa Fluor 647 and iFluor 647 often exhibit superior performance in terms of brightness and photostability.
In Vivo Imaging:
This compound is frequently conjugated to antibodies and other targeting moieties for in vivo tumor imaging.[3][4] Its ability to penetrate tissue makes it suitable for whole-animal imaging studies. However, studies have shown that dyes with higher quantum yields and greater photostability, such as Alexa Fluor 647 and iFluor 647, can provide a better signal-to-background ratio, leading to clearer images and more sensitive detection of targeted tissues. For instance, in a comparative study, IRDye® 800CW, another NIR dye, demonstrated a significantly reduced background and enhanced tumor-to-background ratio compared to a Cy5.5 conjugate.
Microscopy (In Vitro):
In cellular imaging applications, the high photostability of Alexa Fluor 647 and iFluor 647 is a distinct advantage. During prolonged imaging sessions, such as time-lapse microscopy or 3D z-stack acquisition, these dyes are less prone to photobleaching, ensuring more consistent and quantifiable fluorescence signals over time. The pH insensitivity of Alexa Fluor 647 and iFluor 647 is also a critical factor for accurate quantification in varying cellular microenvironments.
Experimental Protocols
To facilitate a standardized comparison of these fluorophores, the following detailed experimental protocols are provided.
Protocol 1: Comparative Photostability Assessment in Fluorescence Microscopy
Objective: To quantify and compare the photobleaching rates of CY5.5, Alexa Fluor 647, and iFluor 647 conjugated to a standard antibody.
Methodology:
-
Sample Preparation:
-
Conjugate each fluorescent dye (this compound, Alexa Fluor 647 NHS ester, iFluor 647 NHS ester) to a secondary antibody (e.g., Goat Anti-Mouse IgG) according to the manufacturer's instructions.
-
Prepare fixed cells expressing a target antigen on glass-bottom dishes.
-
Incubate the cells with a primary antibody against the target antigen, followed by incubation with the fluorescently labeled secondary antibodies.
-
Ensure all samples are prepared and mounted under identical conditions.
-
-
Image Acquisition:
-
Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and filter sets for each dye.
-
Define a region of interest (ROI) for each sample.
-
Acquire a time-lapse series of images of the ROI, continuously illuminating the sample with a constant laser power.
-
Capture images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity (time = 0).
-
Plot the normalized intensity as a function of time for each dye.
-
The rate of fluorescence decay represents the photobleaching rate. A slower decay indicates higher photostability.
-
Protocol 2: Comparative Signal-to-Background Ratio (SBR) Measurement in Cell Imaging
Objective: To determine and compare the SBR of CY5.5, Alexa Fluor 647, and iFluor 647 in a targeted cell imaging experiment.
Methodology:
-
Sample Preparation:
-
Prepare two sets of fixed cells on glass-bottom dishes: one expressing the target antigen (positive sample) and one without (negative control).
-
Stain both sets of cells with the fluorescently labeled antibodies as described in Protocol 1.
-
-
Image Acquisition:
-
Using a fluorescence microscope, capture images of both the positive and negative samples for each fluorescent dye under identical acquisition settings (e.g., laser power, exposure time, gain).
-
-
Data Analysis:
-
For each dye, measure the average fluorescence intensity from a region of specific staining on the positive sample (Signal).
-
Measure the average fluorescence intensity from a corresponding region on the negative control sample (Background).
-
Calculate the Signal-to-Background Ratio (SBR) using the formula: SBR = Signal / Background.
-
A higher SBR indicates better specific signal detection against background noise.
-
Visualizing Experimental Workflow and Logic
To further clarify the experimental design and the logic of comparison, the following diagrams are provided.
References
- 1. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 2. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 3. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfonated vs. Non-Sulfonated CY5.5-COOH for Advanced Research Applications
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of sulfonated and non-sulfonated CY5.5-COOH, two widely used near-infrared (NIR) fluorescent dyes. This analysis is supported by a synthesis of available experimental data to assist researchers in selecting the optimal dye for their specific applications.
The primary distinction between the two forms of CY5.5-COOH lies in their solubility, a factor that significantly influences experimental design and outcomes. The introduction of sulfonate groups enhances the hydrophilicity of the cyanine (B1664457) dye, leading to notable differences in handling and application. While their spectral properties are nearly identical, variations in solubility, photostability, and labeling procedures are critical considerations for researchers.
Key Performance Characteristics: A Quantitative Comparison
The following tables summarize the key photophysical and physicochemical properties of sulfonated and non-sulfonated CY5.5-COOH.
| Property | Sulfonated CY5.5-COOH | Non-Sulfonated CY5.5-COOH | Reference |
| Solubility | High water solubility; soluble in aqueous buffers without the need for organic co-solvents. | Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF) for dissolution before addition to aqueous solutions.[1][2][3] | [2][3] |
| Aggregation | Less prone to aggregation in aqueous solutions due to electrostatic repulsion between sulfonate groups.[2][3] | More prone to aggregation in aqueous environments.[2][3] | [2][3] |
| Labeling Reaction | Can be performed in entirely aqueous conditions, which is beneficial for sensitive proteins.[2][4] | Requires the use of an organic co-solvent (typically 15% for Cy5.5 derivatives) to solubilize the dye before adding it to the biomolecule in an aqueous buffer.[2][3] | [2][3][4] |
| Purification | Unreacted dye can be efficiently removed by dialysis against aqueous buffers.[2][3] | Dialysis may be less effective for removing unreacted dye; other methods like gel filtration or chromatography are often necessary.[2][3] | [2][3] |
| Photophysical Property | Sulfonated CY5.5-COOH | Non-Sulfonated CY5.5-COOH | Reference |
| Excitation Maximum (λex) | ~675 nm | ~675-684 nm | [5][6] |
| Emission Maximum (λem) | ~694 nm | ~710 nm | [5][6] |
| Molar Extinction Coefficient (ε) | ~235,000 M⁻¹cm⁻¹ | ~209,000 M⁻¹cm⁻¹ | [6][7] |
| Quantum Yield (Φ) | Generally high, though specific values vary by supplier. | ~0.2 | [6][8] |
| Photostability | Generally good, but some studies suggest that a higher degree of sulfonation may slightly decrease photostability compared to less charged analogs.[9][10] | Generally good; studies on Cy5.5 analogs suggest that a lower net charge can correlate with higher photostability.[9][10] | [9][10] |
| Fluorescence Lifetime (τ) | ~1.0 ns (in PBS) | ~1.0 ns (in PBS) | [11] |
Experimental Protocols
The choice between sulfonated and non-sulfonated CY5.5-COOH significantly impacts the experimental workflow, particularly for the conjugation of the dye to biomolecules such as proteins and antibodies.
Protocol 1: Protein Labeling with Non-Sulfonated CY5.5-COOH
This protocol necessitates the use of an organic co-solvent to dissolve the dye.
Materials:
-
Non-sulfonated CY5.5-COOH
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, dialyze the protein solution against PBS buffer. Adjust the protein concentration to at least 2 mg/mL.
-
Adjust pH: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM, ensuring the pH is between 8.0 and 9.0 for efficient amine labeling.
-
Prepare Dye Stock Solution: Dissolve the non-sulfonated CY5.5-COOH in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Conjugation Reaction: Add the dye stock solution to the protein solution while gently vortexing. The volume of the organic co-solvent should not exceed 15% of the total reaction volume. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the dye-protein conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.
Protocol 2: Protein Labeling with Sulfonated CY5.5-COOH
This protocol is simplified due to the water-solubility of the dye.
Materials:
-
Sulfonated CY5.5-COOH
-
Deionized water or PBS
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
1 M Sodium bicarbonate buffer, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Prepare Protein Solution: As with the non-sulfonated dye, ensure the protein is in an amine-free buffer at a suitable concentration (≥ 2 mg/mL).
-
Adjust pH: Adjust the pH of the protein solution to 8.0-9.0 using 1 M sodium bicarbonate buffer.
-
Prepare Dye Stock Solution: Dissolve the sulfonated CY5.5-COOH directly in deionized water or PBS to the desired concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the aqueous dye solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: The purification can be performed using gel filtration or, more conveniently, by dialysis against PBS to remove the unreacted water-soluble dye.
Visualizing the Workflow: Dye Selection and Application
The decision to use sulfonated versus non-sulfonated CY5.5-COOH can be visualized as a workflow that considers the nature of the target molecule and the experimental constraints.
Conclusion
The choice between sulfonated and non-sulfonated CY5.5-COOH is a critical decision in experimental design.
-
Sulfonated CY5.5-COOH is the preferred choice for labeling sensitive biomolecules that may be denatured by organic solvents.[4] Its high water solubility simplifies labeling and purification protocols, making it a convenient option for many applications.[2][3] The reduced tendency to aggregate can also lead to more reliable and reproducible results.[2][3]
-
Non-sulfonated CY5.5-COOH remains a viable option, particularly in experimental setups where the presence of a small amount of organic co-solvent is not a concern. Some evidence suggests that cyanine dyes with a lower net charge may exhibit slightly higher photostability, which could be advantageous for applications requiring intense or prolonged light exposure.[9][10]
Ultimately, the selection should be based on the specific requirements of the biomolecule being labeled, the desired experimental conditions, and the imaging application. Researchers are encouraged to consider the trade-offs between ease of use and potential performance advantages when choosing the appropriate CY5.5-COOH variant.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 6. apexbt.com [apexbt.com]
- 7. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Evaluating the Brightness of CY5.5-COOH Chloride Conjugates: A Comparative Guide
For researchers and professionals in drug development, the selection of an appropriate fluorescent label is a critical step in ensuring the sensitivity and accuracy of immunoassays. CY5.5, a member of the cyanine (B1664457) dye family, is a widely used fluorophore in the near-infrared (NIR) spectrum, prized for its deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive comparison of CY5.5-COOH chloride conjugates with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Brightness Comparison of CY5.5-COOH Conjugates and Alternatives
The brightness of a fluorophore is a key performance indicator, determined by its molar extinction coefficient and quantum yield. The molar extinction coefficient (ε) reflects the efficiency of light absorption at a specific wavelength, while the quantum yield (Φ) represents the efficiency of converting absorbed light into emitted fluorescence. A higher brightness value, calculated as the product of these two parameters (Brightness = ε × Φ), indicates a stronger fluorescent signal.
Below is a comparative summary of the key spectral properties of CY5.5 and several alternative amine-reactive dyes commonly used for protein conjugation in the same spectral region.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| CY5.5-COOH | ~675 | ~694 | ~209,000 - 250,000 | ~0.23 | ~48,070 - 57,500 |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | ~0.36 | ~66,240 |
| IRDye 700DX | ~689 | ~700 | ~220,000 | ~0.12 | ~26,400 |
| DyLight 680 | ~682 | ~715 | ~140,000 | Not consistently reported | - |
Note: The spectral properties of dyes can be influenced by their conjugation to biomolecules and the surrounding microenvironment. The values presented here are based on publicly available data and may vary depending on the specific experimental conditions.
Experimental Protocols
To ensure an objective and reproducible comparison of fluorescent conjugate brightness, standardized experimental protocols are essential. The following sections detail the methodologies for antibody conjugation, determination of the degree of labeling, and a workflow for comparative brightness analysis.
Protocol 1: Antibody Conjugation with Amine-Reactive Dyes (NHS Esters)
This protocol describes a general procedure for labeling antibodies with N-hydroxysuccinimide (NHS) ester-activated fluorescent dyes, such as this compound and its alternatives.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-2 mg/mL.
-
Amine-reactive fluorescent dye (NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff.
-
Reaction tubes.
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it must be purified prior to conjugation. This can be achieved by dialysis against PBS.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer.
-
Add the dissolved dye to the antibody solution at a specific molar excess (e.g., a 10-fold molar excess of dye to antibody is a common starting point).
-
-
Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or by dialysis against PBS.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA (if compatible with the intended application) and storing at -20°C.
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody molecule, is a critical parameter that affects conjugate brightness and functionality.[1][2][3]
Materials:
-
Purified antibody-dye conjugate from Protocol 1.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
Measure the absorbance at the excitation maximum of the dye (A_max), for instance, ~675 nm for CY5.5.[1]
-
-
Calculation: The DOL can be calculated using the following formula:
Where:
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).[4]
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
CF₂₈₀ is a correction factor to account for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). This value is dye-specific and should be obtained from the manufacturer's data sheet.[4]
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
An optimal DOL for antibodies typically falls between 2 and 10.[2]
-
Visualizing the Workflow and Brightness Comparison
To further clarify the experimental process and the conceptual basis of brightness, the following diagrams have been generated using Graphviz.
References
Deeper Insights: A Comparative Analysis of CY5.5-COOH and CY7-COOH Tissue Penetration for Enhanced In Vivo Imaging
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) fluorescence imaging, the choice of fluorophore is paramount to achieving high-quality, deep-tissue visualization. This guide provides an objective comparison of two widely used cyanine (B1664457) dyes, CY5.5-COOH and CY7-COOH, with a focus on their tissue penetration capabilities, supported by their spectral properties and established principles of light interaction with biological tissues.
The fundamental principle governing the depth of tissue penetration by light is that longer wavelengths are less susceptible to scattering and absorption by endogenous chromophores such as hemoglobin and water. This characteristic allows light in the near-infrared (NIR) spectrum (700-900 nm), and even more so in the short-wave infrared (SWIR) range (>1000 nm), to travel deeper into biological tissues, enabling clearer imaging of internal structures.
Spectral Properties: A Window into Tissue Penetration
The optical characteristics of a fluorescent dye are the primary determinants of its performance in deep-tissue imaging. The absorption and emission maxima of CY5.5-COOH and CY7-COOH place them in the NIR window, but their distinct spectral profiles lead to significant differences in their tissue penetration capabilities.
| Property | CY5.5-COOH | CY7-COOH |
| Excitation Maximum | ~675 - 684 nm | ~750 - 756 nm |
| Emission Maximum | ~694 - 710 nm | ~773 - 779 nm |
| Spectral Range | Far-Red / NIR-I | Near-Infrared (NIR-I) |
As the data indicates, CY7-COOH exhibits a notable red-shift in both its absorption and emission spectra compared to CY5.5-COOH. This shift to longer wavelengths is the key factor contributing to its superior performance in deep-tissue imaging.
Tissue Penetration: The Decisive Advantage of Longer Wavelengths
One study explicitly states that Cy7 is superior to other cyanine fluorochromes, including Cy5.5, for visualizing structures located deep within an animal .[1] This is attributed to the reduced tissue attenuation of the longer wavelength light emitted by Cy7. Another source reinforces this by noting that Cy7 is often preferred for whole-body imaging due to its longer emission wavelength, which results in even less tissue attenuation and autofluorescence compared to Cy5 .
Therefore, for applications requiring the visualization of targets deep within an organism, CY7-COOH is the demonstrably better choice. The longer wavelength of its emitted photons means they are less likely to be scattered or absorbed by the overlying tissue, resulting in a stronger signal reaching the detector from deeper sources.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the tissue penetration of CY5.5-COOH and CY7-COOH, researchers can employ both in vivo and ex vivo imaging modalities. Below are detailed methodologies for conducting such a comparative study.
In Vivo Imaging Protocol for Assessing Tissue Penetration
This protocol outlines a method for comparing the penetration depth of CY5.5-COOH and CY7-COOH in a living animal model, such as a mouse.
References
A Comparative Guide to the In Vivo Targeting Efficiency of CY5.5-Conjugated Probes
In the rapidly evolving field of in vivo optical imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is critical for achieving high sensitivity and specificity. This guide provides a comprehensive comparison of CY5.5-conjugated probes, evaluating their performance against key alternatives and offering detailed experimental protocols for their validation. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their preclinical imaging studies.
Understanding CY5.5-COOH for In Vivo Applications
CY5.5-COOH is a derivative of the cyanine (B1664457) dye Cy5.5, featuring a carboxylic acid group that allows for its conjugation to various targeting moieties such as antibodies, peptides, and small molecules. When unconjugated, its in vivo distribution is primarily governed by its physicochemical properties and the enhanced permeability and retention (EPR) effect in tumors. The EPR effect is a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissues more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. However, for specific targeting, CY5.5-COOH must be attached to a ligand that recognizes a particular biological target.
Performance Comparison of CY5.5-Conjugated Probes and Alternatives
The efficacy of an in vivo imaging probe is determined by several factors, most notably its ability to accumulate at the target site while minimizing background signal, often quantified as the tumor-to-background ratio (TBR). Below is a comparison of CY5.5-conjugated probes with other commonly used NIR fluorophores.
| Probe Type | Targeting Ligand | Animal Model | Tumor-to-Background Ratio (TBR) | Time Post-Injection | Reference |
| cRGD-Cy5.5 | Cyclic RGD peptide | Melanoma tumor mice | 2.7 | 4 hours | [1] |
| cRGD-IRDye 800CW | Cyclic RGD peptide | Melanoma tumor mice | 5.1 | 4 hours | [1] |
| cRGD-ZW800-1 | Cyclic RGD peptide | Melanoma tumor mice | 17.2 | 4 hours | [1] |
| EGF-Cy5.5 | Epidermal Growth Factor | Breast cancer xenograft | Lower than EGF-IRDye 800CW | Not specified | |
| EGF-IRDye 800CW | Epidermal Growth Factor | Breast cancer xenograft | Significantly higher than EGF-Cy5.5 | Not specified | |
| IgG-Cy5.5 | Polyclonal human IgG | HER1+ and HER2+ tumor-bearing mice | Used as a control for specific accumulation | 4 days | [2] |
| (GEBP11)2-ACP-Cy5.5 | Dimeric GEBP11 peptide | Orthotopic tumor-bearing nude mice | ~5.65 (Tumor-to-muscle) | 24 hours | [3] |
| SPIO@Liposome-ICG-RGD | RGD peptide | Liver cancer xenografts | 2.6 | 72 hours | [4] |
| Free ICG | None | Tumor-bearing mice | 3.4 | 24 hours | [5] |
| ICG-PCL micelles | None | Tumor-bearing mice | 9.2 | 24 hours | [5] |
Key Observations:
-
Superiority of Zwitterionic Dyes: The zwitterionic NIR fluorophore, ZW800-1, demonstrated a significantly higher TBR compared to both IRDye 800CW and Cy5.5 when conjugated to the same targeting ligand.[1] This suggests that minimizing non-specific binding through a neutral surface charge is a highly effective strategy for improving image contrast.
-
Longer Wavelength Advantage: IRDye 800CW, which excites and emits at longer wavelengths than Cy5.5, consistently shows a better TBR. This is attributed to reduced tissue autofluorescence in the higher NIR window.
-
Targeting Moiety is Crucial: The targeting efficiency is highly dependent on the specificity and binding affinity of the conjugated ligand. For instance, a dimeric peptide probe, (GEBP11)2-ACP-Cy5.5, showed a high tumor-to-muscle ratio, underscoring the importance of the targeting vector.[3]
-
ICG as a Clinically Relevant Comparator: Indocyanine green (ICG) is an FDA-approved NIR dye. While free ICG can accumulate in tumors via the EPR effect, its TBR is generally lower than that of targeted probes or formulated nanoparticles.[4][5]
Experimental Protocols
To ensure reproducibility and accuracy in validating the in vivo targeting efficiency of a fluorescent probe, a standardized experimental workflow is essential.
Animal Model Preparation
-
Cell Culture and Tumor Implantation:
-
Culture the desired cancer cell line (e.g., expressing the target of interest) under standard conditions.
-
For subcutaneous models, inject an appropriate number of cells (typically 1x10^6 to 1x10^7) in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging.
-
-
Animal Diet:
-
Switch mice to a low-fluorescence or alfalfa-free diet for at least one week prior to imaging to reduce autofluorescence from the gastrointestinal tract.[6]
-
Probe Administration
-
Probe Preparation:
-
Dissolve the fluorescent probe (e.g., CY5.5-conjugated antibody) in sterile, pyrogen-free saline or PBS to the desired concentration.
-
The injection volume for intravenous administration in mice is typically 100-200 µL.
-
-
Injection:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Administer the probe via intravenous (tail vein) injection for systemic distribution.
-
In Vivo Fluorescence Imaging
-
Imaging System Setup:
-
Use a small animal in vivo imaging system equipped with appropriate excitation and emission filters for the specific fluorophore (e.g., for CY5.5, excitation ~675 nm, emission ~695 nm).
-
Ensure the imaging chamber is heated to maintain the animal's body temperature.
-
-
Image Acquisition:
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Acquisition parameters such as exposure time, binning, and f/stop should be optimized to achieve a good signal-to-noise ratio without saturation.
-
Always acquire a pre-injection (baseline) image.
-
Data Analysis
-
Region of Interest (ROI) Analysis:
-
Using the imaging software, draw ROIs around the tumor and a contralateral background region (e.g., muscle tissue).
-
Quantify the average fluorescence intensity (e.g., in photons/sec/cm²/sr) for each ROI.
-
-
Tumor-to-Background Ratio (TBR) Calculation:
-
Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final time point, euthanize the animals and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the excised organs to confirm the in vivo findings and quantify the probe's biodistribution. The fluorescence intensity per gram of tissue can be calculated.
-
Experimental and Logical Workflows
Below are Graphviz diagrams illustrating a typical experimental workflow for validating probe targeting efficiency and the EGFR signaling pathway, a common target for fluorescent probes.
Caption: Experimental workflow for in vivo validation of a targeted fluorescent probe.
Caption: Simplified EGFR signaling pathway, a target for fluorescent probes.
Conclusion
The validation of a CY5.5-conjugated probe for in vivo targeting requires a systematic approach that includes careful selection of the targeting ligand, appropriate animal models, and standardized imaging and analysis protocols. While CY5.5 is a widely used and effective fluorophore, comparative data suggests that probes in the longer NIR wavelength range, such as those based on IRDye 800CW, and zwitterionic dyes that reduce non-specific binding, can offer superior performance in terms of tumor-to-background ratios. This guide provides the foundational information for researchers to design and execute robust in vivo imaging studies to validate the efficiency of their targeted probes.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Near-infrared-dye labeled tumor vascular-targeted dimer GEBP11 peptide for image-guided surgery in gastric cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Indocyanine Green-Coated Polycaprolactone Micelles for Fluorescence Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
literature review of CY5.5-COOH chloride applications and limitations
A comprehensive analysis of the near-infrared fluorophore, CY5.5-COOH chloride, reveals its significant utility in bioimaging and disease diagnostics, alongside notable limitations that researchers must consider. This guide provides a comparative overview of its performance against alternative dyes, supported by experimental data and detailed protocols to inform selection for drug development and scientific research.
This compound is a near-infrared (NIR) fluorescent dye widely employed for in vitro and in vivo imaging applications.[1] Its carboxylic acid functional group facilitates covalent conjugation to various biomolecules, such as proteins, antibodies, and small molecules, enabling the creation of targeted fluorescent probes.[2][3] The dye possesses favorable spectral properties, including a narrow absorption spectrum, high sensitivity, and stability, with an excitation maximum around 650 nm and an emission maximum at approximately 710 nm.[4][5][6] These characteristics make it a valuable tool for deep tissue imaging, microscopy, and flow cytometry.[1]
Performance Comparison with Alternative NIR Dyes
The selection of a fluorescent dye is critical for the success of imaging experiments. While this compound offers distinct advantages, its performance should be weighed against other commonly used NIR dyes. The following table summarizes key performance metrics for this compound and its alternatives.
| Feature | This compound | Indocyanine Green (ICG) | Alexa Fluor 680 | IRDye 800CW |
| Excitation Max (nm) | ~675 | ~780 | ~679 | ~774 |
| Emission Max (nm) | ~694 | ~820 | ~702 | ~789 |
| Quantum Yield | Moderate | Low in aqueous solution | High | High |
| Photostability | Moderate | Poor | High | Very High |
| In Vivo Half-life | Short | Very Short (<5 min) | Variable (depends on conjugation) | Long |
| Aqueous Solubility | Low (non-sulfonated) | Moderate | High | High |
| Primary Amines Reactive | Yes (after activation) | No | Yes (NHS ester) | Yes (NHS ester) |
Key Considerations:
-
Indocyanine Green (ICG): A clinically approved dye, ICG suffers from a very short blood half-life, poor photostability, and a tendency to aggregate.[7] However, its deeper tissue penetration due to longer excitation and emission wavelengths can be advantageous for certain in vivo applications.[8]
-
Alexa Fluor Dyes: This family of dyes is known for high quantum yields and excellent photostability, often outperforming cyanine (B1664457) dyes in these aspects.
-
IRDye Probes: These dyes are recognized for their exceptional photostability and high quantum yields in the NIR spectrum, making them well-suited for quantitative imaging applications.
Applications of this compound
The primary application of this compound lies in its use as a fluorescent label for in vivo and in vitro imaging. Its NIR fluorescence enables deeper tissue penetration compared to visible light fluorophores, reducing background autofluorescence and improving signal-to-noise ratios.
In Vivo Imaging
This compound, when conjugated to targeting moieties like antibodies or peptides, can be used to visualize and track specific biological processes or disease states in living organisms. For instance, it has been employed in cancer imaging, where CY5.5-labeled targeting proteins have been shown to specifically accumulate in tumor xenografts.[9]
Bioimaging and Disease Diagnosis
The dye's excellent spectral properties are leveraged for bioimaging and disease diagnosis.[4][5][6][10][11][12] For example, it can be used to label microplastics for bioimaging studies.[4]
Limitations of this compound
Despite its utility, this compound has several limitations that researchers should be aware of:
-
Low Aqueous Solubility: The non-sulfonated form of CY5.5 carboxylic acid has low solubility in aqueous solutions, necessitating the use of organic co-solvents for efficient biomolecule labeling.[13]
-
Photostability: While described as stable, cyanine dyes, in general, can be prone to photobleaching under intense or prolonged illumination compared to other classes of fluorophores like Alexa Fluor or IRDye probes.
-
In Vivo Stability and Clearance: Like many small molecule dyes, this compound can exhibit a relatively short in vivo half-life, which might limit the imaging window for longitudinal studies. Its clearance is primarily through the renal system due to its hydrophilicity.[14]
Experimental Protocols
Bioconjugation of this compound to Proteins
The following is a general protocol for labeling proteins with this compound. The carboxylic acid group must first be activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester.
Caption: Workflow for protein labeling with this compound.
Protocol Steps:
-
Dye Preparation: Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Activation: Add a 1.5-fold molar excess of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the dye solution. Allow the reaction to proceed for 1-2 hours at room temperature to form the CY5.5-NHS ester.
-
Protein Preparation: Prepare the protein solution in a conjugation buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The protein concentration should ideally be 2 mg/mL.[9]
-
Conjugation: Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific application. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unconjugated dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
In Vivo Imaging Workflow
The following diagram illustrates a typical workflow for an in vivo imaging experiment using a CY5.5-labeled probe.
Caption: General workflow for in vivo NIR fluorescence imaging.
Protocol Steps:
-
Animal Model: Prepare the appropriate animal model for the study (e.g., inducing a tumor).
-
Probe Administration: Inject the CY5.5-labeled probe into the animal, typically via intravenous injection. The dosage will depend on the specific probe and animal model.
-
Imaging: At various time points post-injection, anesthetize the animal and perform whole-body imaging using a near-infrared imaging system (e.g., IVIS). Use an appropriate excitation filter (e.g., ~675 nm) and emission filter (e.g., ~700 nm long-pass).
-
Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., the tumor) and other organs to assess probe biodistribution and target accumulation.
Conclusion
This compound is a versatile near-infrared dye with significant applications in biomedical imaging. Its utility is primarily derived from its favorable spectral properties and the ability to be conjugated to targeting molecules. However, researchers must consider its limitations, including potential issues with aqueous solubility and photostability, and weigh these against the advantages offered by alternative NIR dyes. Careful consideration of the experimental goals and the specific performance characteristics of each dye is crucial for selecting the optimal fluorescent probe for a given research application.
References
- 1. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 2. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Near-Infrared Dyes: A Cost-Benefit Analysis of CY5.5-COOH Chloride Versus Leading Alternatives
For researchers, scientists, and drug development professionals venturing into the realm of in vivo imaging and targeted therapies, the selection of the appropriate near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts experimental outcomes and budget allocation. This guide provides a comprehensive cost-benefit analysis of CY5.5-COOH chloride against a panel of commonly used alternative NIR dyes, supported by a detailed comparison of their performance metrics and experimental protocols.
In the rapidly advancing field of biomedical imaging, NIR dyes have emerged as indispensable tools. Their emission wavelengths, typically in the 700-900 nm range, allow for deeper tissue penetration and reduced autofluorescence compared to traditional visible light fluorophores, enabling high-contrast imaging in living organisms.[1] this compound, a popular choice in many research applications, faces stiff competition from a variety of other NIR dyes, each with its unique set of advantages and disadvantages. This guide aims to provide an objective comparison to aid in the selection of the most suitable dye for your specific research needs.
Performance Metrics: A Quantitative Comparison
To facilitate a clear and direct comparison, the following tables summarize the key performance indicators for this compound and its alternatives. These metrics are crucial in determining the brightness, stability, and overall suitability of a dye for various applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~675 | ~694 | ~198,000 - 250,000 | ~0.20 - 0.28 |
| IRDye 800CW-COOH | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 |
| Alexa Fluor 750-COOH | ~753 | ~782 | ~240,000 | ~0.12 |
| ICG-COOH | ~785 | ~810 | ~136,000 - 230,000 | ~0.01 - 0.08 |
| Cy7-COOH | ~750 | ~773 | ~199,000 | ~0.30 |
| Sulfo-Cyanine7-COOH | ~750 | ~773 | ~240,600 | High (Specific value varies) |
Cost Analysis
The cost of NIR dyes can be a significant factor in experimental design, particularly for large-scale or long-term studies. The following table provides an approximate price range for the carboxylic acid derivatives of the compared dyes. Prices are subject to variation based on supplier, purity, and quantity.
| Dye | Approximate Price per 1 mg (USD) |
| This compound | $110 - $130 |
| IRDye 800CW-COOH | $150 - $200 (for carboxylate) |
| Alexa Fluor 750-COOH | ~$576 (for 1mg of the tris(triethylammonium) salt) |
| ICG-COOH | $125 - $165 |
| Cy7-COOH | $120 - $300 |
| Sulfo-Cyanine7-COOH | $125 - $150 |
In-Depth Performance Evaluation
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While this compound offers a respectable quantum yield, Cy7-COOH stands out with a potentially higher quantum yield, suggesting greater brightness. IRDye 800CW and Alexa Fluor 750 also exhibit high molar extinction coefficients, contributing to their strong performance. ICG-COOH, while widely used due to its clinical approval history, generally has a lower quantum yield.
Photostability: Photostability, or the resistance to photobleaching upon exposure to light, is a critical parameter for applications requiring long-term imaging or repeated measurements. While direct, side-by-side comparative studies under identical conditions are limited, literature suggests that Alexa Fluor dyes are generally engineered for superior photostability compared to traditional cyanine (B1664457) dyes.[2][3][4] Studies have also indicated that IRDye 700DX, a related dye to IRDye 800CW, exhibits extreme photostability.[5] The photostability of cyanine dyes like CY5.5 and Cy7 can be influenced by their molecular environment and the presence of antioxidants.
Solubility and Aggregation: The solubility of a dye in aqueous buffers is crucial for biological applications to prevent aggregation, which can lead to fluorescence quenching and altered biodistribution. Sulfonated dyes, such as Sulfo-Cyanine7, are designed for improved water solubility. Non-sulfonated cyanine dyes may require the use of organic co-solvents like DMSO or DMF for initial dissolution.
Experimental Protocols
To ensure reproducible and comparable results when evaluating different NIR dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol for Determination of Molar Extinction Coefficient
-
Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a spectroscopic grade solvent (e.g., DMSO or methanol) to prepare a concentrated stock solution (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS) to obtain concentrations that yield absorbance values between 0.1 and 1.0.
-
Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the dye's absorption maximum (λmax).
-
Beer-Lambert Law Calculation: Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) is calculated from the slope of the linear regression line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[6][7]
Protocol for Relative Quantum Yield Measurement
-
Selection of a Standard: Choose a reference dye with a known quantum yield that has an absorption profile similar to the test dye.
-
Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement: Measure the absorbance of each solution at the excitation wavelength. Then, using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the test and standard dyes.
-
Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes. The quantum yield of the test dye (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)² where Φ is the quantum yield, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.[8][9][10][11]
Protocol for Antibody Conjugation
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer).
-
Dye Preparation: Dissolve the carboxylic acid dye and a carbodiimide (B86325) crosslinker (e.g., EDC) and N-hydroxysuccinimide (NHS) in an organic solvent like DMSO to create an amine-reactive NHS ester in situ.
-
Conjugation Reaction: Add the activated dye solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 dye-to-antibody). Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the dye.[12][13][14]
Experimental Workflows and Signaling Pathways
NIR dye conjugates are instrumental in a wide array of research applications, from tracking immune cells to visualizing tumors and monitoring therapeutic responses. The following diagrams illustrate common experimental workflows.
Caption: Workflow for targeted in vivo imaging using a NIR dye conjugate.
This workflow outlines the key steps in developing and utilizing a targeted NIR probe for in vivo imaging. The process begins with the chemical conjugation of a NIR dye with a carboxylic acid functional group to a targeting moiety, such as an antibody or peptide, that specifically recognizes a biomarker on the cell surface (e.g., a receptor overexpressed in cancer cells). Following purification, the probe is administered to an animal model, and NIR fluorescence imaging is used to visualize the accumulation of the probe at the target site.
Caption: Workflow for ex vivo labeling and in vivo tracking of immune cells.
This diagram illustrates a common workflow for tracking the migration and localization of immune cells in vivo.[9][10][15][16][17] Immune cells are first isolated and labeled ex vivo with a NIR dye. These labeled cells are then adoptively transferred into a recipient animal model. NIR fluorescence imaging is subsequently used to non-invasively monitor the trafficking and homing of the immune cells to specific tissues or tumors over time.
Conclusion and Recommendations
The choice of a NIR dye is a multifaceted decision that requires careful consideration of performance, cost, and the specific demands of the intended application.
-
For researchers prioritizing cost-effectiveness for general in vivo imaging , This compound and ICG-COOH offer a good balance of performance and affordability. However, the lower quantum yield of ICG-COOH should be taken into account.
-
For applications demanding the highest brightness and photostability , Alexa Fluor 750-COOH and conjugates of IRDye 800CW are strong contenders, although they come at a higher price point. The superior photostability of these dyes can be particularly advantageous for longitudinal studies or experiments involving intense illumination.
-
For studies requiring high aqueous solubility , sulfonated dyes like Sulfo-Cyanine7-COOH are an excellent choice, as they minimize the risk of aggregation and ensure better performance in biological buffers.
-
For pushing the boundaries of in vivo imaging with potentially higher quantum yield , Cy7-COOH presents an interesting option, though its cost can be higher than that of this compound.
Ultimately, the optimal NIR dye will depend on the specific experimental context. It is highly recommended to perform a small-scale pilot study to compare the performance of a few selected dyes in your specific model system before committing to a large-scale experiment. This empirical approach will provide the most reliable data to guide your decision and ensure the success of your research.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ld.ru [ld.ru]
- 6. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00273A [pubs.rsc.org]
- 7. Application of NIR Fluorescent Materials in Imaging and Treatment of Tumors of Different Depths [mdpi.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. NIR fluorescence imaging and treatment for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototruncation cell tracking with near-infrared photoimmunotherapy using heptamethine cyanine dye to visualise migratory dynamics of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. A dual-modal PET/near infrared fluorescent nanotag for long-term immune cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Molecular Imaging Strategies for In Vivo Tracking of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling CY5.5-COOH chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling CY5.5-COOH chloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research.
I. Immediate Safety Protocols: Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[1] |
II. Operational Plan: Handling and Storage
A. Preparation and Handling:
-
Workspace Preparation: Designate a specific workspace for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Compound Transfer: Exercise caution when transferring the compound to avoid the generation of dust or aerosols.[1]
-
Solution Preparation: this compound has low aqueous solubility. For most biological applications, it is necessary to first dissolve the compound in an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or methanol (B129727) before adding it to an aqueous buffer.[3][4][5][6][7]
-
Spill Management: In the event of a spill, decontaminate the area with an appropriate cleaning agent. Carefully remove and dispose of contaminated PPE.
B. Storage:
-
Keep the container tightly sealed to prevent moisture ingress and degradation.[1]
III. Disposal Plan: Waste Management
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]
-
Container Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Institutional Guidelines: Dispose of the chemical waste in accordance with all local, regional, national, and international regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
IV. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₀H₄₃ClN₂O₂[5][9] |
| Molecular Weight | 619.2 g/mol [5][9] |
| Excitation Wavelength (λex) | ~675 - 684 nm[5][6] |
| Emission Wavelength (λem) | ~694 - 710 nm[5][10][11] |
| Molar Extinction Coefficient (ε) | 198,000 L⋅mol⁻¹·cm⁻¹[5] |
| Appearance | Dark blue powder[5] |
| Solubility | Freely soluble in methanol, chloroform, DMSO, and DMF; poorly soluble in water.[5] |
V. Experimental Protocol Example: Labeling of Microplastics
This protocol provides a brief overview of how this compound can be used for labeling polypropylene (B1209903) (PP) microplastics for bioimaging studies.
-
Preparation of Microplastics: Mix PP microplastics with tetrahydrofuran (B95107) and distilled water.
-
Labeling Solution: Prepare a solution of this compound in DMSO.
-
Labeling Reaction: Add the this compound solution to the microplastic suspension.
-
Incubation: Stir the mixture for 4 days.
-
Washing and Drying: Filter the labeled microplastics and wash them with distilled water and ethyl alcohol. Dry the labeled microplastics in a dark place at 40°C.[10][12]
VI. Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. omichem.com [omichem.com]
- 6. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (Cyanine 5.5 carboxylic acid chloride) | 荧光染料 | MCE [medchemexpress.cn]
- 12. This compound (Cyanine 5.5 carboxylic acid chloride) | Fluorescent Dye | 2410537-32-3 | Invivochem [invivochem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
